RP-6685
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H14F7N5O |
|---|---|
Molekulargewicht |
497.4 g/mol |
IUPAC-Name |
N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)-2-pyridinyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H14F7N5O/c23-14-3-6-16(7-4-14)34(9-1-2-15-5-8-19(30)33-32-15)20(35)11-18-17(22(27,28)29)10-13(12-31-18)21(24,25)26/h3-8,10,12H,9,11H2,(H2,30,33) |
InChI-Schlüssel |
LHFFKHVGAKIDNO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
RP-6685: A Deep Dive into its Mechanism of Action in DNA Repair
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RP-6685 is a potent and selective, orally bioavailable small molecule inhibitor of DNA Polymerase Theta (Polθ), an enzyme with a critical role in a specialized DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ) or alternative end-joining (alt-EJ).[1][2] Polθ is a key target in precision oncology, particularly for tumors with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those harboring mutations in the BRCA1 or BRCA2 genes.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the underlying DNA repair pathways, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism: Synthetic Lethality with Homologous Recombination Deficiency
The primary mechanism of action of this compound is rooted in the concept of synthetic lethality. In normal, healthy cells, DSBs are primarily repaired through two major pathways: the high-fidelity Homologous Recombination (HR) pathway and the more error-prone Non-Homologous End Joining (NHEJ) pathway.[2] When the HR pathway is compromised, for instance due to mutations in BRCA1 or BRCA2, cells become increasingly reliant on alternative repair pathways like MMEJ, which is driven by Polθ, to survive.[2][4]
By inhibiting Polθ, this compound effectively disables this crucial backup repair mechanism in HR-deficient cancer cells. The resulting accumulation of unrepaired DNA double-strand breaks leads to genomic instability and ultimately, cell death.[2] This selective targeting of cancer cells with a specific genetic vulnerability, while sparing normal cells with intact HR, is the hallmark of a synthetic lethal therapeutic approach.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
RP-6685: A Targeted Approach to Exploiting DNA Repair Deficiencies in Cancer
An In-Depth Technical Guide on the Function and Mechanism of a Novel Polθ Inhibitor
This guide provides a comprehensive overview of RP-6685, a first-in-class, orally bioavailable small molecule inhibitor of DNA Polymerase Theta (Polθ). It is intended for researchers, scientists, and drug development professionals interested in the field of synthetic lethality and targeted oncology. This document details the mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this compound, with a focus on its function in cancer cells harboring DNA damage response (DDR) defects.
Executive Summary
This compound is a potent and selective inhibitor of the DNA polymerase activity of Polθ, an enzyme crucial for a DNA double-strand break (DSB) repair pathway known as Theta-Mediated End Joining (TMEJ).[1] In normal, healthy cells, multiple DSB repair pathways exist, including the high-fidelity Homologous Recombination (HR) pathway. However, a significant subset of cancers, particularly those with mutations in BRCA1 or BRCA2 genes, are deficient in HR (HR-deficient). These cancer cells become critically dependent on alternative, more error-prone repair pathways like TMEJ for survival.[1][2]
This compound exploits this dependency through a concept known as synthetic lethality . By inhibiting Polθ, this compound effectively disables the TMEJ pathway.[3] In HR-deficient cancer cells, the loss of this critical backup repair mechanism leads to the accumulation of catastrophic DNA damage, genomic instability, and ultimately, selective cell death.[3][4] Preclinical studies have demonstrated that this compound induces tumor regression in HR-deficient xenograft models and increases markers of DNA damage, validating Polθ as a promising therapeutic target in this patient population.[1][5]
Mechanism of Action: Synthetic Lethality in HR-Deficient Tumors
The primary function of this compound is the targeted inhibition of the polymerase domain of Polθ.[1] This inhibition is central to its anti-cancer activity, which is realized through the synthetic lethal relationship between Polθ and HR deficiency.
The Role of Polθ in DNA Repair
DNA Polymerase Theta is a unique multifunctional enzyme with both a C-terminal DNA polymerase domain and an N-terminal helicase-like ATPase domain.[6] It is the central component of the TMEJ pathway, an alternative end-joining mechanism for repairing DSBs.[1] TMEJ is characterized by its use of microhomology sequences to align and join broken DNA ends, a process that is inherently mutagenic.[1] While dispensable in cells with functional HR, TMEJ becomes a critical survival pathway when HR is compromised.[7][8]
Exploiting HR Deficiency
In cancers with mutations in genes like BRCA1 or BRCA2, the HR pathway is non-functional. These cells rely heavily on TMEJ to repair DSBs that arise during DNA replication or from exogenous damage.[7] By inhibiting the polymerase function of Polθ, this compound prevents the final step of TMEJ—the filling of DNA gaps after end-joining.[1] The inability to complete this repair in the absence of a functional HR pathway leads to persistent DNA breaks, increased genomic instability, and selective killing of the cancer cells.[3][4]
Quantitative Data Summary
The preclinical data for this compound demonstrates its high potency and selectivity for Polθ, leading to selective cytotoxicity in HR-deficient cancer cells and significant anti-tumor activity in vivo.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Source |
| Polθ (polymerase domain) | PicoGreen Assay | 5.8 nM | [9][10] |
| Full-length Polθ (pol activity) | Primer Extension | 550 pM | [1][9] |
| Full-length Polθ (ATPase activity) | ATPase Assay | Inactive | [1][9] |
| Other Human DNA Polymerases (α, ε, γ, λ, μ) | Various | Inactive | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | Assay Type | IC50 (μM) | Source |
| HCT116 | BRCA2 -/- | Proliferation Assay | 0.32 | [5] |
| HCT116 | BRCA2 +/+ | Proliferation Assay | >15 | [5] |
| HEK293 | LIG4 -/- | Polθ-mediated Repair | 0.94 | [9][10] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Outcome | Source |
| HCT116 BRCA2 -/- Xenograft | This compound (80 mg/kg, p.o., BID, 21 days) | Tumor regression observed during the first 8 days of treatment. | [5][10] |
| HCT116 BRCA2 +/+ Xenograft | This compound (80 mg/kg, p.o., BID, 21 days) | No inhibition of tumor growth. | [5][10] |
Detailed Experimental Protocols
The following sections describe the key methodologies used to characterize the function of this compound.
Polθ Polymerase Activity Assay (PicoGreen-based)
This assay quantifies the polymerase activity of Polθ by measuring the amount of double-stranded DNA (dsDNA) synthesized. The fluorescent dye PicoGreen intercalates with dsDNA, and the resulting fluorescence is proportional to the enzyme's activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), a DNA template/primer substrate, and dNTPs.
-
Compound Preparation: Serially dilute this compound in DMSO and then into the reaction buffer to achieve final desired concentrations.
-
Enzyme Addition: Add recombinant Polθ polymerase domain enzyme to the reaction mixture.
-
Incubation: Initiate the reaction by adding the enzyme to the template/compound mix. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Staining: Stop the reaction by adding EDTA. Add PicoGreen reagent (diluted in TE buffer) to each well.
-
Measurement: Read the fluorescence on a plate reader with excitation at ~485 nm and emission at ~525 nm.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO vehicle control and determine the IC50 value using a non-linear regression model.
Cellular Proliferation Assay
This assay determines the cytotoxic effect of this compound on cancer cell lines with different genetic backgrounds.
Protocol:
-
Cell Plating: Seed isogenic HCT116 BRCA2 +/+ and BRCA2 -/- cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 5-7 days) to allow for multiple cell divisions.
-
Viability Measurement: After the incubation period, measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with a fluorescent nuclear dye (e.g., Hoechst) and performing automated cell counting with an imaging system.
-
Data Analysis: Normalize the viability data to vehicle-treated controls and plot a dose-response curve to determine the IC50 for each cell line.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of this compound in a living organism using human tumor models.
Protocol:
-
Cell Implantation: Subcutaneously implant HCT116 BRCA2 -/- or BRCA2 +/+ cells into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound orally (p.o.) twice daily (BID) at a specified dose (e.g., 80 mg/kg).
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 21 days).
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points, harvest tumors for biomarker analysis.
-
Sample Preparation: Dissociate a portion of the tumor into a single-cell suspension.
-
Immunofluorescence Staining: Fix and permeabilize cells, then stain with primary antibodies against DNA damage markers (e.g., anti-γH2AX) and a nuclear counterstain (e.g., DAPI).
-
Microscopy and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of cells with γH2AX foci and the frequency of micronuclei formation. An increase in these markers indicates DNA damage.[1][3]
-
-
Data Analysis: Plot tumor growth curves and compare the final tumor volumes between treated and control groups to assess anti-tumor efficacy.
Conclusion
This compound is a highly selective and potent inhibitor of Polθ polymerase activity that effectively targets a key vulnerability in HR-deficient cancer cells. Its mechanism of action, based on the principle of synthetic lethality, offers a promising therapeutic strategy for patients with tumors harboring BRCA1/2 mutations and potentially other HRD-related genetic alterations. The robust preclinical data, demonstrating selective cytotoxicity and in vivo anti-tumor efficacy, supports the continued investigation of this compound and other Polθ inhibitors as a novel class of targeted oncology agents.
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of synthetic lethality between BRCA1/2 and 53BP1 deficiencies and DNA polymerase theta targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
RP-6685: A Selective POLQ Inhibitor for Homologous Recombination Deficient Cancers
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Polymerase Theta (POLQ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, has emerged as a critical target in oncology, particularly for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. The principle of synthetic lethality, where the simultaneous loss of two genes or pathways leads to cell death while the loss of either one alone does not, provides a strategic therapeutic window. RP-6685 is a potent and selective small molecule inhibitor of the polymerase domain of POLQ. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies for its evaluation.
Introduction to POLQ and Synthetic Lethality
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that, if not properly repaired, can lead to genomic instability and cell death.[1] Eukaryotic cells have evolved multiple pathways to repair DSBs, primarily non-homologous end joining (NHEJ) and homologous recombination (HR).[1] In HR-deficient tumors, such as those with mutations in BRCA1 or BRCA2, cells become increasingly reliant on alternative, more error-prone repair pathways like MMEJ, which is critically dependent on POLQ.[1] This dependency creates a synthetic lethal relationship: inhibiting POLQ in HR-deficient cancer cells leads to catastrophic DNA damage and apoptosis, while normal, HR-proficient cells are largely unaffected.[1]
This compound: Mechanism of Action
This compound is an orally bioavailable compound that selectively inhibits the DNA polymerase activity of POLQ.[1] It was identified through a high-throughput screening campaign of 350,000 compounds.[1] Structural and biochemical studies have shown that this compound acts as an allosteric inhibitor, binding to a hydrophobic pocket within the "fingers" subdomain of the POLQ polymerase domain.[1] This binding is proposed to stabilize a "closed" conformation of the enzyme on the DNA substrate, effectively trapping it and preventing the catalytic activity required for MMEJ.[1]
Preclinical Data
The preclinical development of this compound has demonstrated its potency, selectivity, and in vivo efficacy.
Enzymatic and Cellular Activity
A summary of the in vitro and cellular potency of this compound is presented in Table 1.
| Assay Type | Enzyme/Cell Line | IC50 | Reference |
| PicoGreen Assay (pol domain) | POLQ (aa1819–2590) | 5.8 nM | [2] |
| Full-Length POLQ Polymerase Activity | Full-length POLQ | 550 pM | [2] |
| Full-Length POLQ ATPase Activity | Full-length POLQ | Inactive | [2] |
| Cell Proliferation Assay | HCT116 BRCA2-/- | 0.32 µM | [2] |
| Cell Proliferation Assay | HCT116 BRCA2+/+ | > 15 µM | [2] |
| Traffic-Light Reporter (TLR) Assay | HEK293 LIG4-/- | 0.94 µM | [2] |
| DSB Repair Assay (AAVS1 locus) | HCT116 | 0.45 µM | [1] |
In Vivo Efficacy
The in vivo antitumor activity of this compound was evaluated in a mouse xenograft model using isogenic HCT116 cell lines.
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Female CD1 nude mice | HCT116 BRCA2-/- | This compound (80 mg/kg, p.o., BID for 21 days) | Tumor regression observed during the first 8 days of treatment. | [2] |
| Female CD1 nude mice | HCT116 BRCA2+/+ | This compound (80 mg/kg, p.o., BID for 21 days) | No significant tumor growth inhibition. | [2] |
Pharmacokinetics and ADME
Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound were assessed in mice.
| Parameter | Value | Reference |
| Clearance (CL) (mL/min/kg) | 36.8 | [3] |
| Volume of Distribution (Vdss) (L/kg) | 1.1 | [3] |
| Half-life (t1/2) (h) | 0.4 | [3] |
| Oral Bioavailability (F) (%) | 66 | [3] |
| Plasma Protein Binding (fu) | 0.052 | [1] |
| MDCK Permeability (Papp) (Efflux ratio) | 6.2 (1.4) | [1] |
Experimental Protocols
High-Throughput Screening (HTS) for POLQ Inhibitors
The initial identification of the chemical series leading to this compound was performed using a high-throughput enzymatic DNA primer extension assay.[1]
Protocol:
-
Enzyme: The polymerase domain of human POLQ (amino acids 1819–2590) was used.
-
Assay Principle: The assay measures the extension of a DNA primer annealed to a template. The resulting double-stranded DNA (dsDNA) is quantified using the intercalating dye PicoGreen.
-
Procedure:
-
A library of 350,000 compounds was screened in a multi-well plate format.
-
Each well contained the POLQ polymerase domain, a DNA primer/template substrate, and dNTPs in a suitable reaction buffer.
-
The reaction was initiated and allowed to proceed for a defined period.
-
PicoGreen dye was added to each well.
-
Fluorescence was measured to determine the amount of dsDNA formed.
-
A decrease in fluorescence compared to a control (DMSO vehicle) indicated inhibition of POLQ polymerase activity.
-
-
Hit Confirmation: Initial hits were re-tested and validated using biophysical methods.[1]
Continuous (Kinetic) Primer-Extension Assay
To further characterize the mechanism of inhibition, a continuous kinetic primer-extension assay was employed.[1]
Protocol:
-
Reaction Components: The assay mixture contained varying concentrations of the POLQ enzyme (0.5 to 5 nM), the DNA primer/template substrate, dNTPs, and the inhibitor compound in a reaction buffer.
-
Data Acquisition: The reaction was monitored in real-time by measuring the increase in fluorescence of an intercalating dye as the primer was extended.
-
Kinetic Analysis: Initial reaction velocities were determined at different substrate (dNTP) and inhibitor concentrations.
-
Parameter Determination: The data was fitted to the Michaelis-Menten equation to determine kinetic parameters such as Km and Vmax, which helps to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[1]
Cell Proliferation Assay
The selective cytotoxicity of this compound against HR-deficient cells was assessed using a cell proliferation assay with isogenic HCT116 cell lines.[1]
Protocol:
-
Cell Lines: Isogenic human colorectal carcinoma HCT116 cells, either wild-type (BRCA2+/+) or with a homozygous knockout of BRCA2 (BRCA2-/-), were used.
-
Cell Seeding: Cells were seeded in multi-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubation: The cells were incubated for an extended period (e.g., 12-14 days), with media and compound being replenished every 3-4 days.
-
Viability Assessment: At the end of the incubation period, cell viability was determined using a suitable method, such as a resazurin-based assay or by counting colonies.
-
IC50 Determination: The concentration of this compound that inhibited cell proliferation by 50% (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Mouse Model
The antitumor efficacy of this compound was evaluated in a subcutaneous xenograft model.[1]
Protocol:
-
Animal Model: Female CD1 nude mice were used.
-
Tumor Implantation: HCT116 BRCA2+/+ or HCT116 BRCA2-/- cells were implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size. Mice were then randomized into treatment and vehicle control groups.
-
Drug Administration: this compound was formulated for oral administration and dosed at 80 mg/kg twice daily (BID) for 21 days. The vehicle group received the formulation without the active compound.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, the change in tumor volume over time was compared between the treatment and vehicle groups to assess antitumor efficacy. Body weight was also monitored as an indicator of toxicity.
Signaling Pathways and Experimental Workflows
POLQ-Mediated End Joining (MMEJ) Pathway
The MMEJ pathway is a crucial alternative DNA double-strand break repair mechanism, particularly in HR-deficient cells.
Caption: The POLQ-mediated end joining (MMEJ) pathway and the inhibitory action of this compound.
Synthetic Lethality of POLQ Inhibition in HR-Deficient Cells
The therapeutic strategy for this compound is based on the principle of synthetic lethality.
Caption: Synthetic lethality of this compound in homologous recombination (HR) deficient cancer cells.
Experimental Workflow for this compound Evaluation
A typical workflow for the preclinical evaluation of a POLQ inhibitor like this compound.
Caption: Preclinical development workflow for the POLQ inhibitor this compound.
Conclusion
This compound represents a promising, orally bioavailable, and selective inhibitor of POLQ with demonstrated preclinical activity against homologous recombination deficient cancer cells. The principle of synthetic lethality provides a clear rationale for its development as a targeted therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of DNA damage response and precision oncology. Further investigation and clinical development of this compound and other POLQ inhibitors are warranted to fully realize their therapeutic potential.
References
The Role of RP-6685 in Microhomology-Mediated End Joining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of RP-6685, a potent and selective small molecule inhibitor of DNA Polymerase Theta (Polθ), and its critical role in the microhomology-mediated end joining (MMEJ) DNA repair pathway. MMEJ is a crucial pathway for the repair of DNA double-strand breaks, particularly in cancer cells with deficiencies in other repair mechanisms, such as those with BRCA mutations. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides an overview of experimental methodologies, and visualizes the relevant biological pathways and drug discovery workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, DNA repair, and drug development.
Introduction to Microhomology-Mediated End Joining (MMEJ)
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can lead to genomic instability if not properly repaired.[1] Mammalian cells have evolved several distinct pathways to repair DSBs, including non-homologous end joining (NHEJ) and homologous recombination (HR).[1][2] Microhomology-mediated end joining (MMEJ), also known as alternative non-homologous end joining (alt-NHEJ), represents a third, error-prone repair mechanism.[2]
The MMEJ pathway is initiated by the resection of the 5' ends of the DNA at the break site, exposing short, complementary sequences of 2-20 nucleotides known as microhomologies.[1] These microhomologous sequences are then used to align the broken ends, a process facilitated by key proteins including PARP1 and the MRN complex (MRE11, RAD50, NBS1).[1][2] DNA Polymerase Theta (Polθ), a unique A-family DNA polymerase with both polymerase and helicase domains, plays a central role in MMEJ by stabilizing the annealed ends and filling in any resulting gaps.[1][2] The final ligation step is carried out by DNA Ligase III (LIG3) in complex with XRCC1.[2]
Due to its reliance on microhomology, the MMEJ process often results in deletions and other genomic alterations, making it an inherently mutagenic pathway.[2] In normal cells, MMEJ is considered a backup pathway; however, in many cancer cells, particularly those with defects in the high-fidelity HR pathway (e.g., cells with BRCA1 or BRCA2 mutations), there is an increased reliance on MMEJ for survival. This dependency creates a synthetic lethal vulnerability, making Polθ an attractive therapeutic target for the development of novel anticancer agents.[1][3]
This compound: A Potent and Selective Polθ Inhibitor
This compound is an orally bioavailable small molecule that has been identified as a potent and selective inhibitor of the polymerase activity of human Polθ.[3] Its discovery and development represent a significant advancement in the targeted therapy of cancers with specific DNA repair deficiencies.
Discovery and Optimization
This compound was identified through a high-throughput screening (HTS) campaign of 350,000 compounds.[3] The initial hit, a pyrazole (B372694) compound with an IC50 of 11 μM, was optimized through structure-based drug design and medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.[3]
Mechanism of Action
This compound selectively inhibits the DNA polymerase function of Polθ.[3] It does not inhibit the ATPase activity associated with the helicase domain of Polθ.[4] By inhibiting the polymerase activity, this compound prevents the filling of DNA gaps during MMEJ, leading to the accumulation of unresolved DNA breaks and subsequent cell death, particularly in cancer cells that are highly dependent on this pathway for survival.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay | Target | IC50 | Reference(s) |
| PicoGreen Assay | Polθ (polymerase domain) | 5.8 nM | [4] |
| Full-Length Polθ Assay | Polθ (polymerase activity) | 550 pM | [4] |
| Full-Length Polθ Assay | Polθ (ATPase activity) | Inactive | [4] |
| DSB Repair Assay (AAVS1 locus) | Cellular MMEJ | 0.5 µM | [3] |
| Traffic-Light Reporter (TLR) Assay | Cellular MMEJ (HEK293 LIG4-/-) | 0.94 µM | [3][4] |
| Cell Proliferation Assay | HCT116 BRCA2-/- | 0.32 µM | [3] |
| Cell Proliferation Assay | HCT116 BRCA2+/+ | >15 µM | [3] |
Table 2: Selectivity Profile of this compound
| Polymerase | Activity | Reference(s) |
| Pol α | >100 µM | [3] |
| Pol ε | >100 µM | [3] |
| Pol γ | >100 µM | [3] |
| Pol λ | >100 µM | [3] |
| Pol μ | >100 µM | [3] |
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference(s) |
| Clearance (CL) | 36.8 mL/min/kg | 2.5 mg/kg (i.v. or p.o.) | [4] |
| Volume of Distribution (Vdss) | 1.1 L/kg | 2.5 mg/kg (i.v. or p.o.) | [4] |
| Half-life (t1/2) | 0.4 hours | 2.5 mg/kg (i.v. or p.o.) | [4] |
| Oral Bioavailability (F) | 66% | 2.5 mg/kg (i.v. or p.o.) | [4] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used in the characterization of this compound.
In Vitro Enzyme Activity Assay (PicoGreen Assay)
This assay quantifies the polymerase activity of Polθ by measuring the amount of double-stranded DNA (dsDNA) synthesized.
-
Principle: The PicoGreen dye specifically binds to dsDNA and fluoresces upon binding. The intensity of the fluorescence is directly proportional to the amount of dsDNA present.
-
Reagents and Materials:
-
Recombinant human Polθ (polymerase domain)
-
Primed DNA template
-
dNTPs
-
Assay buffer
-
PicoGreen dsDNA quantitation reagent
-
384-well microplates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, primed DNA template, and dNTPs.
-
Add varying concentrations of this compound or vehicle control to the wells of a 384-well plate.
-
Initiate the reaction by adding the Polθ enzyme to each well.
-
Incubate the plate at the optimal temperature and for a specified duration to allow for DNA synthesis.
-
Stop the reaction.
-
Add the PicoGreen reagent to each well and incubate in the dark.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the IC50 value by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based MMEJ Reporter Assay (Traffic-Light Reporter - TLR)
This assay measures the efficiency of MMEJ in a cellular context.
-
Principle: A reporter plasmid is designed with two fluorescent protein genes (e.g., GFP and RFP) separated by a sequence that can be excised by a site-specific endonuclease (e.g., I-SceI). The repair of the resulting DSB by MMEJ leads to the expression of one of the fluorescent proteins, which can be quantified.
-
Cell Line: HEK293 cells deficient in LIG4 (to abrogate the NHEJ pathway) are commonly used.
-
Procedure:
-
Seed HEK293 LIG4-/- cells in a multi-well plate.
-
Co-transfect the cells with the MMEJ reporter plasmid and an expression vector for the I-SceI endonuclease.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate the cells for a sufficient period to allow for DNA repair and reporter gene expression.
-
Analyze the expression of the fluorescent reporter proteins using flow cytometry or a fluorescence plate reader.
-
The ratio of the two fluorescent signals is used to determine the efficiency of MMEJ.
-
Calculate the IC50 value based on the dose-dependent decrease in the MMEJ-specific fluorescent signal.
-
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cells.
-
Principle: The viability of cells is assessed after treatment with the compound. This can be measured using various methods, such as the conversion of a metabolic substrate (e.g., MTT or resazurin) or by quantifying cellular ATP levels.
-
Cell Lines: Isogenic HCT116 human colorectal carcinoma cell lines, one with wild-type BRCA2 (BRCA2+/+) and one with a homozygous knockout of BRCA2 (BRCA2-/-), are used to assess synthetic lethality.[3]
-
Procedure:
-
Seed the HCT116 BRCA2+/+ and BRCA2-/- cells in 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each cell line by plotting cell viability against the inhibitor concentration.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Lines: HCT116 BRCA2+/+ and HCT116 BRCA2-/- cells are used to establish xenograft tumors.
-
Procedure:
-
Subcutaneously inject a suspension of HCT116 BRCA2+/+ or BRCA2-/- cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 80 mg/kg, twice daily for 21 days).[4] The control group receives the vehicle.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth in the treated groups to the control group to assess the anti-tumor efficacy.
-
Visualizations
Microhomology-Mediated End Joining (MMEJ) Pathway
The following diagram illustrates the key steps of the MMEJ pathway and the point of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stepwise requirements for Polymerases δ and θ in Theta-mediated end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
The Discovery and Development of RP-6685: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
RP-6685 is a potent, selective, and orally bioavailable small molecule inhibitor of the DNA polymerase activity of DNA Polymerase Theta (Polθ). Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, a crucial DNA double-strand break repair mechanism that becomes critical for the survival of cancer cells with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and key experimental protocols related to this compound. All quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz.
Introduction: The Rationale for Targeting Polθ
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a unique A-family DNA polymerase with an N-terminal helicase-like domain and a C-terminal polymerase domain.[1][2] While minimally expressed in most normal tissues, Polθ is frequently overexpressed in various cancers, particularly those with defects in the high-fidelity homologous recombination (HR) DNA repair pathway, such as breast and ovarian cancers harboring BRCA1 or BRCA2 mutations.[3][4][5][6] In these HR-deficient tumors, cancer cells become heavily reliant on alternative, more error-prone DNA repair pathways like Theta-Mediated End Joining (TMEJ) for survival.[1][3] This dependency creates a synthetic lethal relationship, where the inhibition of Polθ in HR-deficient cells leads to catastrophic DNA damage and subsequent cell death, while largely sparing normal, HR-proficient cells.[3][4][5][6] This synthetic lethality provides a promising therapeutic window for the development of targeted cancer therapies.
Discovery of this compound
The discovery of this compound stemmed from a systematic effort to identify a potent and selective inhibitor of the polymerase function of human Polθ.[1][3][4][5][6][7]
High-Throughput Screening (HTS)
A high-throughput screening campaign was initiated, assaying a library of 350,000 compounds for their ability to inhibit the DNA polymerase activity of Polθ.[1][3][4][5][6][7] This initial screen identified a hit compound with a micromolar-range inhibitory concentration (IC50) of 11 μM.[1][3][4][5][6][7] This hit belonged to a fused pyrazolo chemical series and was subsequently validated using biophysical methods.[1][3][4][5][6][7]
Lead Optimization
Following the identification of the initial hit, a structure-based drug design and lead optimization program was undertaken. This iterative process focused on improving several key parameters:
-
Potency: Enhancing the inhibitory activity against Polθ.
-
Selectivity: Minimizing off-target effects, particularly against other DNA polymerases.
-
Cellular Potency: Ensuring the compound could effectively inhibit Polθ within a cellular context.
-
ADME Properties: Optimizing absorption, distribution, metabolism, and excretion properties to ensure suitability for in vivo use, including oral bioavailability.
This comprehensive optimization effort ultimately led to the identification of this compound as a potent, selective, and orally bioavailable inhibitor of Polθ.[1][3][4][5][6][7]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by specifically inhibiting the DNA polymerase activity of Polθ, thereby disrupting the TMEJ DNA repair pathway.
Biochemical Potency and Selectivity
This compound is a highly potent inhibitor of Polθ's polymerase activity, with an IC50 of 5.8 nM as determined by the PicoGreen assay.[8][9] It demonstrates remarkable selectivity for Polθ over other human DNA polymerases.
| Target Polymerase | IC50 (nM) |
| Polθ (polymerase activity) | 5.8 [8][9] |
| Polθ (ATPase activity) | Inactive[8][9] |
| Pol α | Inactive[1] |
| Pol ε | Inactive[1] |
| Pol γ | Inactive[1] |
| Pol λ | Inactive[1] |
| Pol μ | Inactive[1] |
| Table 1: In vitro potency and selectivity of this compound against various DNA polymerases. |
Cellular Activity
In a cellular context, this compound inhibits Polθ with an IC50 of 0.94 μM in HEK293 LIG4-/- cells.[8][9] The compound has shown preferential cytotoxicity in BRCA2-deficient cells compared to their wild-type counterparts, although at a higher concentration than its biochemical IC50.[10]
Signaling Pathway
The mechanism of action of this compound is centered on the disruption of the TMEJ pathway in HR-deficient cancer cells.
Figure 1: Simplified signaling pathway illustrating the synthetic lethal interaction of this compound with HR deficiency.
Preclinical In Vivo Studies
The in vivo efficacy of this compound was evaluated in a mouse xenograft model using isogenic HCT116 colorectal cancer cell lines.
Xenograft Model
-
Cell Lines: HCT116 BRCA2+/+ (wild-type) and HCT116 BRCA2-/- (knockout) human colorectal carcinoma cells were used.[1]
-
Animal Model: Immunodeficient mice (e.g., athymic BALB/c or NOD/SCID) are typically used for establishing xenografts.[11][12][13][14]
-
Tumor Implantation: HCT116 cells are harvested and implanted subcutaneously into the flank of the mice.[11][12]
-
Treatment: Once tumors reached a palpable size, mice were treated orally with this compound at a dose of 80 mg/kg, administered twice daily (BID) for 21 days.[8]
In Vivo Efficacy
This compound demonstrated significant anti-tumor activity specifically in the BRCA2-deficient xenograft model.[8]
| Xenograft Model | Treatment Group | Outcome |
| HCT116 BRCA2+/+ | This compound (80 mg/kg BID) | No significant tumor growth inhibition.[8] |
| HCT116 BRCA2-/- | Vehicle | Continued tumor growth. |
| HCT116 BRCA2-/- | This compound (80 mg/kg BID) | Tumor regression observed during the first 8 days of treatment. [8][15] |
| Table 2: In vivo efficacy of this compound in HCT116 xenograft models. |
Pharmacodynamic studies on tumors from this compound-treated mice showed a trend towards increased micronuclei and γH2AX, which are markers of DNA damage.[1]
Experimental Protocols
PicoGreen DNA Polymerase Assay
This assay is used to quantify the inhibition of DNA polymerase activity.
Materials:
-
Quant-iT™ PicoGreen™ dsDNA Assay Kit
-
96-well black, flat-bottom plates
-
DNA template/primer substrate
-
Recombinant human DNA Polymerase Theta
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
dNTPs
-
Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, dNTPs, and the DNA template/primer.
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Add the recombinant Polθ enzyme to initiate the polymerase reaction.
-
Incubate the plate at 37°C for a specified time to allow for DNA synthesis.
-
Stop the reaction.
-
Prepare the PicoGreen reagent by diluting it in TE buffer as per the manufacturer's instructions. Protect from light.
-
Add the diluted PicoGreen reagent to each well.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
The amount of fluorescence is proportional to the amount of double-stranded DNA synthesized. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Figure 2: Experimental workflow for the PicoGreen DNA polymerase assay.
HCT116 Xenograft Model Protocol
Materials and Animals:
-
HCT116 BRCA2+/+ and HCT116 BRCA2-/- cells
-
Immunodeficient mice (e.g., 6-8 week old female athymic nude mice)
-
Cell culture medium (e.g., McCoy's 5A) and supplements
-
Matrigel (optional, to enhance tumor take rate)
-
Calipers for tumor measurement
-
This compound formulation for oral gavage
-
Vehicle control
Procedure:
-
Cell Culture: Culture HCT116 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in a mixture of sterile PBS or culture medium, potentially with Matrigel, at a concentration of approximately 5-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 80 mg/kg) or vehicle control orally via gavage, typically twice daily.
-
Data Collection: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers such as γH2AX or micronuclei formation.
Figure 3: Experimental workflow for the HCT116 xenograft model.
Conclusion and Future Directions
This compound is a promising, orally bioavailable inhibitor of Polθ polymerase activity with demonstrated preclinical efficacy in HR-deficient cancer models. Its mechanism of action, exploiting the synthetic lethal relationship between Polθ inhibition and HR defects, represents a targeted therapeutic strategy for cancers with BRCA mutations and potentially other HR pathway deficiencies. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in oncology. The potentiation of its activity in combination with other DNA damage response inhibitors is also an area of active investigation.[16]
References
- 1. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genome Protection by DNA Polymerase θ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. altogenlabs.com [altogenlabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 14. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. protocols.hostmicrobe.org [protocols.hostmicrobe.org]
- 16. brd.nci.nih.gov [brd.nci.nih.gov]
RP-6685: A Deep Dive into its Mechanism of Action on DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-6685 is a potent, selective, and orally bioavailable small molecule inhibitor of the DNA polymerase theta (Polθ), a key enzyme in the Theta-Mediated End Joining (TMEJ) DNA repair pathway. This technical guide provides an in-depth analysis of this compound's effect on DNA damage response (DDR) pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. The synthetic lethal relationship between Polθ inhibition and deficiencies in the Homologous Recombination (HR) pathway, particularly in cancers with BRCA1/2 mutations, positions this compound as a promising therapeutic agent in precision oncology.
Core Mechanism of Action: Inhibition of Polymerase Theta and the TMEJ Pathway
This compound functions as an allosteric inhibitor of the polymerase domain of Polθ.[1] This inhibition is critical in the context of TMEJ, an error-prone DNA double-strand break (DSB) repair pathway that becomes essential for cancer cell survival in the absence of a functional HR pathway.[2][3][4]
In HR-proficient cells, DSBs are primarily repaired via the high-fidelity HR pathway. However, in cancer cells with mutations in key HR genes like BRCA1 or BRCA2, the cell becomes reliant on alternative, more error-prone pathways like TMEJ to repair DSBs and maintain genomic integrity. By inhibiting the polymerase activity of Polθ, this compound effectively shuts down the TMEJ pathway, leading to an accumulation of unresolved DSBs and subsequent cell death in these HR-deficient tumors. This selective targeting of HR-deficient cells is a classic example of synthetic lethality.
dot
Caption: Inhibition of the TMEJ pathway by this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 | Reference |
| PicoGreen Assay | DNA Polymerase Theta (Polθ) | - | 5.8 nM | MedchemExpress |
| Cell Viability | - | HCT116 BRCA2-/- | Micromolar range | Bubenik et al. (2022) |
| Cell Viability | - | HCT116 BRCA2+/+ | Less sensitive | Bubenik et al. (2022) |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Tumor Model | Treatment | Dosage | Outcome | Reference |
| HCT116 BRCA2-/- | This compound | 80 mg/kg, p.o. BID | Tumor regression | Bubenik et al. (2022) |
| HCT116 BRCA2+/+ | This compound | 80 mg/kg, p.o. BID | No significant tumor growth inhibition | Bubenik et al. (2022) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
γH2AX Foci Formation Assay
This assay is a sensitive method to detect DNA double-strand breaks.
dot
Caption: Experimental workflow for the γH2AX foci formation assay.
Protocol:
-
Cell Culture: Plate cells (e.g., HCT116 BRCA2-/- and BRCA2+/+) on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control for the desired duration.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount coverslips on slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Micronucleus Assay
This assay assesses chromosomal damage by quantifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
dot
Caption: Experimental workflow for the in vitro micronucleus assay.
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with this compound or a vehicle control.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.
-
Cell Harvest and Preparation: Harvest the cells and treat with a hypotonic solution to swell the cytoplasm.
-
Fixation and Staining: Fix the cells (e.g., with a methanol:acetic acid solution) and drop them onto microscope slides. Stain the slides with a DNA-specific dye such as Giemsa or DAPI.
-
Scoring: Under a microscope, score the frequency of micronuclei in a population of binucleated cells. An increased frequency of micronucleated cells indicates a higher level of chromosomal damage.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the synthetic lethal relationship between Polθ and HR deficiency. Its ability to selectively induce DNA damage and subsequent cell death in HR-deficient cancer cells, as evidenced by increased γH2AX foci and micronuclei formation, underscores its potential as a precision medicine. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapies. Further investigation into the broader applications and potential combination therapies involving this compound is warranted.
References
Target Validation of RP-6685: A Polymerase Theta Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
RP-6685 is a potent, selective, and orally bioavailable small molecule inhibitor of the DNA polymerase activity of DNA Polymerase Theta (Polθ), an enzyme critically involved in DNA double-strand break repair. The validation of Polθ as a therapeutic target and the efficacy of this compound are rooted in the principle of synthetic lethality. This guide provides a comprehensive overview of the target validation for this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its characterization. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the scientific foundation for the clinical development of Polθ inhibitors.
Introduction: The Rationale for Targeting Polymerase Theta
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that, if not properly repaired, can lead to genomic instability and cell death.[1] Eukaryotic cells have evolved multiple pathways to repair DSBs, primarily non-homologous end joining (NHEJ) and homologous recombination (HR).[1] In HR-deficient tumors, such as those harboring mutations in BRCA1 or BRCA2 genes, cancer cells become increasingly reliant on alternative, more error-prone repair pathways for survival.[1][2]
One such critical backup pathway is Theta-Mediated End Joining (TMEJ), which is uniquely dependent on the enzymatic activities of Polymerase Theta (Polθ), encoded by the POLQ gene.[2] Polθ possesses both a helicase-like domain and a DNA polymerase domain, which work in concert to mediate the repair of DSBs, often using microhomology sequences to align and join broken DNA ends.[1][3] This reliance of HR-deficient cancer cells on Polθ for survival creates a synthetic lethal vulnerability, where inhibiting Polθ leads to selective killing of tumor cells while sparing normal, HR-proficient cells.[2][4] this compound was developed by Repare Therapeutics to exploit this synthetic lethal relationship.[3]
Mechanism of Action of this compound
This compound selectively inhibits the DNA polymerase activity of Polθ.[1][3][5] This inhibition disrupts the TMEJ pathway, leading to the accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death in HR-deficient cancer cells.[3] Preclinical studies have demonstrated that treatment with this compound results in increased levels of DNA damage markers, such as γH2AX and the formation of micronuclei, in cancer cells with compromised HR function.[1][3]
Signaling Pathway: DNA Double-Strand Break Repair and the Role of Polθ
The following diagram illustrates the major DNA double-strand break repair pathways and highlights the critical role of Polθ in Theta-Mediated End Joining (TMEJ), the pathway targeted by this compound.
Quantitative Data Summary
The preclinical development of this compound involved extensive in vitro and in vivo studies to quantify its potency and efficacy. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 | Reference |
| PicoGreen Assay | DNA Polymerase Theta (Polθ) | - | 5.8 nM | [6][7] |
| Polymerase Activity Assay | Full-length Polθ | - | 550 pM | [6][7] |
| Cellular Assay | Polθ | HEK293 LIG4-/- | 0.94 µM | [6][7] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| HCT116 BRCA2-/- Xenograft | This compound (80 mg/kg) | Oral, twice daily for 21 days | Tumor regression observed during the first 8 days of treatment. | [6][7] |
| HCT116 BRCA2+/+ Xenograft | This compound (80 mg/kg) | Oral, twice daily for 21 days | No inhibition of tumor growth. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the validation of this compound.
High-Throughput Screening (HTS) for Polθ Inhibitors
The discovery of this compound originated from a high-throughput screening campaign designed to identify small molecule inhibitors of human Polθ.
Workflow:
Protocol:
-
Assay Principle: A biochemical assay, such as the PicoGreen assay, was used to measure the DNA polymerase activity of recombinant human Polθ.[6][7]
-
Screening: A library of 350,000 small molecules was screened for their ability to inhibit Polθ activity.[3][5][8][9][10]
-
Hit Confirmation: Initial hits were confirmed and their potency (IC50) determined through dose-response experiments.
-
Biophysical Validation: Confirmed hits were further validated using biophysical methods to ensure direct binding to Polθ.[3][5][8][9][10]
-
Lead Optimization: A validated hit with an initial potency of 11 micromolar served as the starting point for a structure-based drug design and lead optimization campaign.[3][5][9][10] This process involved iterative chemical synthesis and testing to improve potency, selectivity, and pharmacokinetic properties (ADME), ultimately leading to the identification of this compound.[3]
In Vivo Xenograft Studies
The antitumor activity of this compound was evaluated in mouse xenograft models using human cancer cell lines with defined genetic backgrounds.
Protocol:
-
Cell Lines: Isogenic human colorectal carcinoma HCT116 cells, either wild-type (BRCA2+/+) or with a homozygous knockout of the BRCA2 gene (BRCA2-/-), were used.[3][6]
-
Animal Model: Immunocompromised mice were implanted with either HCT116 BRCA2+/+ or HCT116 BRCA2-/- tumor cells.[1]
-
Treatment: Once tumors reached a specified size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at a dose of 80 mg/kg twice daily for 21 days.[6][7]
-
Efficacy Assessment: Tumor volume was measured regularly to assess the antitumor efficacy of this compound.
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, tumors from treated animals were excised and analyzed for markers of DNA damage, such as the presence of micronuclei and γH2AX foci.[1][3]
Future Directions
The successful preclinical validation of this compound has paved the way for the clinical development of Polθ inhibitors. Repare Therapeutics is advancing its pipeline of Polθ inhibitors, including RP-3467, which targets the ATPase/helicase domain of Polθ, into clinical trials.[4][11] These trials will evaluate the safety, tolerability, and preliminary efficacy of Polθ inhibition, both as a monotherapy and in combination with other DNA damage response agents like PARP inhibitors, in patients with HR-deficient tumors.[4][11]
Conclusion
The target validation of this compound provides a strong scientific rationale for the development of Polθ inhibitors as a novel class of anticancer therapeutics. The selective targeting of the synthetic lethal vulnerability created by HR deficiency offers a promising new treatment paradigm for patients with cancers harboring mutations in BRCA1/2 and other HR-related genes. The data presented in this guide underscore the potential of this compound and other Polθ inhibitors to address significant unmet medical needs in oncology.
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reparerx.com [reparerx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. businesswire.com [businesswire.com]
The Cellular Targets of RP-6685: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of RP-6685, a potent and selective inhibitor of DNA Polymerase Theta (Polθ). The information presented herein is collated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the field of oncology and drug development.
Executive Summary
This compound is an orally bioavailable small molecule that specifically targets the polymerase domain of DNA Polymerase Theta (Polθ).[1][2][3] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an alternative DNA double-strand break (DSB) repair mechanism.[3] In cancers with deficiencies in the high-fidelity homologous recombination (HR) repair pathway, such as those harboring BRCA1 or BRCA2 mutations, cells become heavily reliant on MMEJ for survival. By inhibiting Polθ, this compound induces synthetic lethality in these HR-deficient cancer cells, leading to tumor cell death and regression.[3][4] This targeted approach offers a promising therapeutic strategy for a defined patient population with a significant unmet medical need.
Core Cellular Target: DNA Polymerase Theta (Polθ)
The primary cellular target of this compound is the polymerase domain of the human DNA Polymerase Theta enzyme, which is encoded by the POLQ gene.[2][3] Polθ is a unique multifunctional enzyme possessing both a C-terminal DNA polymerase domain and an N-terminal helicase-like domain.[3] this compound has been shown to be highly selective for the polymerase function of Polθ, with no significant activity against its ATPase/helicase activity or other human DNA polymerases.[5]
Mechanism of Action: Inhibition of MMEJ Pathway
This compound functions as an inhibitor of the Polθ-mediated MMEJ pathway for DNA double-strand break repair. The MMEJ pathway is an error-prone repair mechanism that utilizes short homologous sequences (microhomologies) to align and join broken DNA ends. In the context of HR deficiency, the inhibition of Polθ's polymerase activity by this compound leads to an accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death.[3][4]
Below is a diagram illustrating the central role of Polθ in the MMEJ pathway and the inhibitory effect of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Reference |
| PicoGreen Assay | Polθ Polymerase Activity | 5.8 nM | [6][7] |
| Full-Length Polθ (HEK293 expressed) | Polymerase Activity | 550 pM | [5][6][8] |
| MMEJ Reporter Assay (HEK293 LIG4-/- cells) | MMEJ Activity | 0.94 µM | [5][6] |
Table 2: Cellular Proliferation in Isogenic Cell Lines
| Cell Line | Genotype | Effect of this compound | Reference |
| HCT116 | BRCA2+/+ | Minimal inhibition of proliferation | [3] |
| HCT116 | BRCA2-/- | Significant inhibition of proliferation | [3] |
Table 3: In Vivo Antitumor Efficacy
| Tumor Model | Treatment | Outcome | Reference |
| HCT116 BRCA2+/+ Xenograft | This compound (80 mg/kg, p.o., BID) | No significant tumor growth inhibition | [3][6] |
| HCT116 BRCA2-/- Xenograft | This compound (80 mg/kg, p.o., BID) | Tumor regression observed | [3][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Polθ Polymerase Activity Assay (PicoGreen Assay)
This assay quantifies the polymerase activity of Polθ by measuring the incorporation of nucleotides into a DNA template.
Workflow Diagram:
Methodology:
-
Reaction Setup: Reactions are set up in a 96-well plate containing Polθ enzyme, a biotinylated DNA template/primer, dNTPs, and varying concentrations of this compound or DMSO as a vehicle control.
-
Incubation: The plate is incubated at 37°C to allow for DNA synthesis.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Quantification: The amount of newly synthesized DNA is quantified using the PicoGreen dsDNA quantitation reagent, which fluoresces upon binding to double-stranded DNA.
-
Data Analysis: Fluorescence intensity is measured using a plate reader, and IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Isogenic HCT116 BRCA2+/+ and BRCA2-/- cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.
-
Incubation: Plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is determined using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and the data is normalized to the vehicle-treated controls to determine the percentage of cell growth inhibition. IC50 values are then calculated.
Mouse Xenograft Model
This in vivo model evaluates the antitumor efficacy of this compound in a living organism.
Workflow Diagram:
Methodology:
-
Tumor Implantation: HCT116 BRCA2+/+ or BRCA2-/- cells are implanted subcutaneously into the flanks of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule, while the control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
This compound is a promising, selective inhibitor of the polymerase domain of Polθ that demonstrates potent and selective killing of HR-deficient cancer cells. Its mechanism of action, centered on the principle of synthetic lethality, provides a clear rationale for its development as a targeted therapy for cancers with BRCA mutations and other defects in the homologous recombination pathway. The preclinical data strongly support its continued investigation in clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
RP-6685: A Technical Guide to Its Impact on Genomic Instability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of RP-6685, a potent and selective inhibitor of DNA Polymerase Theta (Polθ), and its significant impact on inducing genomic instability in cancer cells, particularly those with deficiencies in Homologous Recombination (HR). This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways affected by this novel therapeutic agent.
Executive Summary
This compound is an orally bioavailable small molecule that allosterically inhibits the polymerase activity of Polθ, a key enzyme in the Theta-Mediated End Joining (TMEJ) DNA repair pathway.[1][2][3][4][5] TMEJ is a critical backup pathway for repairing DNA double-strand breaks (DSBs), especially in the context of HR-deficient tumors, such as those with BRCA1/2 mutations.[6] By inhibiting Polθ, this compound exploits the principle of synthetic lethality, leading to the accumulation of DNA damage, increased genomic instability, and subsequent cell death in cancer cells that are reliant on TMEJ for survival.[6] Preclinical studies have demonstrated the in vitro potency and in vivo efficacy of this compound in selectively targeting and inhibiting the growth of HR-deficient tumors.[1][3][7]
Mechanism of Action: Targeting the TMEJ Pathway
DNA double-strand breaks are highly cytotoxic lesions that, if not properly repaired, can lead to genomic instability and cell death.[2] Mammalian cells primarily utilize two major pathways to repair DSBs: the high-fidelity Homologous Recombination (HR) and the more error-prone Non-Homologous End Joining (NHEJ).[8] When HR is compromised, as is common in many cancers, cells become increasingly dependent on alternative repair pathways like TMEJ.[6]
The TMEJ pathway, orchestrated by Polθ, specializes in repairing DSBs using small stretches of microhomology. However, this process is inherently mutagenic, often resulting in deletions and insertions at the repair site.[6] this compound's mechanism of action is centered on the specific inhibition of the DNA polymerase function of Polθ.[2][9] This targeted inhibition disrupts the TMEJ pathway, leading to unresolved DSBs, which in turn triggers downstream markers of DNA damage and genomic instability, such as the formation of γH2AX foci and micronuclei.[8][9]
Signaling Pathway Diagram
The following diagram illustrates the central role of Polθ in the TMEJ pathway and the impact of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. k-state.edu [k-state.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Stepwise requirements for Polymerases δ and θ in Theta-mediated end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Studies and Discovery of RP-6685's Antitumor Efficacy
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document details the foundational preclinical research on RP-6685, a selective inhibitor of DNA Polymerase Theta (Polθ). It covers the agent's discovery, mechanism of action, and initial in vitro and in vivo data that established its potential as a targeted anticancer therapy.
Introduction: Targeting DNA Polymerase Theta in Oncology
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a specialized DNA polymerase involved in DNA repair. While largely dispensable in healthy cells, Polθ plays a critical role in repairing DNA double-strand breaks (DSBs) through an alternative pathway known as Theta-Mediated End Joining (TMEJ). In cancers with deficiencies in the Homologous Recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, cancer cells become highly dependent on Polθ for survival.[1][2] This dependency creates a "synthetic lethal" relationship, where the loss of either HR or Polθ function alone is tolerable, but the simultaneous loss of both is lethal to the cell.[3] This makes Polθ an attractive therapeutic target for precision oncology, with the potential to selectively kill tumor cells while sparing normal tissue.[1][2] this compound emerged from efforts to identify a potent and selective inhibitor of Polθ's polymerase activity.[2][4]
Discovery of this compound
This compound was identified through a systematic drug discovery process involving high-throughput screening and subsequent structure-based optimization.[2][3]
High-Throughput Screening (HTS)
The initial discovery effort involved a large-scale screening campaign to find small molecule inhibitors of the Polθ polymerase domain.[3][4]
Experimental Protocol: High-Throughput Screening
-
Target: The enzymatic assay utilized the polymerase domain of the Polθ protein (amino acids 1819–2590).[3]
-
Assay Principle: A DNA primer extension assay was employed. The activity of the Polθ polymerase domain in synthesizing new DNA was measured.[3]
-
Compound Library: A library of 350,000 small molecule compounds was screened.[2][3]
-
Detection: The amount of newly synthesized double-stranded DNA (dsDNA) was quantified using the PicoGreen intercalating dye, which fluoresces upon binding to dsDNA.[3]
-
Hit Identification: The screen identified an initial pyrazole-based hit compound with a half-maximal inhibitory concentration (IC₅₀) of 11 μM.[2][3]
Lead Optimization to this compound
Following the identification of the initial hit, a "hit-to-lead" campaign was initiated. This phase involved extensive structure-based drug design and medicinal chemistry efforts to improve the compound's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[2][3][4] These efforts ultimately culminated in the identification of this compound as a potent, selective, and orally bioavailable Polθ inhibitor.[2][3]
Mechanism of Action: Synthetic Lethality
This compound functions as an allosteric inhibitor of the Polθ polymerase domain.[1][5] Its antitumor efficacy is rooted in the principle of synthetic lethality. In HR-deficient tumors (e.g., BRCA2-mutant), the primary pathway for high-fidelity DSB repair is compromised. These cells rely heavily on the error-prone TMEJ pathway, which requires Polθ, to repair DSBs and maintain genomic integrity. By inhibiting Polθ, this compound effectively removes this last line of defense, leading to the accumulation of catastrophic DNA damage and subsequent cancer cell death.[1][3] Normal cells, which have a functional HR pathway, are not dependent on Polθ and are therefore largely unaffected by the inhibitor at therapeutic concentrations.[1]
Preclinical Efficacy: In Vitro Studies
The potency and selectivity of this compound were characterized through a series of in vitro assays using both isolated enzymes and cellular models.
Enzymatic and Cellular Potency
This compound demonstrated high potency against the Polθ enzyme and selective activity in cells deficient in HR repair.
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀) | Reference |
| Enzymatic Assay | Polθ Polymerase Domain | dsDNA Quantification (PicoGreen) | 5.8 nM | [6][7] |
| Enzymatic Assay | Full-length Polθ | Polymerase Activity | 550 pM | [6][7] |
| Enzymatic Assay | Full-length Polθ | ATPase Activity | Inactive | [6][7] |
| Cellular Assay | HEK293 LIG4-/- | Polθ Inhibition | 0.94 µM | [6][7] |
| Cellular Assay | HCT116 BRCA2-/- | Cell Proliferation / Cytotoxicity | Sub-micromolar | [8] |
Experimental Protocol: Cell-Based Proliferation Assay
-
Cell Lines: Isogenic human colorectal carcinoma cell lines were used: HCT116 with wild-type BRCA2 (BRCA2+/+) and HCT116 with BRCA2 knocked out (BRCA2-/-).[3] This setup allows for a direct comparison of the compound's effect based on HR status.
-
Treatment: Cells were cultured and treated with varying concentrations of this compound.
-
Analysis: Cell proliferation and viability were assessed after a set incubation period.
-
Result: this compound was shown to be selectively cytotoxic to the BRCA2-/- cells, which are dependent on Polθ, while having minimal effect on the BRCA2+/+ cells.[8][9]
Preclinical Efficacy: In Vivo Studies
The antitumor activity of this compound was evaluated in a mouse xenograft model to confirm its efficacy in a living system.
Antitumor Activity in Xenograft Model
The in vivo study utilized the same isogenic cell lines to grow tumors in mice, providing a clear model to test the synthetic lethal hypothesis.
| Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Mouse Xenograft | HCT116 BRCA2+/+ | This compound | 80 mg/kg, p.o., BID, 21 days | No tumor growth inhibition | [1][3][6] |
| Mouse Xenograft | HCT116 BRCA2-/- | This compound | 80 mg/kg, p.o., BID, 21 days | Tumor regression in the first 8 days | [1][3][6] |
| Mouse Xenograft | HCT116 BRCA2-/- | Vehicle | N/A | Continued tumor growth | [3] |
p.o. = oral administration; BID = twice daily
Notably, the initial potent antitumor activity in the BRCA2-/- model was not sustained for the full 21-day treatment period.[1][9] Pharmacokinetic analysis revealed that this compound exposure decreased by 55-67% over one week of dosing, which was possibly due to the induction of metabolic enzymes.[1] Pharmacodynamic studies on the tumors showed that this compound treatment led to a modest increase in micronuclei and the DNA damage marker γH2AX, confirming its on-target effect of inducing genomic instability.[1][8]
Experimental Protocol: Mouse Xenograft Study
-
Animal Model: Immunocompromised mice were used.
-
Tumor Implantation: HCT116 BRCA2+/+ or HCT116 BRCA2-/- cells were subcutaneously implanted into the mice. Tumors were allowed to grow to a specified size.
-
Grouping: Mice were randomized into vehicle control and treatment groups.
-
Drug Administration: this compound was administered orally at a dose of 80 mg/kg twice daily for 21 days.[3]
-
Efficacy Measurement: Tumor volume was measured regularly to assess tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues were collected and analyzed for markers of DNA damage (e.g., γH2AX).[1][8]
Conclusion
The initial preclinical studies successfully identified this compound as a potent, selective, and orally bioavailable inhibitor of Polθ. The data strongly support the synthetic lethal strategy of targeting Polθ in HR-deficient cancers. In vitro results demonstrated nanomolar potency against the target enzyme and selective cytotoxicity in BRCA2-deficient cells.[6][7][8] The in vivo xenograft model confirmed this selectivity, showing that this compound could induce tumor regression specifically in BRCA2-deficient tumors.[3] While the sustained efficacy in vivo was limited by pharmacokinetic challenges, these foundational studies validated Polθ as a viable drug target and established this compound as a proof-of-concept molecule for this therapeutic approach.[1]
References
- 1. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
RP-6685: A Targeted Approach for Cancers with Homologous Recombination Deficiency
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RP-6685, a potent and selective inhibitor of DNA Polymerase Theta (Polθ), and its role in the treatment of cancers exhibiting homologous recombination deficiency (HRD). The document details the mechanism of action of this compound, focusing on the principle of synthetic lethality in HRD tumors. It presents a compilation of key preclinical data, including in vitro potency and in vivo efficacy in relevant cancer models. Furthermore, this guide outlines detailed experimental protocols for assays crucial to the evaluation of Polθ inhibitors and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
Genomic instability is a hallmark of cancer, often arising from defects in DNA repair pathways. Tumors with deficiencies in the homologous recombination (HR) pathway, frequently due to mutations in genes such as BRCA1 and BRCA2, are particularly vulnerable to agents that target alternative DNA repair mechanisms. This concept of synthetic lethality has led to the successful development of therapies like PARP inhibitors. DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a key enzyme in an alternative DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ) or microhomology-mediated end joining (MMEJ). In HR-deficient cancer cells, there is an increased reliance on the error-prone TMEJ pathway for survival, making Polθ an attractive therapeutic target.
This compound is an orally bioavailable small molecule inhibitor that specifically targets the polymerase domain of Polθ.[1] By inhibiting Polθ, this compound disrupts the TMEJ pathway, leading to the accumulation of lethal DNA damage and selective cell death in HRD cancer cells. This guide will delve into the technical details of this compound, providing valuable information for researchers and professionals involved in the development of novel cancer therapeutics.
Mechanism of Action: Synthetic Lethality in HRD Cancers
The therapeutic strategy behind this compound is rooted in the concept of synthetic lethality. In healthy cells, DNA double-strand breaks are primarily repaired by the high-fidelity homologous recombination (HR) pathway. When HR is deficient, as is the case in many breast, ovarian, pancreatic, and prostate cancers, cells become dependent on alternative, more error-prone repair pathways like TMEJ to survive.
Polθ is a crucial component of the TMEJ pathway. It plays a dual role: its helicase domain helps to anneal the broken DNA ends using short stretches of microhomology, and its polymerase domain fills in the gaps. By inhibiting the polymerase function of Polθ, this compound effectively shuts down the TMEJ pathway. In HR-deficient cells, the loss of both HR and TMEJ repair pathways leads to catastrophic genomic instability and subsequent cell death. In contrast, normal cells with functional HR are largely unaffected by Polθ inhibition, providing a therapeutic window for this compound.
Signaling Pathway Diagram
Caption: Synthetic lethality of this compound in HR-deficient cells.
Data Presentation
The preclinical data for this compound demonstrates its potency and selectivity for Polθ, as well as its efficacy in HRD cancer models.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 | Reference |
| PicoGreen Assay | DNA Polymerase Theta (Polθ) | - | 5.8 nM | [2] |
| Polymerase Activity Assay | Full-length Polθ | - | 550 pM | [2] |
| Cellular Assay | Polθ | HEK293 LIG4-/- | 0.94 µM | [2] |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Cell Line | Genotype | Treatment | Dosing Schedule | Observation | Reference |
| HCT116 | BRCA2+/+ | This compound | 80 mg/kg, p.o., BID for 21 days | No inhibition of tumor growth | [2] |
| HCT116 | BRCA2-/- | This compound | 80 mg/kg, p.o., BID for 21 days | Tumor regression during the first 8 days of treatment | [1][2] |
Note: Specific quantitative data on the percentage of tumor growth inhibition or tumor volume over time was not publicly available in the searched resources. The provided information is based on the descriptive outcomes reported.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Polθ Inhibition Assay (PicoGreen-based)
This protocol describes a representative method for determining the IC50 of a Polθ inhibitor using a PicoGreen-based assay.
Materials:
-
Recombinant human Polθ enzyme
-
DNA template/primer duplex
-
dNTP mix
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
This compound or other test compounds
-
PicoGreen dsDNA quantitation reagent
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities (Excitation: ~480 nm, Emission: ~520 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the DNA template/primer duplex and the test compound solution.
-
Add the recombinant Polθ enzyme to initiate the reaction. Include controls with no enzyme and no inhibitor (vehicle control).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Stop the reaction by adding EDTA.
-
Add the PicoGreen reagent, diluted in TE buffer, to all wells and incubate in the dark for 5 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Study
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
HCT116 BRCA2+/+ and HCT116 BRCA2-/- human colorectal carcinoma cells
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture HCT116 BRCA2+/+ and BRCA2-/- cells under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 80 mg/kg) or vehicle control orally, twice daily (BID), for the specified duration (e.g., 21 days).
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Pharmacodynamic Assays
This assay is used to detect DNA double-strand breaks in tumor tissue.
Procedure:
-
Excise tumors from the xenograft study and fix them in formalin, then embed in paraffin.
-
Cut thin sections of the tumor tissue and mount them on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to expose the γH2AX epitope.
-
Block non-specific antibody binding.
-
Incubate the sections with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus to assess the level of DNA damage.
This assay is used to assess chromosomal damage.
Procedure:
-
At the end of the in vivo study, collect bone marrow or peripheral blood from the mice.
-
Prepare slides with the collected cells.
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Under a microscope, score the frequency of micronucleated polychromatic erythrocytes (PCEs). An increase in the frequency of micronucleated cells in the treated group compared to the control group indicates chromosomal damage.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a promising targeted therapy for cancers with homologous recombination deficiency. Its mechanism of action, based on the synthetic lethal interaction between Polθ inhibition and HRD, offers a clear rationale for its selective anti-tumor activity. The preclinical data, demonstrating potent in vitro inhibition of Polθ and in vivo efficacy in a BRCA2-deficient cancer model, support its continued development. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into the scientific basis, preclinical evidence, and key experimental methodologies associated with this compound. Further investigation and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the treatment of HRD-positive cancers.
References
The Pharmacodynamics of RP-6685: A Deep Dive into a Novel Polθ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of RP-6685, a potent and selective inhibitor of DNA Polymerase Theta (Polθ). This compound has emerged as a promising therapeutic agent, particularly in the context of synthetic lethality for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. This document details the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in the characterization of this compound.
Introduction to this compound and its Target: DNA Polymerase Theta (Polθ)
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a unique A-family DNA polymerase with a crucial role in DNA double-strand break (DSB) repair through an alternative pathway known as Theta-Mediated End Joining (TMEJ) or microhomology-mediated end joining (MMEJ).[1] While major DSB repair pathways like homologous recombination (HR) and non-homologous end joining (NHEJ) are the primary mechanisms in healthy cells, cancer cells with defects in these pathways, particularly HR-deficient tumors like those with BRCA1/2 mutations, become heavily reliant on TMEJ for survival.[2] This dependency creates a therapeutic window for targeting Polθ, as its inhibition can selectively kill cancer cells while sparing normal cells—a concept known as synthetic lethality.[2]
This compound is an orally bioavailable small molecule inhibitor that specifically targets the polymerase domain of Polθ.[3][4][5] Its development was the result of a high-throughput screening campaign followed by structure-based drug design to optimize potency, selectivity, and pharmacokinetic properties.[4][5]
Mechanism of Action: Inhibition of Theta-Mediated End Joining
This compound exerts its anti-tumor effects by inhibiting the DNA polymerase activity of Polθ.[3][4] This enzymatic activity is essential for the final step of the TMEJ pathway, where Polθ uses microhomology sequences to prime DNA synthesis and ligate the broken DNA ends. By blocking this function, this compound prevents the repair of DSBs in Polθ-dependent cancer cells, leading to the accumulation of DNA damage, genomic instability, and ultimately, cell death. The pharmacodynamic effects of this compound have been demonstrated by the observation of increased micronuclei and the DNA damage marker γH2AX in tumor cells treated with the compound.[6]
Signaling Pathway: Synthetic Lethality in HR-Deficient Cancers
The therapeutic strategy for this compound is rooted in the principle of synthetic lethality. In cells with a functional HR pathway, the inhibition of Polθ has a minimal impact as DSBs can be efficiently repaired by HR. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), the TMEJ pathway becomes a critical survival mechanism. By inhibiting Polθ with this compound, this last resort for DNA repair is shut down, leading to catastrophic DNA damage and selective elimination of the cancer cells.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
| Parameter | Value | Assay | Reference |
| IC50 (Polθ polymerase domain) | 5.8 nM | PicoGreen dsDNA quantitation assay | [3] |
| IC50 (full-length Polθ) | 550 pM | Primer extension assay | [7] |
| IC50 (HEK293 LIG4-/- cells) | 0.94 µM | Cellular assay | [7] |
| IC50 (HCT116 BRCA2-/- cells) | 0.32 µM | Cell proliferation assay | [2] |
| IC50 (HCT116 BRCA2+/+ cells) | >15 µM | Cell proliferation assay | [2] |
| Polymerase | Activity |
| Polθ | Active |
| Pol α | Inactive |
| Pol ε | Inactive |
| Pol γ | Inactive |
| Pol λ | Inactive |
| Pol μ | Inactive |
| Parameter | Value | Species | Dose | Reference |
| Oral Bioavailability (F) | 66% | CD-1 Mice | 2.5 mg/kg | [7] |
| Clearance (CL) | 36.8 mL/min/kg | CD-1 Mice | 2.5 mg/kg (IV) | [7] |
| Volume of Distribution (Vdss) | 1.1 L/kg | CD-1 Mice | 2.5 mg/kg (IV) | [7] |
| Half-life (t1/2) | 0.4 hours | CD-1 Mice | 2.5 mg/kg (IV) | [7] |
| In Vivo Efficacy | Tumor regression | Nude Mice | 80 mg/kg, p.o., BID for 21 days | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
High-Throughput Screening (HTS) for Polθ Inhibitors
The discovery of the initial chemical series leading to this compound was enabled by a high-throughput screening campaign.
Protocol:
-
A high-throughput screen of 350,000 compounds was performed.[6]
-
The assay utilized an enzymatic DNA primer extension reaction catalyzed by the polymerase domain of Polθ (amino acids 1819–2590).[6]
-
Nascent double-stranded DNA (dsDNA) product was quantified using the PicoGreen intercalating dye.[6]
-
A decrease in fluorescence signal indicated inhibition of Polθ polymerase activity.
-
This screen identified an initial pyrazole (B372694) hit with an IC50 of 11 µM, which served as the basis for further medicinal chemistry optimization.[6]
In Vitro Polθ Inhibition Assay (PicoGreen)
Protocol:
-
The reaction is typically performed in a 96- or 384-well plate format.
-
The reaction mixture contains the Polθ enzyme (e.g., 0.3 nM), a DNA template/primer substrate, dNTPs, and varying concentrations of the test compound (e.g., this compound).
-
The reaction is initiated and allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the PicoGreen dsDNA quantitation reagent is added to each well.
-
After a brief incubation period protected from light, the fluorescence is measured using a plate reader (excitation ~480 nm, emission ~520 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay
Protocol:
-
Isogenic HCT116 BRCA2+/+ and HCT116 BRCA2-/- cell lines are used.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound.
-
Cells are incubated for a period of 3 to 6 days.
-
Cell viability is assessed using a standard method such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
The IC50 values are determined by fitting the dose-response curves.
In Vivo Xenograft Tumor Model
Protocol:
-
Female nude mice are subcutaneously implanted with either HCT116 BRCA2+/+ or HCT116 BRCA2-/- tumor cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally (p.o.) at a dose of 80 mg/kg, twice daily (BID), for 21 days.[3]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be harvested for pharmacodynamic marker analysis (e.g., γH2AX and micronuclei).
Conclusion
This compound is a potent and selective inhibitor of Polθ with a clear mechanism of action rooted in the synthetic lethal relationship between Polθ and HR deficiency. The robust preclinical data, including significant in vivo efficacy in a BRCA2-deficient tumor model, highlight the potential of this compound as a targeted therapy for a genetically defined patient population. The detailed experimental protocols provided herein offer a foundation for further research and development of this and other Polθ inhibitors.
References
- 1. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
RP-6685: A Technical Whitepaper on its Potential as a Therapeutic Agent in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-6685 is a potent, selective, and orally bioavailable small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Polθ is overexpressed in many cancers and plays a critical role in the survival of tumor cells with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations. This synthetic lethal relationship makes Polθ an attractive therapeutic target in oncology. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies.
Introduction
Genomic instability is a hallmark of cancer, and tumor cells often develop a dependency on specific DNA damage response (DDR) pathways for survival. Targeting these dependencies through synthetic lethality has emerged as a promising anti-cancer strategy. A key example is the clinical success of PARP inhibitors in treating cancers with mutations in the BRCA1 and BRCA2 genes, which are essential for the homologous recombination (HR) DNA repair pathway. [cite: ]
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a DNA polymerase with a crucial role in an alternative DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ), or theta-mediated end joining (TMEJ).[1] In HR-deficient tumors, cancer cells become heavily reliant on Polθ-mediated repair for survival.[1][2][3] This dependency establishes a synthetic lethal relationship, where the inhibition of Polθ in the context of HR deficiency leads to cancer cell death. This compound is a novel therapeutic agent designed to exploit this vulnerability.[1][3]
Mechanism of Action of this compound
This compound functions as a highly potent and selective inhibitor of the polymerase domain of Polθ.[2][4] By binding to and inhibiting Polθ, this compound disrupts the MMEJ pathway, preventing the repair of DNA double-strand breaks in HR-deficient cancer cells. This leads to the accumulation of lethal DNA damage and subsequent cell death.
The Role of Polθ in DNA Repair
The MMEJ pathway is an error-prone DNA repair mechanism that utilizes short microhomologous sequences to align and join broken DNA ends. Polθ's helicase domain is responsible for unwinding DNA at the break site, while its polymerase domain fills in the gaps. In the absence of functional HR, MMEJ becomes a critical survival pathway for cancer cells.
Caption: Signaling pathway of DNA double-strand break repair and this compound intervention.
Preclinical Data
The therapeutic potential of this compound has been evaluated in a series of preclinical studies, demonstrating its potent and selective activity against cancer cells with HR deficiencies.
In Vitro Efficacy
This compound has shown potent inhibition of Polθ in various biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) from key assays are summarized in the table below.
| Assay Type | Target/Cell Line | IC50 | Reference |
| PicoGreen Assay | Polθ polymerase domain | 5.8 nM | [3][5] |
| Primer Extension Assay | Full-length Polθ | 0.55 nM (550 pM) | [3] |
| Cell-Based Assay | HEK293 LIG4-/- cells | 0.94 µM | [3] |
| Cell Proliferation Assay | HCT116 BRCA2-/- cells | Micromolar range | [2][4] |
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in a xenograft mouse model using the HCT116 colorectal cancer cell line with a homozygous knockout of the BRCA2 gene (HCT116 BRCA2-/-).
-
Study Design: Female CD1 nude mice were subcutaneously implanted with HCT116 BRCA2-/- cells.[2] Once tumors reached a specified volume, mice were treated with this compound.
-
Dosing: this compound was administered orally at a dose of 80 mg/kg, twice daily (BID), for 21 days.[3]
-
Results: Treatment with this compound resulted in tumor regression during the first 8 days of the study.[3] In contrast, no significant tumor growth inhibition was observed in the corresponding wild-type (BRCA2+/+) HCT116 xenograft model, highlighting the selective action of this compound in HR-deficient tumors.[3]
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
PicoGreen Assay for Polθ Inhibition
This assay quantifies the enzymatic activity of the Polθ polymerase domain by measuring the amount of double-stranded DNA (dsDNA) synthesized. The fluorescent dye PicoGreen intercalates with dsDNA, and the resulting fluorescence is proportional to the polymerase activity.
-
Principle: Inhibition of Polθ polymerase activity by this compound leads to a decrease in dsDNA synthesis, resulting in a reduced fluorescence signal.
-
General Protocol:
-
A reaction mixture is prepared containing the Polθ polymerase domain, a DNA template-primer, dNTPs, and varying concentrations of this compound.
-
The reaction is incubated to allow for DNA synthesis.
-
PicoGreen dye is added to the reaction.
-
Fluorescence is measured using a plate reader at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Primer Extension Assay
This assay directly measures the ability of Polθ to extend a primer annealed to a DNA template.
-
Principle: A radiolabeled or fluorescently labeled primer is used, and the extension of this primer by Polθ is visualized and quantified. Inhibition of Polθ by this compound results in shorter or less abundant extension products.
-
General Protocol:
-
A reaction is set up containing full-length Polθ, a template-primer with a labeled primer, dNTPs, and different concentrations of this compound.
-
The reaction is incubated to allow for primer extension.
-
The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The labeled DNA products are visualized by autoradiography or fluorescence imaging.
-
The extent of primer extension is quantified to determine the inhibitory effect of this compound.
-
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cells is assessed to determine its cytotoxic or cytostatic activity.
-
Principle: The viability of cells is measured after treatment with this compound over a period of time.
-
General Protocol (using HCT116 cells):
-
HCT116 BRCA2-/- and HCT116 BRCA2+/+ cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), a viability reagent (such as MTT or CellTiter-Glo) is added.
-
The signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.
-
The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is calculated.
-
HCT116 BRCA2-/- Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a setting that mimics human cancer more closely.
-
Principle: Human colorectal cancer cells with a BRCA2 knockout are implanted into immunodeficient mice, and the effect of this compound on tumor growth is monitored.
-
Protocol:
-
Female CD1 nude mice are used for the study.[2]
-
HCT116 BRCA2-/- cells are implanted subcutaneously into the flanks of the mice.[2]
-
Tumor growth is monitored regularly using caliper measurements.
-
When tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 80 mg/kg, BID).[3]
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of proliferation and DNA damage.
-
Caption: Preclinical development workflow of this compound.
Conclusion and Future Directions
This compound is a promising therapeutic agent that leverages the principle of synthetic lethality to target HR-deficient cancers. Its potent and selective inhibition of Polθ, coupled with its oral bioavailability and demonstrated preclinical efficacy, positions it as a strong candidate for further clinical development. Future studies should focus on exploring the efficacy of this compound in a broader range of HR-deficient tumor models, investigating potential combination therapies (e.g., with PARP inhibitors), and identifying predictive biomarkers to guide patient selection in clinical trials. The continued development of Polθ inhibitors like this compound holds the potential to expand the arsenal (B13267) of targeted therapies for patients with difficult-to-treat cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
RP-6685 In Vitro Assay Protocols: A Guide for Preclinical Research
For Immediate Release
[City, State] – [Date] – Repare Therapeutics' RP-6685, a potent and selective inhibitor of DNA Polymerase Theta (Polθ), has emerged as a promising therapeutic agent, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. This application note provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound, designed for researchers, scientists, and drug development professionals in the field of oncology and DNA damage response (DDR).
Introduction to this compound and Synthetic Lethality
This compound is an orally bioavailable small molecule that allosterically inhibits the polymerase activity of Polθ.[1][2] Polθ plays a critical role in an alternative DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ).[3] In cancers with impaired HR, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on TMEJ for survival. By inhibiting Polθ, this compound exploits this dependency, leading to a synthetic lethal phenotype where the combination of HR deficiency and Polθ inhibition results in cancer cell death, while sparing normal, HR-proficient cells.[4][5][6] Preclinical studies have demonstrated that this compound induces tumor regression in BRCA2-deficient mouse models.[7][8]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound from various assays.
| Assay Type | Target/Cell Line | IC50 | Reference(s) |
| PicoGreen Assay | Recombinant Polθ polymerase domain | 5.8 nM | [7] |
| Biochemical Assay | Full-length Polθ | 550 pM | [7] |
| Cell-Based Assay | HEK293 LIG4-/- cells | 0.94 µM | [7] |
Signaling Pathway and Mechanism of Action
The inhibition of Polθ by this compound in HR-deficient cancer cells leads to the accumulation of unrepaired DNA double-strand breaks, ultimately triggering cell death.
Experimental Protocols
Biochemical Polθ Polymerase Activity Assay (PicoGreen-Based)
This assay quantitatively measures the inhibition of Polθ polymerase activity by this compound in a biochemical setting. The generation of double-stranded DNA (dsDNA) from a single-stranded template by Polθ is quantified using the fluorescent intercalating dye, PicoGreen.
Materials:
-
Recombinant human Polθ (polymerase domain)
-
Single-stranded DNA template with a primer annealing site
-
Forward primer
-
dNTP mix
-
Assay Buffer: 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
This compound (serial dilutions in DMSO)
-
DMSO (vehicle control)
-
PicoGreen dsDNA quantitation reagent
-
Stop Solution: 0.5 M EDTA
-
Black, flat-bottom 96-well plates
-
Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)
Procedure:
Detailed Steps:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 2 µL of diluted this compound or DMSO vehicle to the appropriate wells.
-
Add 18 µL of Polθ enzyme diluted in assay buffer to each well.
-
Incubate the plate for 15 minutes at 37°C.
-
-
Initiation of Polymerase Reaction:
-
Prepare a master mix containing the DNA template/primer and dNTPs in assay buffer.
-
Add 20 µL of this master mix to each well to start the reaction.
-
Centrifuge the plate briefly (e.g., 10 seconds at 1000 rpm) to mix the contents.
-
Incubate for 120 minutes at 37°C.
-
-
Reaction Termination and dsDNA Quantification:
-
Stop the reaction by adding 10 µL of Stop Solution (EDTA) to each well.
-
Add 50 µL of diluted PicoGreen reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Controls should include "no enzyme" (background) and "DMSO vehicle" (100% activity).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation/Viability Assay
This protocol determines the cytotoxic effect of this compound on cancer cell lines, particularly comparing HR-deficient (e.g., BRCA1/2 mutant) and HR-proficient (isogenic wild-type) cells to assess synthetic lethality.
Materials:
-
HR-deficient and HR-proficient cancer cell lines (e.g., DLD1 BRCA2-/- and DLD1 BRCA2+/+)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Opaque-walled 96-well plates (for luminescent/fluorescent assays) or clear 96-well plates (for colorimetric assays)
-
Plate reader (luminescence, fluorescence, or absorbance)
Procedure:
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. reparerx.com [reparerx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for RP-6685 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-6685 is a potent, selective, and orally bioavailable inhibitor of DNA polymerase theta (Polθ), an enzyme crucial for a DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ).[1][2][3][4][5] Polθ is often overexpressed in cancer cells and plays a critical role in their survival, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR), which is common in cancers with BRCA1 or BRCA2 mutations.[3][4] The inhibition of Polθ by this compound in HR-deficient cancer cells leads to a synthetic lethal effect, making it a promising therapeutic agent for targeted cancer therapy.[3][4][6]
These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action: Synthetic Lethality
In healthy cells, DSBs are primarily repaired by two major pathways: non-homologous end joining (NHEJ) and high-fidelity homologous recombination (HR).[3][6] When the HR pathway is compromised due to mutations in genes like BRCA1 or BRCA2, cells become more reliant on alternative, error-prone repair pathways like MMEJ, which is mediated by Polθ.[3][6] By inhibiting Polθ, this compound effectively blocks this crucial backup pathway in HR-deficient cancer cells, leading to the accumulation of lethal DNA damage and subsequent cell death. This selective targeting of cancer cells while sparing normal, HR-proficient cells is the principle of synthetic lethality.
Caption: Synthetic lethality of this compound in HR-deficient cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from various studies.
Table 1: Biochemical Assay Data
| Assay Type | Target | IC50 | Reference |
| PicoGreen Assay | DNA Polymerase Theta (Polθ) | 5.8 nM | [1][2][7][8] |
| Full-length Polθ Polymerase Activity | DNA Polymerase Theta (Polθ) | 550 pM | [1][2][7] |
| Polθ ATPase Activity | DNA Polymerase Theta (Polθ) | No effect | [1][2][7] |
Table 2: Cell-Based Assay Data
| Cell Line | Genotype | Assay Type | IC50 | Reference |
| HEK293 | LIG4 -/- | Polθ Inhibition | 0.94 µM | [1][2][7] |
| HCT116 | BRCA2 -/- | Cell Proliferation | 0.32 µM | [6][9] |
| HCT116 | BRCA2 +/+ | Cell Proliferation | >15 µM | [6][9] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the effects of this compound in cell culture.
Caption: General workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay like MTT or a fluorescence-based assay like PrestoBlue.
Materials:
-
This compound (powder or DMSO stock)
-
Selected cancer cell lines (e.g., HCT116 BRCA2-/- and HCT116 BRCA2+/+)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT reagent or PrestoBlue™ Cell Viability Reagent
-
DMSO or appropriate solubilization solution for MTT formazan (B1609692)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A suggested starting concentration is 10 µM, with dilutions down to the low nanomolar range. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For PrestoBlue Assay:
-
Add 10 µL of PrestoBlue reagent to each well and incubate for 1-2 hours at 37°C.
-
Read the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete medium.
-
-
This compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C and 5% CO2, allowing colonies to form. Replace the medium with fresh drug-containing medium every 3-4 days.
-
-
Colony Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with 1 mL of ice-cold methanol (B129727) for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet solution to each well. Incubate for 15 minutes at room temperature.
-
Wash the wells with water until the background is clear.
-
-
Data Analysis:
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group relative to the vehicle control.
-
Protocol 3: Immunofluorescence Assay for DNA Damage (γH2AX Foci)
This protocol is for detecting DNA double-strand breaks through the visualization of γH2AX foci.
Materials:
-
This compound
-
Selected cancer cell lines
-
Coverslips in 24-well plates
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in 24-well plates.
-
After 24 hours, treat the cells with this compound at the desired concentration for 24-48 hours. Include a positive control (e.g., etoposide) and a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus in at least 50-100 cells per condition. An increase in the number of foci indicates an increase in DNA double-strand breaks.[10]
-
Solubility and Storage
-
Solubility: this compound is soluble in DMSO.[7][8][11] For in vitro experiments, a stock solution of 10-100 mM in DMSO can be prepared.[7][8]
-
Storage: Store the solid compound and DMSO stock solutions at -20°C for short-term storage and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Disclaimer: All products are for research use only and not for human consumption. Please refer to the manufacturer's safety data sheet for handling and disposal information.
References
- 1. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | 2832047-80-8 | MOLNOVA [molnova.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for RP-6685 Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of RP-6685, a potent and selective oral inhibitor of DNA polymerase theta (Polθ), in a mouse xenograft model. This compound has demonstrated significant antitumor efficacy in tumors with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA2 mutations.[1][2][3] This document outlines the underlying mechanism of action, detailed protocols for in vivo xenograft studies, and relevant in vitro assays to assess the efficacy and mechanism of this compound. The provided protocols and data presentation guidelines are intended to aid in the design and execution of robust preclinical studies.
Introduction
DNA Polymerase theta (Polθ), encoded by the POLQ gene, is a key enzyme in an alternative DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ) or microhomology-mediated end joining (MMEJ).[4][5] In healthy cells with proficient homologous recombination (HR), Polθ expression is low, and TMEJ is a minor repair pathway. However, in cancer cells with HR deficiencies, such as those with mutations in BRCA1 or BRCA2, there is an increased reliance on TMEJ for survival. This creates a synthetic lethal relationship, where the inhibition of Polθ in HR-deficient cancer cells leads to catastrophic DNA damage and cell death.
This compound is an orally bioavailable small molecule inhibitor of the polymerase activity of Polθ.[1][2][3] Preclinical studies have shown its potent antitumor activity in BRCA2-deficient tumor models, highlighting its potential as a targeted therapy for HR-deficient cancers.[1]
Mechanism of Action: Synthetic Lethality
The therapeutic strategy for this compound is based on the principle of synthetic lethality. In cancer cells lacking a functional HR pathway (e.g., due to BRCA1/2 mutations), the inhibition of Polθ by this compound disables the alternative TMEJ pathway. The concurrent loss of both major DSB repair pathways results in the accumulation of lethal DNA damage, leading to selective killing of cancer cells while sparing normal tissues with intact HR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microhomology-mediated end joining - Wikipedia [en.wikipedia.org]
- 5. Microhomology-mediated end joining: a back-up survival mechanism or dedicated pathway? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RP-6685 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosing and administration of RP-6685, a potent and selective DNA polymerase theta (Polθ) inhibitor, in animal studies. The provided methodologies are based on currently available preclinical data.
Overview of this compound
This compound is an orally bioavailable small molecule inhibitor of DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway for DNA double-strand break repair. By inhibiting Polθ, this compound has shown significant antitumor efficacy in preclinical models, particularly in tumors with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA2 mutations.
Quantitative Data Summary
The following tables summarize the key quantitative data for the dosing and administration of this compound in reported animal studies.
Table 1: In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Female CD1 nude mice with HCT116 BRCA2-/- tumor xenografts | [1] |
| Dose | 80 mg/kg | [1] |
| Route of Administration | Oral (p.o.) | [1] |
| Dosing Frequency | Twice daily (BID) | [1] |
| Treatment Duration | 21 days | [1] |
| Vehicle | 10% DMSO + 90% Corn Oil | [2] |
| Observed Efficacy | Tumor regression observed during the first 8 days of treatment. | [1] |
Table 2: Pharmacokinetic Parameters of this compound in CD1 Mice
| Parameter | Value | Route of Administration | Dose | Reference |
| Clearance (CL) | 36.8 mL/min/kg | Intravenous (IV) / Oral (p.o.) | 2.5 mg/kg | [2] |
| Volume of Distribution (Vdss) | 1.1 L/kg | Intravenous (IV) | 2.5 mg/kg | [2] |
| Half-life (t1/2) | 0.4 hours | Intravenous (IV) | 2.5 mg/kg | [2] |
| Bioavailability (F) | 66% | Oral (p.o.) | 2.5 mg/kg | [2] |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a 10% DMSO and 90% corn oil suspension of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculate the required amount of this compound: Based on the dosing concentration (e.g., for an 8 mg/mL solution to deliver 80 mg/kg in a 10 µL/g volume) and the total volume needed for the study, weigh the appropriate amount of this compound powder in a sterile conical tube.
-
Prepare the 10% DMSO solution: In a separate sterile conical tube, prepare the required volume of the vehicle. For example, to prepare 10 mL of the vehicle, add 1 mL of DMSO to 9 mL of corn oil.
-
Dissolve this compound in DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but avoid overheating.
-
Prepare the final suspension: While vortexing the corn oil, slowly add the this compound/DMSO solution dropwise to the corn oil.
-
Homogenize the suspension: Continue to vortex the mixture for several minutes to ensure a uniform and stable suspension. If available, sonication can be used to further homogenize the suspension.
-
Storage and Handling: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C, protected from light, and re-vortex thoroughly before each use to ensure homogeneity.
HCT116 BRCA2-/- Xenograft Mouse Model and this compound Administration
This protocol outlines the procedure for establishing a subcutaneous HCT116 BRCA2-/- xenograft model and the subsequent oral administration of this compound.
Materials:
-
HCT116 BRCA2-/- cells
-
Female CD1 nude mice (6-8 weeks old)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
1 mL syringes with 27-30 gauge needles
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Animal calipers
-
This compound formulation (prepared as in Protocol 3.1)
Procedure:
-
Cell Culture: Culture HCT116 BRCA2-/- cells according to standard cell culture protocols. Harvest cells during the exponential growth phase.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash them with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) to a final concentration of 2 x 10^7 cells per 100 µL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Inoculation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Animal Grouping and Treatment Initiation:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Oral Administration of this compound:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation (e.g., 10 µL/g body weight for an 8 mg/mL solution to achieve an 80 mg/kg dose).
-
Administer the treatment twice daily (BID) for 21 days. The control group should receive the vehicle only.
-
-
Monitoring and Data Collection:
-
Monitor animal health daily (body weight, behavior, signs of toxicity).
-
Continue to measure tumor volume regularly throughout the study.
-
-
Study Endpoint: At the end of the treatment period, or if tumors reach a predetermined maximum size, euthanize the mice and collect tumors for further analysis.
Visualizations
The following diagrams illustrate the signaling pathway of Polθ and the experimental workflow for the in vivo administration of this compound.
Caption: DNA Polymerase Theta (Polθ) Signaling Pathway in MMEJ.
Caption: Experimental Workflow for this compound Administration.
References
RP-6685 solubility and solution preparation for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of RP-6685 solutions for research purposes. The included protocols and diagrams are intended to facilitate the effective use of this potent and selective DNA polymerase theta (Polθ) inhibitor in preclinical studies.
Introduction to this compound
This compound is a potent, selective, and orally active inhibitor of DNA polymerase theta (Polθ) with an IC50 value of 5.8 nM in a PicoGreen assay.[1][2] It has demonstrated antitumor efficacy in mouse tumor xenograft models, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA2 mutations.[2][3][4] this compound functions by inhibiting the polymerase activity of Polθ, a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair.[5] This targeted mechanism makes it a valuable tool for investigating synthetic lethality-based cancer therapies.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the known solubility of this compound in various common laboratory solvents. It is important to note that using fresh, anhydrous solvents is recommended, as the presence of moisture can negatively impact solubility, especially in DMSO.[6]
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 112.5[3] | 226.19[3] | Sonication is recommended.[3] Use of newly opened, hygroscopic DMSO is crucial as it significantly impacts solubility.[2][6] |
| DMSO | 100[1][2] | 201.06[1][2] | Ultrasonic treatment may be necessary.[1][2] |
| DMSO | ≥10[4] | - | Soluble.[4] |
| Ethanol | 12[6] | - | - |
| Water | - | - | Insoluble.[6] |
| 10% DMSO + 90% Corn Oil | 3.3[3] | 6.63[3] | Sonication is recommended for this in vivo formulation.[3] |
Solution Preparation Protocols
In Vitro Stock Solution Preparation (DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for subsequent dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Allow the this compound vial to equilibrate to room temperature for at least one hour before opening.[7]
-
Aseptically weigh the desired amount of this compound powder and place it into a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL or 201.06 mM).[1][2]
-
Vortex the solution vigorously to aid in dissolution.
-
If necessary, sonicate the solution in a water bath until the compound is completely dissolved and the solution is clear.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][6][7]
In Vivo Formulation Preparation (DMSO and Corn Oil)
This protocol outlines the preparation of an this compound formulation suitable for oral administration in animal models.
Materials:
-
This compound DMSO stock solution (e.g., 24 mg/mL, as a starting point for dilution)[6]
-
Sterile corn oil
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a clear stock solution of this compound in DMSO as described in the in vitro protocol.
-
In a sterile tube, add the required volume of corn oil (e.g., 950 µL for a 1 mL final volume).[6]
-
Add the appropriate volume of the this compound DMSO stock solution to the corn oil (e.g., 50 µL of a 24 mg/mL stock to achieve a final concentration of 1.2 mg/mL).[6]
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
This formulation should be prepared fresh and used immediately for optimal results.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by targeting DNA polymerase theta (Polθ), a crucial enzyme in the MMEJ pathway for repairing DNA double-strand breaks. In cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA mutations, the reliance on MMEJ for DNA repair is increased. By inhibiting Polθ, this compound induces synthetic lethality in these HR-deficient cancer cells.
Caption: Mechanism of action of this compound leading to synthetic lethality.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in a typical in vitro cell-based assay.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound|2832047-80-8|COA [dcchemicals.com]
Application Notes & Protocols: Cell-Based Assays for Efficacy Testing of RP-6685
Introduction
RP-6685 is a potent, selective, and orally bioavailable inhibitor of DNA Polymerase Theta (Polθ), an enzyme encoded by the POLQ gene.[1][2] Polθ plays a critical role in a DNA double-strand break (DSB) repair pathway known as microhomology-mediated end-joining (MMEJ) or alternative end-joining (alt-EJ).[2][3] The therapeutic strategy for this compound is rooted in the concept of synthetic lethality. In cancers with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations, cells become highly dependent on the MMEJ pathway for survival.[3][4] By inhibiting Polθ, this compound effectively shuts down this crucial backup repair mechanism, leading to the accumulation of lethal DNA damage and selective killing of HR-deficient cancer cells.[5] These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy and mechanism of action of this compound.
Signaling Pathway: DNA Double-Strand Break Repair
DNA double-strand breaks are highly cytotoxic lesions that can be repaired by multiple pathways.[2] The two major pathways are non-homologous end-joining (NHEJ), which is active throughout the cell cycle, and the high-fidelity homologous recombination (HR) pathway, which is restricted to the S and G2 phases and relies on proteins like BRCA1 and BRCA2.[3][6] When HR is deficient, cells rely on alternative, error-prone pathways like Polθ-mediated end-joining (TMEJ) for repair.[2] this compound targets Polθ, making it synthetically lethal with HR deficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for RP-6685 in HCT116 BRCA2-/- Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-6685 is a potent, selective, and orally bioavailable inhibitor of the DNA polymerase theta (Polθ), an enzyme encoded by the POLQ gene.[1][2] Polθ plays a critical role in microhomology-mediated end joining (MMEJ), an error-prone DNA double-strand break (DSB) repair pathway.[3] In cells with deficient homologous recombination (HR) repair, such as those with BRCA2 mutations, there is an increased reliance on Polθ-mediated repair for survival. This creates a synthetic lethal relationship, where inhibition of Polθ in HR-deficient cells leads to cell death, while normal cells with intact HR are less affected.[1][4] The HCT116 BRCA2-/- cell line, a human colorectal carcinoma line with a targeted disruption of the BRCA2 gene, serves as an excellent model for studying the effects of Polθ inhibitors in an HR-deficient background.[5][6]
These application notes provide a comprehensive overview of the use of this compound in HCT116 BRCA2-/- cells, including its mechanism of action, key quantitative data, and detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
In BRCA2-deficient cells, the primary pathway for high-fidelity repair of DNA double-strand breaks, homologous recombination, is impaired.[7] These cells become highly dependent on alternative, more error-prone repair pathways like MMEJ, which is mediated by Polθ. This compound selectively inhibits the polymerase activity of Polθ, leading to an accumulation of unrepaired DNA damage, genomic instability, and ultimately, cell death.[1][3] This targeted approach offers a promising therapeutic strategy for cancers with BRCA mutations.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Assay | Reference |
| IC50 (Full-Length Polθ) | 550 pM | Biochemical Polymerase Assay | [3] |
| IC50 (HCT116 BRCA2-/-) | 0.32 µM | Proliferation Assay | [3] |
| IC50 (HCT116 BRCA2+/+) | >15 µM | Proliferation Assay | [3] |
| IC50 (DSB Repair Assay) | 0.45 µM | Cell-based AAVS1 Locus Repair | [3] |
| IC50 (TLR Assay) | 0.94 µM | HEK293 LIG4-/- MMEJ Reporter | [3] |
| Table 1: In Vitro Potency of this compound |
| Parameter | Value | Model | Reference |
| Dosing Regimen | 80 mg/kg, BID, p.o. | HCT116 BRCA2-/- Xenograft | [8] |
| Efficacy | Tumor regression in first 8 days | HCT116 BRCA2-/- Xenograft | [8] |
| Vehicle (IV) | 5% NMP:95%(10% VitE TPGS) | CD-1 Mice | [3] |
| Table 2: In Vivo Efficacy of this compound |
Experimental Protocols
Cell Culture
The HCT116 BRCA2-/- cell line is a human colorectal carcinoma cell line with a homozygous knockout of the BRCA2 gene.
-
Growth Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-Glutamine.[4]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing: Split sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:6. Seed at a density of 2-4x10^4 cells/cm². Use 0.05% Trypsin-EDTA for detachment. Passage every 3 to 4 days.[4]
Cell Viability Assay (MTT Assay)
This protocol is a representative method for determining the effect of this compound on the viability of HCT116 BRCA2-/- cells.
-
Cell Seeding: Seed HCT116 BRCA2-/- and HCT116 BRCA2+/+ (wild-type) cells in 96-well plates at a density of 5,000 cells per well in 100 µL of growth medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol outlines a general procedure for detecting DNA damage markers (e.g., γH2AX) and HR proteins (e.g., RAD51) in response to this compound treatment.
-
Cell Treatment and Lysis: Seed HCT116 BRCA2-/- cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis
This protocol describes a standard method for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.[8]
-
Cell Treatment and Harvesting: Seed HCT116 BRCA2-/- cells in 6-well plates and treat with this compound for 24 or 48 hours. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of this compound synthetic lethality in BRCA2-deficient cells.
Caption: General experimental workflow for in vitro characterization of this compound.
Caption: Simplified DNA repair pathways and the action of this compound.
References
- 1. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancertools.org [cancertools.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing RP-6685 in Combination with PARP Inhibitors for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted inhibition of DNA damage response (DDR) pathways represents a cornerstone of modern precision oncology. A key strategy in this area is synthetic lethality, where the simultaneous loss of two distinct molecular pathways leads to cell death, while the loss of either one alone is tolerated. This principle is clinically validated by the success of Poly(ADP-ribose) polymerase (PARP) inhibitors in tumors with deficiencies in the Homologous Recombination (HR) pathway, such as those harboring BRCA1/2 mutations.
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, has emerged as a critical enzyme in an alternative DNA double-strand break (DSB) repair pathway known as Theta-Mediated End Joining (TMEJ) or microhomology-mediated end joining (MMEJ). In HR-deficient (HRD) cancer cells, there is an increased reliance on TMEJ for survival. Consequently, Polθ has become a high-value target for inducing synthetic lethality in these tumors.
RP-6685 is a potent, selective, and orally bioavailable small-molecule inhibitor of the polymerase domain of Polθ.[1][2][3][4] Preclinical studies have demonstrated that inhibition of Polθ can act synergistically with PARP inhibition, leading to enhanced tumor cell killing and overcoming potential resistance to PARP inhibitors.[5][6][7][8] This document provides detailed application notes and experimental protocols for investigating the combination of this compound and PARP inhibitors in preclinical cancer models.
Mechanism of Action and Therapeutic Rationale
In healthy cells, DSBs are primarily repaired by high-fidelity HR or Non-Homologous End Joining (NHEJ). When HR is deficient, as is common in many cancers, cells become increasingly dependent on alternative, more error-prone repair pathways like TMEJ, which is driven by Polθ. PARP inhibitors exploit HR deficiency by preventing the repair of single-strand breaks (SSBs), which then collapse replication forks and generate DSBs.
The combination of a Polθ inhibitor like this compound with a PARP inhibitor creates a powerful dual attack on the DDR network in HRD cells. The PARP inhibitor generates an abundance of DSBs that the HR-deficient cell cannot repair effectively. Simultaneously, this compound blocks the key alternative repair pathway, TMEJ, leading to an overwhelming accumulation of unrepaired DNA damage and subsequent cell death. This dual inhibition offers a promising strategy to enhance therapeutic efficacy and potentially overcome resistance to PARP inhibitor monotherapy.
Caption: Signaling pathway of this compound and PARP inhibitor synergy.
Quantitative Data Summary
The following tables summarize preclinical data for Polθ inhibitors in combination with PARP inhibitors. Note that while in vivo data for this compound is available, much of the detailed in vitro characterization of synergy has been published using the structurally distinct but functionally similar Polθ inhibitor, ART558.
Table 1: In Vivo Efficacy of this compound and Olaparib (B1684210) Combination in an HR-Deficient AML Mouse Model [9]
| Treatment Group | Dose and Schedule | Median Survival Time (Days) |
| Vehicle Control | - | 6.5 ± 0.7 |
| This compound | 80 mg/kg, oral gavage, daily | 8.8 ± 0.8 |
| Olaparib | 50 mg/kg, intraperitoneal, daily | 8.5 ± 0.9 |
| This compound + Olaparib | As above | 20.7 ± 2.0 |
Table 2: In Vitro Efficacy of Polθ Inhibitor (ART558) and PARP Inhibitor (Olaparib) in HR-Deficient Cell Lines (Data representative of typical findings[10])
| Cell Line | Genetic Background | Treatment | Effect |
| DLD1 | BRCA2 -/- | ART558 + Olaparib | Significant decrease in cell survival and confluence |
| DLD1 | BRCA2 -/- | ART558 + Olaparib | Significant increase in apoptosis (Caspase 3/7 activity) |
| DLD1 | BRCA2 +/+ | ART558 + Olaparib | Minimal effect on cell survival and apoptosis |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and PARP inhibitors.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol determines the effect of this compound, a PARP inhibitor (e.g., olaparib, talazoparib), and their combination on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (HR-deficient and HR-proficient controls, e.g., DLD1 BRCA2 -/- and +/+)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (MedChemExpress or other supplier)
-
PARP inhibitor (e.g., Olaparib, Selleckchem)
-
DMSO (for stock solutions)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
Luminometer
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of this compound and the PARP inhibitor in DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Incubate overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
For single-agent dose-response, treat cells with a range of concentrations of each drug.
-
For combination studies, treat cells with a matrix of concentrations of both drugs. A constant ratio combination design is often a good starting point.
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Viability Assessment:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Calculate IC50 values for each single agent using non-linear regression.
-
For combination data, calculate the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for in vitro cell viability and synergy assessment.
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol is based on the study by Mathew et al. (2023) and evaluates the in vivo efficacy of this compound in combination with olaparib in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of HR-deficient cancer.[9]
Materials:
-
Immunodeficient mice (e.g., NSG or NRGS)
-
HR-deficient cancer cells (e.g., AML primary cells, or a relevant cell line)
-
This compound
-
Olaparib
-
Vehicle for this compound (e.g., appropriate formulation for oral gavage)
-
Vehicle for Olaparib (e.g., appropriate formulation for intraperitoneal injection)
-
Calipers for tumor measurement
-
Standard animal care and handling equipment
Procedure:
-
Tumor Implantation:
-
Implant HR-deficient tumor cells into the mice (e.g., intravenously for leukemia models, subcutaneously for solid tumors).
-
Allow tumors to establish to a predetermined size (e.g., 100 mm³ for solid tumors, or a certain percentage of human CD45+ cells in peripheral blood for leukemia models).
-
-
Animal Grouping: Randomize mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Olaparib alone
-
Group 4: this compound + Olaparib
-
-
Drug Administration:
-
Monitoring:
-
Monitor animal body weight and overall health daily.
-
For solid tumors, measure tumor volume with calipers 2-3 times per week.
-
For leukemia models, monitor disease progression through peripheral blood sampling.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is typically tumor growth inhibition or median survival time.
-
Euthanize mice when tumors reach a predetermined maximum size or if they show signs of excessive toxicity.
-
Plot tumor growth curves and/or Kaplan-Meier survival curves.
-
Perform statistical analysis (e.g., ANOVA for tumor growth, log-rank test for survival) to determine the significance of the combination therapy compared to single agents and control.
-
Conclusion
The combination of the Polθ inhibitor this compound with PARP inhibitors is a scientifically robust strategy for treating HR-deficient cancers. The provided application notes and protocols offer a framework for researchers to explore this promising therapeutic approach. Careful experimental design, including the use of appropriate HR-proficient and -deficient models, is crucial for elucidating the full potential and mechanisms of this synergistic combination. The data generated from these studies will be vital for the continued clinical development of Polθ inhibitors as a new class of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polθ Inhibitor (ART558) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Targeting of DNA Polymerase Theta and PARP1 or RAD52 Triggers Dual Synthetic Lethality in Homologous Recombination–Deficient Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: RP-6685 Treatment in MDA-MB-436 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-6685 is a potent and selective, orally bioavailable inhibitor of DNA polymerase theta (Polθ), an enzyme critical for a DNA repair pathway known as microhomology-mediated end joining (MMEJ).[1][2][3][4] Polθ is a key synthetic lethal target in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations.[2][5][6][7] The MDA-MB-436 breast cancer cell line is characterized by a BRCA1 mutation, making it a relevant model for evaluating the efficacy of Polθ inhibitors. This document provides detailed application notes and a representative protocol for assessing the anti-tumor activity of this compound in a MDA-MB-436 xenograft model.
While direct studies of this compound in MDA-MB-436 xenografts are not extensively published, this document outlines a robust methodology based on successful preclinical trials of this compound in other homologous recombination-deficient models, such as the HCT116 BRCA2-/- xenograft model.[2][6][7][8][9]
Mechanism of Action: Synthetic Lethality
In healthy cells, DNA double-strand breaks (DSBs) are primarily repaired through high-fidelity homologous recombination (HR) or non-homologous end joining (NHEJ). When the HR pathway is compromised due to mutations in genes like BRCA1 or BRCA2, cells become more reliant on alternative, error-prone repair pathways like MMEJ, which is dependent on Polθ. By inhibiting Polθ with this compound, MMEJ is also blocked, leading to an accumulation of lethal DNA damage and subsequent cell death in HR-deficient cancer cells. This concept is known as synthetic lethality.
Caption: Synthetic lethality of this compound in HR-deficient cancer cells.
Data Presentation: Representative Preclinical Efficacy
The following tables present a summary of quantitative data for this compound, based on reported preclinical studies in HR-deficient models. These tables can serve as a template for organizing data from a study using the MDA-MB-436 xenograft model.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 |
| PicoGreen Assay | DNA Polymerase Theta (Polθ) | 5.8 nM[1][4] |
| Full-Length Polθ Activity | DNA Polymerase Theta (Polθ) | 0.55 nM[1] |
| Cellular Assay (HEK293 LIG4-/-) | DNA Polymerase Theta (Polθ) | 0.94 µM[1][4] |
Table 2: Representative In Vivo Anti-Tumor Efficacy of this compound in a BRCA-deficient Xenograft Model (HCT116 BRCA2-/-)
| Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | N/A | BID, p.o. | 0% | - |
| This compound | 80 mg/kg | BID, p.o. for 21 days | Significant tumor regression observed in the first 8 days of treatment.[1][5] | Did not inhibit tumor growth in BRCA2+/+ HCT116 tumors.[1] |
Experimental Protocol: this compound Treatment in MDA-MB-436 Xenograft Model
This protocol details the methodology for establishing MDA-MB-436 xenografts and evaluating the in vivo efficacy of this compound.
Caption: Workflow for MDA-MB-436 xenograft study with this compound.
Materials and Reagents
-
MDA-MB-436 human breast cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Matrigel
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Female athymic nude mice (4-6 weeks old)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Detailed Protocol
1. Cell Culture
-
Culture MDA-MB-436 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
2. Cell Preparation for Implantation
-
When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
3. Xenograft Implantation
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 MDA-MB-436 cells) subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring and Group Randomization
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Drug Administration
-
Treatment Group: Administer this compound orally (p.o.) at a predetermined dose (e.g., 80 mg/kg), twice daily (BID).
-
Control Group: Administer the corresponding vehicle using the same volume and schedule as the treatment group.
-
Continue treatment for a specified period, typically 21 days, or until tumors in the control group reach a predetermined endpoint size.
6. Efficacy Evaluation
-
Continue to measure tumor volume and mouse body weight twice weekly throughout the study. Body weight is monitored as an indicator of toxicity.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
7. Pharmacodynamic and Histological Analysis (Optional)
-
A portion of the tumor tissue can be flash-frozen for pharmacodynamic biomarker analysis (e.g., measuring levels of DNA damage markers like γH2AX).
-
Another portion of the tumor can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of the Polθ inhibitor this compound in the context of BRCA1-mutant breast cancer using the MDA-MB-436 xenograft model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the preclinical evaluation of this promising targeted therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours [mdpi.com]
- 6. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Determination of RP-6685 IC50 using the PicoGreen dsDNA Quantitation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
RP-6685 is a potent, selective, and orally active inhibitor of DNA Polymerase Theta (Polθ), an enzyme encoded by the POLQ gene.[1][2][3][4] Polθ plays a critical role in a DNA double-strand break repair pathway known as microhomology-mediated end joining (MMEJ).[5][6] Many cancers that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, become heavily reliant on Polθ for survival. This makes Polθ an attractive synthetic lethal target for cancer therapy.[3][6][7]
The PicoGreen assay provides a highly sensitive, fluorescence-based method for quantifying double-stranded DNA (dsDNA).[8][9][10] This application note details a protocol to determine the half-maximal inhibitory concentration (IC50) of this compound against Polθ. The assay measures the polymerase activity of Polθ, which synthesizes a complementary DNA strand using a primed single-stranded DNA (ssDNA) template. The resulting increase in dsDNA is quantified using PicoGreen reagent. The inhibitory effect of this compound is measured by a reduction in the fluorescence signal, allowing for the calculation of its IC50 value, which has been reported to be approximately 5.8 nM.[1][2][5][11][12]
Signaling Pathway and Mechanism of Inhibition
DNA Polymerase Theta is a key enzyme in the MMEJ pathway for repairing DNA double-strand breaks. This compound specifically inhibits the polymerase activity of Polθ, thereby disrupting this repair process and leading to cell death in cancer cells that depend on it.
Caption: Role of Polθ in MMEJ and its inhibition by this compound.
Assay Principle
The core of this assay is the quantification of Polθ's DNA synthesis activity. The enzyme extends a primer on a single-stranded template, creating a double-stranded product. The PicoGreen dye then intercalates with this newly formed dsDNA, emitting a strong fluorescent signal. The inhibitor, this compound, reduces the enzyme's activity, leading to less dsDNA and a weaker signal.
Caption: Relationship between inhibitor, enzyme activity, and signal.
Materials and Reagents
| Reagent/Material | Supplier | Recommended Concentration/Details |
| Human DNA Polymerase Theta (Polθ) | Commercial Source | ~5-10 nM final concentration |
| Primed ssDNA Template | Custom Synthesis | e.g., Poly(dA) template with an oligo(dT) primer |
| This compound | MedChemExpress, etc. | 10 mM stock in DMSO |
| Deoxynucleotide (dNTP) Mix | Commercial Source | 10 mM each (dATP, dCTP, dGTP, dTTP) |
| Quant-iT™ PicoGreen™ dsDNA Kit | Thermo Fisher | Includes PicoGreen reagent, TE buffer, and λ DNA standard |
| Assay Buffer | Lab Prepared | 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA |
| Nuclease-Free Water | Commercial Source | For dilutions |
| DMSO | Sigma-Aldrich | For inhibitor dilutions |
| 96-well or 384-well black plates | Corning, Greiner | Solid black, flat-bottom for fluorescence |
| Fluorescence Plate Reader | BMG, Tecan, etc. | Excitation: ~480 nm, Emission: ~520 nm |
Experimental Workflow
The overall workflow involves preparing reagents, setting up the enzymatic reaction with the inhibitor, stopping the reaction and staining with PicoGreen, and finally reading the fluorescence to determine activity.
Caption: Step-by-step workflow for the Polθ inhibition assay.
Detailed Experimental Protocols
Reagent Preparation
-
1X TE Buffer : Prepare 1X TE (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) by diluting the 20X TE stock from the PicoGreen kit with nuclease-free water.[13]
-
Assay Buffer : Prepare the 1X assay buffer as specified in Section 4. Keep on ice.
-
This compound Serial Dilutions :
-
Perform a serial dilution of the 10 mM this compound stock in DMSO to create intermediate stocks.
-
For the final assay plate, dilute these intermediate stocks in assay buffer to achieve the desired final concentrations. The final DMSO concentration in all wells should be constant and not exceed 1%.
-
An example 12-point dilution series could range from 1 µM to 0.05 nM final concentration.
-
-
Enzyme and Substrate Preparation :
-
Dilute the Polθ enzyme stock to a 2X working concentration (e.g., 10 nM) in cold assay buffer just before use.
-
Dilute the primed ssDNA template and dNTP mix to a 2X working concentration in assay buffer.
-
-
PicoGreen Working Solution :
Assay Procedure (96-well Plate Format)
The following table outlines the components to be added to each well for a final reaction volume of 50 µL.
| Component | Volume per Well | Final Concentration | Controls |
| Assay Buffer / Water | Variable | - | Adjust to reach 50 µL final volume |
| 2X Substrate/dNTP Mix | 25 µL | 1X | Add to all wells |
| This compound Dilution or DMSO | 5 µL | Variable (or 1% DMSO) | Add DMSO only for 100% activity control |
| 2X Polθ Enzyme Solution | 20 µL | 1X (e.g., 5 nM) | Add assay buffer instead for 0% activity control |
| Total Reaction Volume | 50 µL | - | - |
-
Plate Setup : Add the components in the order listed above. First, add the 2X Substrate/dNTP mix to all wells.
-
Inhibitor Addition : Add 5 µL of the appropriate this compound dilution to the sample wells. Add 5 µL of assay buffer containing 1% DMSO to the "100% activity" (no inhibitor) control wells.
-
Reaction Initiation : To start the reaction, add 20 µL of the 2X Polθ enzyme solution to all wells except the "0% activity" (no enzyme) background controls. Add 20 µL of assay buffer to the background control wells.
-
Incubation : Mix the plate gently (do not introduce bubbles) and incubate for 30-60 minutes at 37°C.
-
Staining : Stop the reaction by adding 50 µL of the prepared PicoGreen working solution to each well.
-
Final Incubation : Mix the plate gently and incubate for 5 minutes at room temperature, protected from light.[16]
-
Fluorescence Reading : Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.[16]
Data Analysis and IC50 Calculation
-
Background Subtraction : Average the fluorescence values from the "0% activity" (no enzyme) wells and subtract this background value from all other wells.
-
Normalization : Normalize the data to percent activity using the following formula: % Activity = (Corrected Fluorescence_Sample / Average Corrected Fluorescence_100%_Activity_Control) * 100
-
Curve Fitting : Plot the % Activity against the logarithm of the this compound concentration.
-
IC50 Determination : Fit the resulting dose-response curve to a four-parameter logistic equation (sigmoidal dose-response with variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
Example Data Table
| [this compound] (nM) | Log [this compound] | Raw Fluorescence | Corrected Fluorescence | % Activity |
| 1000 (Sample) | 3.00 | ... | ... | ... |
| 100 (Sample) | 2.00 | ... | ... | ... |
| 10 (Sample) | 1.00 | ... | ... | ... |
| 1 (Sample) | 0.00 | ... | ... | ... |
| 0.1 (Sample) | -1.00 | ... | ... | ... |
| 0 (100% Act.) | - | ... | ... | 100 |
| No Enzyme (0%) | - | ... (Background) | 0 | 0 |
References
- 1. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (RP6685) | Polθ inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. What is PicoGreen Quantitation? [denovix.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound | 2832047-80-8 | MOLNOVA [molnova.com]
- 13. molecprot_picogreenassay – Lotterhos Lab Protocols [drk-lo.github.io]
- 14. research.fredhutch.org [research.fredhutch.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for RP-6685, a DNA Polymerase Theta (Polθ) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-6685 is a potent, selective, and orally bioavailable small molecule inhibitor of DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break (DSB) repair.[1][2][3] Polθ is an attractive therapeutic target in oncology, particularly for tumors with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those harboring mutations in BRCA1 or BRCA2 genes. In such cancer cells, inhibition of Polθ leads to synthetic lethality, making this compound a promising agent for precision medicine.
Mechanism of Action
This compound allosterically inhibits the polymerase activity of Polθ.[3][4] This inhibition prevents the extension of DNA from minimally paired primers, a crucial step in the MMEJ pathway.[4] The MMEJ pathway is an error-prone DNA repair mechanism that is increasingly relied upon by cancer cells that have lost the high-fidelity HR repair pathway. By inhibiting Polθ, this compound leads to the accumulation of unresolved DNA damage and subsequent cell death in HR-deficient tumors.[4][5]
Signaling Pathway
Caption: DNA double-strand break repair pathways and the synthetic lethal mechanism of this compound in HR-deficient cells.
Quantitative Data
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 (Polθ polymerase activity) | 5.8 nM | PicoGreen Assay | - | [2][6] |
| IC50 (Polθ full-length protein) | 550 pM | - | - | [2][6] |
| IC50 (cellular Polθ inhibition) | 0.94 µM | - | HEK293 LIG4-/- | [2][6] |
| In Vivo Efficacy | 80 mg/kg (p.o., BID) | Tumor Regression | HCT116 BRCA2-/- Mouse Xenograft | [2] |
Experimental Protocols
Primer Extension Assay to Evaluate Polθ Inhibition by this compound
This protocol describes a method to assess the inhibitory activity of this compound on the DNA polymerase activity of Polθ using a primer extension assay. This assay measures the ability of Polθ to extend a labeled DNA primer annealed to a DNA template.
Materials:
-
Recombinant human DNA polymerase theta (Polθ)
-
This compound
-
Oligonucleotide primer (e.g., 20-30 nt), 5'-end labeled with [γ-³²P]ATP or a fluorescent dye
-
Single-stranded DNA template containing a sequence complementary to the primer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 10-15%)
-
TBE Buffer
-
Phosphorimager or fluorescence scanner
-
DMSO (for dissolving this compound)
Experimental Workflow:
Caption: Workflow for the this compound primer extension assay.
Procedure:
-
Primer Labeling: If using a radiolabel, 5'-end label the oligonucleotide primer with [γ-³²P]ATP using T4 polynucleotide kinase according to the manufacturer's protocol. Purify the labeled primer to remove unincorporated nucleotides.
-
Primer-Template Annealing: In a reaction tube, mix the labeled primer and the DNA template in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to facilitate annealing.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired final concentrations for the assay.
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare the reactions. For each reaction, add the Reaction Buffer.
-
Add the desired concentration of this compound or an equivalent volume of DMSO for the vehicle control.
-
Add recombinant Polθ enzyme to each tube and gently mix. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Primer Extension:
-
Add the annealed primer/template duplex to each reaction tube.
-
Initiate the reaction by adding the dNTP mix. The final reaction volume should be consistent across all samples (e.g., 20 µL).
-
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time may need to be determined empirically.
-
Termination of Reaction: Stop the reaction by adding an equal volume of Stop Solution.
-
Denaturation and Electrophoresis:
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye fronts have migrated an appropriate distance.
-
-
Visualization and Data Analysis:
-
For radiolabeled primers, expose the gel to a phosphor screen and visualize using a phosphorimager.
-
For fluorescently labeled primers, visualize the gel using a fluorescence scanner.
-
Quantify the intensity of the extended product bands. The inhibition of Polθ activity by this compound will result in a decrease in the amount of extended primer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.
-
Expected Results:
A dose-dependent decrease in the intensity of the full-length extended primer band should be observed with increasing concentrations of this compound. The unextended primer band should remain relatively constant across all lanes.
Conclusion
This compound is a promising therapeutic agent that selectively targets the DNA repair enzyme Polθ. The provided primer extension assay protocol offers a robust method for evaluating the inhibitory activity of this compound and similar compounds on Polθ's polymerase function. This information is valuable for researchers and drug development professionals working on novel cancer therapies targeting DNA repair pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
Application Notes and Protocols: Traffic-Light Reporter Assay for Polymerase Theta (Polθ) Inhibition by RP-6685
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a crucial enzyme in the microhomology-mediated end-joining (MMEJ) pathway, a form of alternative non-homologous end-joining (alt-NHEJ).[1][2] MMEJ is an error-prone DNA double-strand break (DSB) repair mechanism that becomes critical for the survival of cancer cells with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations.[3][4][5] This synthetic lethal relationship makes Polθ an attractive therapeutic target in oncology.[4][6][7] RP-6685 is a potent and selective small molecule inhibitor of the polymerase domain of Polθ, demonstrating antitumor efficacy in preclinical models of HR-deficient cancers.[6][7][8]
These application notes describe the use of a specialized Traffic-Light Reporter (TLR) assay to quantify the inhibitory activity of this compound on Polθ-mediated MMEJ in a cellular context.
Principle of the Assay
The Traffic-Light Reporter (TLR) system is a powerful tool for monitoring the outcomes of DNA double-strand break repair.[9][10][11] For assessing Polθ activity, the assay is typically employed in a cell line deficient in canonical non-homologous end-joining (c-NHEJ), such as HEK293 cells with a knockout of LIG4 (HEK293 LIG4-/-).[6][12] In these cells, DSBs induced within the reporter construct are predominantly repaired by Polθ-dependent MMEJ.
The TLR construct contains a GFP gene disrupted by a recognition site for a site-specific endonuclease (e.g., I-SceI). Downstream of the GFP is an out-of-frame mCherry gene. When a DSB is induced, the cell's repair machinery is engaged. Repair by MMEJ often results in small insertions or deletions (indels) at the break site. If the repair process introduces a frameshift mutation that corrects the reading frame of the downstream mCherry gene, the cell will produce mCherry protein. Therefore, the inhibition of Polθ by this compound leads to a dose-dependent decrease in the population of mCherry-positive cells, which can be quantified by flow cytometry.
Quantitative Data Summary
The inhibitory potency of this compound against Polθ has been determined in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Notes |
| IC50 | 5.8 nM | PicoGreen Assay | Biochemical assay measuring polymerase activity.[8][13] |
| IC50 | 550 pM | Full-Length Polθ Polymerase Activity | Biochemical assay using purified full-length protein.[6][8] |
| IC50 | 0.94 µM | Traffic-Light Reporter (TLR) Assay | Cellular assay in HEK293 LIG4-/- cells measuring MMEJ.[6][13] |
| IC50 | 0.45 µM | DSB Repair Assay (AAVS1 locus) | Cellular assay in HCT116 cells measuring MMEJ.[6] |
| IC50 (Proliferation) | 0.32 µM | HCT116 BRCA2-/- | Cellular proliferation/viability assay.[6] |
| IC50 (Proliferation) | >15 µM | HCT116 BRCA2+/+ | Cellular proliferation/viability assay, demonstrating selectivity.[6] |
Signaling and Experimental Diagrams
Polθ-Mediated Microhomology-Mediated End-Joining (MMEJ) Pathway
References
- 1. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Polymerase θ: A Unique Multifunctional End-Joining Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Polymerase Theta Promotes Alternative-NHEJ and Suppresses Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Genomic Reporter Constructs to Monitor Pathway-Specific Repair of DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. Tracking genome engineering outcome at individual DNA breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours | MDPI [mdpi.com]
- 13. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
Application Notes and Protocols for RP-6685 Formulation in DMSO and Corn Oil for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of RP-6685, a potent and selective DNA polymerase theta (Polθ) inhibitor, using a vehicle of Dimethyl Sulfoxide (DMSO) and corn oil for in vivo research. The provided methodologies are based on established practices for formulating poorly soluble compounds for oral administration in preclinical studies.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor of DNA polymerase theta (Polθ), an enzyme crucial for DNA double-strand break repair via the microhomology-mediated end-joining (MMEJ) pathway.[1][2][3] Its mechanism of action makes it a promising therapeutic agent, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality.[1][2] Preclinical studies have demonstrated its anti-tumor efficacy in mouse xenograft models.[4][5]
Physicochemical Properties and Solubility
Proper formulation is critical for achieving desired exposure and efficacy in in vivo models. This compound is a hydrophobic compound with limited aqueous solubility.
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄F₇N₅O | [6] |
| Molecular Weight | 497.37 g/mol | [6] |
| Solubility in DMSO | 100 mg/mL (201.06 mM) | [4][5][6][7] |
| In Vivo Formulation | 10% DMSO / 90% Corn Oil | [6][8] |
| Solubility in Formulation | ≥ 2.08 mg/mL (4.18 mM) | [6] |
Signaling Pathway of this compound
This compound targets the MMEJ pathway, which is a key DNA repair mechanism. The diagram below illustrates the simplified signaling pathway and the point of intervention for this compound.
Caption: Simplified MMEJ pathway and this compound's point of inhibition.
Experimental Protocols
Materials and Equipment
Table 2: Materials Required for Formulation
| Material | Supplier (Example) | Notes |
| This compound | MedChemExpress, Selleck Chemicals | Purity >98% |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Corn Oil | Sigma-Aldrich | Sterile-filtered |
| Sterile Conical Tubes | VWR, Falcon | 15 mL and 50 mL |
| Sterile Syringes | BD Biosciences | 1 mL, 5 mL, 10 mL |
| Sterile Syringe Filters | Millipore | 0.22 µm PVDF or PTFE |
| Pipettes and Sterile Tips | Eppendorf, Gilson | Various volumes |
| Analytical Balance | Mettler Toledo | Readable to 0.01 mg |
| Vortex Mixer | VWR, Scientific Industries | |
| Sonicator (optional) | Branson, Qsonica | For aiding dissolution |
| Oral Gavage Needles | Cadence Science | Appropriate size for animal model |
Formulation Workflow
The following diagram outlines the workflow for preparing the this compound formulation.
Caption: Workflow for this compound formulation preparation.
Step-by-Step Formulation Protocol
This protocol is for the preparation of a 10% DMSO and 90% corn oil vehicle for oral administration. An example dosage from a preclinical study is 80 mg/kg administered twice daily.[4][5]
-
Calculate the Required Amount of this compound:
-
Determine the total volume of formulation needed based on the number of animals, their average weight, the dosage, and the dosing volume. A typical oral gavage volume for mice is 10 mL/kg.
-
Example Calculation: For a 25g mouse at 80 mg/kg, the dose is 2 mg. If the dosing volume is 10 mL/kg (0.25 mL for a 25g mouse), the required concentration is 8 mg/mL.
-
-
Prepare the this compound Stock Solution in DMSO:
-
In a sterile conical tube, weigh the calculated amount of this compound powder using an analytical balance.
-
Add the required volume of anhydrous DMSO to achieve a 10% final concentration of the total formulation volume.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary, but avoid overheating.[6]
-
-
Prepare the Final Formulation:
-
Add the corn oil to the DMSO stock solution to reach the final desired volume (achieving a 90% corn oil concentration).
-
Vortex the mixture vigorously for 1-2 minutes to ensure a homogenous suspension. The solution should be clear.[6]
-
-
Administration:
-
The formulation should be prepared fresh daily and used immediately for optimal results.[8]
-
Before each administration, vortex the formulation to ensure homogeneity.
-
Administer the formulation to the animals using an appropriately sized oral gavage needle.
-
Vehicle Control Group
It is essential to include a vehicle control group in your in vivo study. This group will receive the same volume of the 10% DMSO and 90% corn oil mixture without the this compound. This allows for the assessment of any potential effects of the vehicle itself.[9]
Stability and Storage
Table 3: Stability and Storage Recommendations
| Condition | Recommendation | Reference |
| This compound Powder | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | [6][7] |
| This compound in DMSO (Stock) | Store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [6][7] |
| Final Formulation (DMSO/Corn Oil) | Prepare fresh daily and use immediately. | [8] |
The stability of compounds in DMSO can be affected by factors such as water content and storage temperature.[10][11][12] Using anhydrous DMSO and preparing the final formulation fresh is crucial for ensuring the integrity of the compound.
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
By following these detailed application notes and protocols, researchers can consistently prepare and administer this compound in a DMSO and corn oil formulation for in vivo studies, ensuring reliable and reproducible results in their preclinical research.
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 2832047-80-8 | MOLNOVA [molnova.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of RP-6685 in 3D Spheroid Tumor Models
Application Note
Introduction
Three-dimensional (3D) spheroid tumor models are increasingly recognized as more physiologically relevant systems for cancer research and drug development compared to traditional 2D cell cultures. These models mimic the complex cellular architecture, cell-cell interactions, and nutrient/oxygen gradients characteristic of in vivo solid tumors.[1][2] RP-6685 is a potent, selective, and orally bioavailable inhibitor of DNA polymerase theta (Polθ).[3][4][5] Polθ is a crucial enzyme in the theta-mediated end-joining (TMEJ) pathway, an alternative DNA double-strand break (DSB) repair mechanism.[3][6] In cancers with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on TMEJ for survival. The inhibition of Polθ by this compound in such HR-deficient cells leads to a synthetic lethal phenotype, resulting in selective cancer cell death.[3][6][7] Preclinical studies have demonstrated the in vivo efficacy of this compound in BRCA2-deficient mouse tumor xenograft models.[3][5] This application note proposes the use of 3D spheroid tumor models to further investigate the efficacy, mechanism of action, and potential therapeutic applications of this compound in a more clinically relevant in vitro setting.
Principle of the Application
The central hypothesis is that 3D spheroids generated from HR-deficient cancer cells will exhibit high sensitivity to this compound treatment, leading to reduced cell viability, induction of apoptosis, and decreased invasion. In contrast, spheroids from isogenic HR-proficient cells are expected to be significantly less affected. This application leverages 3D tumor spheroids to model the tumor microenvironment and assess the therapeutic potential of this compound in a context that better recapitulates the complexities of a solid tumor. The proposed assays will quantify changes in spheroid size, viability, apoptosis, and invasive capacity following treatment with this compound.
Recommended Cell Lines
To robustly test the synthetic lethal interaction of this compound, it is recommended to use isogenic cell line pairs that differ only in their HR status. Examples include:
-
DLD-1 BRCA2 knockout cells: A human colorectal adenocarcinoma cell line and its isogenic counterpart with a knockout of the BRCA2 gene.
-
HCT116 BRCA2-/- cells: A human colon cancer cell line with a homozygous disruption of the BRCA2 gene, alongside its wild-type counterpart.[3][8]
-
CAPAN-1: A human pancreatic cancer cell line with a naturally occurring BRCA2 mutation.
Experimental Overview
A general workflow for assessing the efficacy of this compound in 3D spheroid models would involve:
-
Spheroid Formation: Generation of uniformly sized spheroids from both HR-deficient and HR-proficient cell lines.
-
Compound Treatment: Treatment of the established spheroids with a dose range of this compound.
-
Endpoint Analysis: Evaluation of treatment effects through various assays, including:
-
Spheroid Growth and Viability Assay
-
Apoptosis Assay
-
3D Spheroid Invasion Assay
-
Data Presentation
Table 1: Hypothetical Viability Data of Tumor Spheroids Treated with this compound
| Cell Line | This compound Concentration (µM) | Mean Spheroid Diameter (µm) | Cell Viability (% of Control) |
| HCT116 BRCA2+/+ | 0 (Vehicle) | 510 ± 25 | 100% |
| 0.1 | 505 ± 22 | 98% | |
| 1 | 490 ± 30 | 95% | |
| 10 | 475 ± 28 | 91% | |
| HCT116 BRCA2-/- | 0 (Vehicle) | 525 ± 30 | 100% |
| 0.1 | 410 ± 20 | 75% | |
| 1 | 250 ± 18 | 40% | |
| 10 | 110 ± 15 | 15% |
Table 2: Hypothetical Apoptosis and Invasion Data of Tumor Spheroids Treated with 1 µM this compound
| Cell Line | Caspase-3/7 Activity (Fold Change vs. Control) | Invasion Area (% of Control) |
| HCT116 BRCA2+/+ | 1.2 ± 0.3 | 92 ± 8% |
| HCT116 BRCA2-/- | 4.5 ± 0.8 | 25 ± 6% |
Experimental Protocols
Protocol 1: Spheroid Formation and Viability Assay
This protocol describes the generation of tumor spheroids and the subsequent assessment of cell viability after treatment with this compound using a luminescence-based assay.
Materials:
-
HR-deficient and HR-proficient cancer cell lines
-
Complete cell culture medium
-
96-well ultra-low attachment (ULA) round-bottom plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate-reading luminometer
-
Inverted microscope
Procedure:
-
Cell Seeding: a. Culture cells to 80-90% confluency and harvest using standard trypsinization methods. b. Perform a cell count and determine viability. c. Resuspend cells in complete medium to a concentration that yields spheroids of 300-500 µm in diameter after 3-4 days (typically 1,000-5,000 cells/well).[9] d. Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate. e. Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation. f. Incubate at 37°C and 5% CO₂ for 3-4 days to allow for spheroid formation.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. b. Carefully add 100 µL of the 2X this compound dilutions to the wells containing the spheroids. c. Include vehicle control wells (e.g., 0.1% DMSO). d. Incubate the plate for the desired treatment period (e.g., 72-96 hours).
-
Viability Assessment: a. Monitor spheroid morphology and measure diameter using an inverted microscope before and after treatment. b. Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes. c. Add 100 µL of CellTiter-Glo® 3D reagent to each well. d. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. e. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. f. Measure luminescence using a plate-reading luminometer.
Protocol 2: 3D Spheroid Invasion Assay
This protocol details how to assess the effect of this compound on the invasive properties of tumor spheroids embedded in an extracellular matrix.
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
Basement Membrane Extract (BME), such as Matrigel®
-
Cold, sterile pipette tips and reservoirs
-
Complete culture medium with and without this compound
-
Imaging system (e.g., IncuCyte® or an inverted microscope with a camera)
Procedure:
-
Embedding Spheroids in BME: a. Thaw BME on ice. b. Place the 96-well plate with 4-day old spheroids on ice. c. Carefully remove 100 µL of medium from each well without disturbing the spheroids.[9] d. Using pre-chilled pipette tips, add 50-100 µL of BME to each well.[10] e. Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids in the center of the BME. f. Incubate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
Treatment and Monitoring: a. Prepare complete medium containing the desired concentrations of this compound (and a vehicle control). b. Gently add 100 µL of the treatment-containing medium on top of the polymerized BME. c. Place the plate in an imaging system or incubator. d. Acquire images of each spheroid at time 0 and at regular intervals (e.g., every 12-24 hours) for 72-96 hours.[9]
-
Data Analysis: a. Measure the total area of the spheroid and the invading cells at each time point using image analysis software (e.g., ImageJ). b. Calculate the change in invasion area over time for each treatment condition. c. Normalize the invasion area of treated spheroids to that of the vehicle-treated controls.
Visualizations
Caption: Proposed workflow for evaluating this compound in 3D tumor spheroids.
Caption: Synthetic lethality of this compound in HR-deficient cancer cells.
Caption: Logical flow of this compound's mechanism leading to cell death.
References
- 1. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours | MDPI [mdpi.com]
- 9. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
Application Note: Studying DNA Repair in DLD1 BRCA2 KO Cells with the Polθ Inhibitor RP-6685
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that threaten genomic integrity.[1] Eukaryotic cells have evolved multiple pathways to repair DSBs, primarily the high-fidelity Homologous Recombination (HR) and the more error-prone Non-Homologous End Joining (NHEJ).[1] A third, alternative pathway is the mutagenic Microhomology-Mediated End Joining (MMEJ), also known as Theta-Mediated End Joining (TMEJ), which relies on DNA Polymerase Theta (Polθ, encoded by the POLQ gene).[1]
The BRCA2 gene product is a critical component of the HR pathway, mediating the recruitment of RAD51 to DSB sites for error-free repair.[2][3] In cells with inactivating mutations in BRCA2, such as the DLD-1 BRCA2 knockout (KO) cell line, the HR pathway is deficient.[4] These cells become heavily reliant on alternative repair pathways like TMEJ for survival.[1] This dependency creates a vulnerability that can be exploited therapeutically through the concept of synthetic lethality.
RP-6685 is a potent, selective, and orally bioavailable inhibitor of the DNA polymerase activity of Polθ.[1][5][6][7] By inhibiting Polθ, this compound disrupts the TMEJ pathway, leading to the accumulation of lethal DNA damage and selective cell death in HR-deficient cancer cells, such as DLD1 BRCA2 KO cells.[1][8] This application note provides detailed protocols for using this compound to study DNA repair mechanisms and exploit synthetic lethality in this cellular model.
Mechanism of Action: Synthetic Lethality
The diagram below illustrates the synthetic lethal relationship between BRCA2 deficiency and Polθ inhibition. In wild-type cells, both HR and TMEJ are available to repair DSBs. The loss of one pathway is compensable. However, in BRCA2 KO cells, the inhibition of the critical backup pathway, TMEJ, by this compound leads to genomic instability and cell death.
Caption: Synthetic lethality in BRCA2 deficient cells treated with this compound.
Data Presentation
Table 1: Properties of Polθ Inhibitor this compound
| Property | Value | Reference |
| Target | DNA Polymerase Theta (Polθ) | [5][6] |
| Mechanism | Allosteric inhibitor of polymerase domain | [1][9] |
| IC50 (PicoGreen Assay) | 5.8 nM | [6] |
| IC50 (Full-length Polθ) | 550 pM | [5][6] |
| Cellular IC50 (HEK293 LIG4-/-) | 0.94 µM | [5][6] |
| Bioavailability | Orally active | [1][6][7] |
Table 2: Comparative Cellular Activity of Polθ Inhibitors
| Compound | DLD-1 BRCA2-/- GI50 (nM) | HCT116 BRCA2-/- IC50 (µM) | Reference |
| This compound | 11 | Micromolar range required | [1][10] |
| ART558 | 1.4 | Not Reported | [10] |
| Olaparib (PARP Inhibitor) | ~10 (1000-fold selective) | Not Reported | [11][12] |
Note: GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values can vary based on assay type (e.g., proliferation vs. clonogenic) and duration. DLD-1 and HCT116 are both human colorectal cancer cell lines used to model BRCA2 deficiency.[1][11]
Experimental Protocols
Materials and Reagents
-
Cell Lines: DLD-1 BRCA2 wild-type (WT) and DLD-1 BRCA2 knockout (KO) cell lines.[2][4][13]
-
Inhibitor: this compound (MedchemExpress, TargetMol, Selleck Chemicals).[5][6][7] Prepare a 10 mM stock solution in fresh DMSO and store at -80°C.[7]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Reagents for Viability: AlamarBlue™, CellTiter-Glo®, or MTS reagent.
-
Reagents for IF: 4% Paraformaldehyde (PFA), 0.5% Triton™ X-100 in PBS, Bovine Serum Albumin (BSA), primary antibodies (anti-γH2AX, anti-53BP1), and fluorescently-conjugated secondary antibodies.
-
Reagents for Flow Cytometry: Propidium Iodide (PI) staining solution, RNase A.
Protocol 1: Cell Viability/Proliferation Assay
This protocol determines the dose-dependent effect of this compound on the viability of DLD-1 BRCA2 WT and KO cells.
-
Cell Seeding:
-
Trypsinize and count DLD-1 BRCA2 WT and KO cells.
-
Seed 1,000-3,000 cells per well in 96-well plates in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium. A suggested starting range is 1 nM to 30 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentration (or DMSO vehicle control).
-
Incubate for 72-96 hours.[11]
-
-
Viability Assessment (using AlamarBlue):
-
Add 10 µL of AlamarBlue™ reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Subtract the background (medium-only wells) from all readings.
-
Normalize the data to the vehicle control wells (defined as 100% viability).
-
Plot the normalized viability (%) against the log-transformed drug concentration.
-
Calculate the GI50/IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies, a measure of reproductive cell death. BRCA2-deficient cells are expected to be highly sensitive.[14]
-
Cell Seeding:
-
Seed a low, predetermined number of cells (e.g., 200-500 cells) into 6-well plates. The exact number should be optimized to yield 50-150 colonies in control wells.
-
Allow cells to attach for 24 hours.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Incubate continuously for 10-14 days, allowing colonies to form.
-
-
Colony Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of 10% methanol (B129727) and 10% acetic acid for 15 minutes.
-
Stain with 0.5% crystal violet in methanol for 20 minutes.
-
Wash thoroughly with water and allow the plates to air dry.
-
Count colonies containing ≥50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies counted / (Number of cells seeded x PE)) x 100%.
-
Plot the SF against the drug concentration.
-
Protocol 3: Immunofluorescence (IF) for DNA Damage Markers
This protocol visualizes DNA damage by staining for γH2AX (a marker for DSBs) and 53BP1 (a marker for DSB repair sites). Increased foci in BRCA2 KO cells after treatment indicate an accumulation of unrepaired DNA damage.[10]
-
Cell Culture and Treatment:
-
Seed 5 x 10^4 cells onto glass coverslips in 24-well plates and allow them to attach overnight.
-
Treat cells with a fixed concentration of this compound (e.g., 1 µM) and a vehicle control for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash 3 times with PBS.
-
Permeabilize with 0.5% Triton™ X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash 3 times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-γH2AX, 1:500; anti-53BP1, 1:1000) in blocking buffer overnight at 4°C.
-
Wash 3 times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies (1:1000) for 1 hour at room temperature in the dark.
-
Wash 3 times with PBS.
-
Mount coverslips onto slides using a mounting medium with DAPI.
-
-
Imaging and Analysis:
-
Visualize slides using a fluorescence or confocal microscope.
-
Capture images and quantify the number of foci per nucleus. A cell is often considered positive if it has >5-10 foci.
-
Compare the percentage of positive cells and the average number of foci per cell between WT and KO cells, with and without treatment.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound.
Caption: General experimental workflow for assessing this compound in DLD1 cells.
Expected Results and Interpretation
-
Cell Viability & Clonogenic Survival: A significant decrease in cell viability and survival is expected in the DLD-1 BRCA2 KO cells compared to the isogenic WT cells upon treatment with this compound.[11][15] This demonstrates the synthetic lethal effect and the dependency of BRCA2-deficient cells on Polθ.
-
DNA Damage Foci: Treatment with this compound should induce a substantial increase in the number of γH2AX and 53BP1 foci in DLD-1 BRCA2 KO cells.[10] Minimal change is expected in the WT cells, indicating that the inhibition of Polθ is particularly detrimental when the HR pathway is already compromised.
-
Cell Cycle: Analysis may reveal an accumulation of cells in the S and G2/M phases of the cell cycle in the BRCA2 KO line after treatment.[16] This suggests that the DNA damage incurred is preventing cells from successfully completing DNA replication and mitosis.
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DLD1-BRCA2-KO Cell Line - Kyinno Bio [kyinno.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Human BRCA2 Knockout Cell Line-DLD-1 (CSC-RT0015) - Creative Biogene [creative-biogene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A new wave of innovations within the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Cellosaurus cell line DLD-1 BRCA2(-/-) (CVCL_HD57) [cellosaurus.org]
- 14. Functional assays for BRCA1 and BRCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRCA1 and BRCA2 protect against oxidative DNA damage converted into double-strand breaks during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting RP-6685 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists address solubility issues with RP-6685 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] this compound is readily soluble in DMSO, with reported solubility values ranging from 100 mg/mL to 112.5 mg/mL.[1][4] It is important to use a fresh, anhydrous grade of DMSO, as absorbed moisture can decrease the solubility of the compound.[2]
Q2: My this compound powder is difficult to dissolve in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, even at concentrations within the reported soluble range, the following techniques can be employed:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use a bath sonicator to aid in dissolution. This is a commonly recommended method for this compound.[1]
-
Gentle Warming: Briefly warm the solution in a water bath at a temperature no higher than 37°C.[5] Avoid excessive heat, as it may degrade the compound.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue for hydrophobic compounds and is often due to the compound's low aqueous solubility.[2][5] Here are several strategies to prevent precipitation:
-
Serial Dilution in DMSO: Before adding the compound to your aqueous medium, perform one or more serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final desired concentration.[2]
-
Step-wise Addition: Add the final, diluted DMSO stock solution to your cell culture medium drop-wise while gently vortexing or swirling the medium. This helps to disperse the compound more evenly and avoid localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and certainly no more than 1%, to minimize solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What is the maximum concentration of this compound I can use in my cell-based assay?
A4: The maximum concentration is limited by the compound's solubility in the final cell culture medium, not just the DMSO stock. This is often referred to as the kinetic solubility. It is recommended to experimentally determine the solubility limit in your specific medium. A simple method is to prepare serial dilutions of your compound in the medium and visually inspect for precipitation or measure turbidity using a plate reader.[5][6]
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding this compound stock to cell culture medium.
| Potential Cause | Suggested Solution |
| High Supersaturation | The concentration of this compound in the final solution exceeds its aqueous solubility limit. |
| 1. Lower the final concentration: Test a range of lower concentrations to find the solubility limit. | |
| 2. Increase the final DMSO percentage (with caution): If your cells tolerate it, a slightly higher final DMSO concentration (e.g., 0.5%) may help keep the compound in solution. Always verify cell tolerance. | |
| 3. Use a serum-containing medium: If not already doing so, the protein components in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds. | |
| Improper Mixing Technique | Adding the DMSO stock too quickly can create localized high concentrations, causing the compound to crash out of solution. |
| 1. Slow, drop-wise addition: Add the DMSO stock to the medium slowly while vortexing or swirling. | |
| 2. Pre-warm the medium: Having the cell culture medium at 37°C can sometimes improve solubility. |
Issue 2: The solution is clear initially but a precipitate forms over time during the experiment.
| Potential Cause | Suggested Solution |
| Metastable Solution | The initial concentration was above the thermodynamic solubility limit, creating a temporary supersaturated solution that eventually precipitates. |
| 1. Reduce the working concentration: The most reliable solution is to work at a concentration at or below the determined solubility limit in your assay medium. | |
| 2. Consider formulation strategies: For more complex needs, using solubilizing agents like cyclodextrins may be an option, but this requires significant validation to ensure the agent does not interfere with the experiment.[7] | |
| Compound Instability | The compound may be degrading in the aqueous environment at 37°C. |
| 1. Prepare fresh working solutions: Make the final dilutions immediately before adding them to your cells. Do not store this compound in aqueous solutions. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100[4][8][9] | ≥ 201.06[4][8] | Sonication or gentle warming may be required.[1][5] |
| Water | Insoluble[10] | Insoluble | --- |
| Ethanol | 12 mg/mL[10] | ~24.13 mM | --- |
| 10% DMSO + 90% Corn Oil | 3.3 mg/mL[1] | 6.63 mM[1] | This is an in vivo formulation and is not suitable for in vitro cell culture. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution for in vitro assays.
Materials:
-
This compound powder (MW: 497.37 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Bath sonicator (optional)
Methodology:
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, weigh out 4.97 mg of this compound.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied if necessary.[5]
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Objective: To prepare a final working solution of this compound in cell culture medium while minimizing precipitation.
Methodology:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (if necessary): Prepare an intermediate dilution of the stock solution in DMSO. For example, to achieve a final concentration of 10 µM in your assay from a 10 mM stock (a 1:1000 dilution), you could first make a 1:100 dilution in DMSO to get a 100 µM intermediate stock.
-
Final Dilution in Medium: Pre-warm your cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the intermediate (or concentrated) DMSO stock drop-wise to the medium to achieve the final desired concentration.
-
Final DMSO Check: Ensure the final percentage of DMSO in the medium is below the cytotoxic level for your cell line (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store this compound in aqueous solutions.
Visualizations
Caption: A decision tree for troubleshooting this compound precipitation issues.
Caption: Workflow for preparing this compound working solutions for in vitro assays.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming RP-6685 Metabolic Instability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address metabolic instability issues encountered when working with the DNA polymerase theta (Polθ) inhibitor, RP-6685.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of DNA polymerase theta (Polθ).[1][2][3] Polθ is a key enzyme in DNA repair, and its inhibition is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4][5][6][7] this compound has demonstrated antitumor efficacy in mouse tumor xenograft models.[1][2]
Q2: What are the known metabolic liabilities of this compound?
A2: Initial metabolic studies on precursor compounds to this compound identified two primary routes of metabolism:
These metabolic "soft spots" can lead to rapid clearance and reduced in vivo exposure.
Q3: How was the metabolic stability of this compound improved during its development?
A3: The metabolic stability of the chemical series leading to this compound was enhanced through structure-based drug design.[4][5][7] Key strategies included:
-
Introduction of a fluorine atom: This modification was made to the phenyl ring to block hydroxylation.[4]
-
Deuteration: Replacing metabolically labile hydrogens with deuterium (B1214612) atoms can slow the rate of metabolism.[8][9] In the case of the this compound precursor, replacing the methyl hydrogens with deuterium further improved microsomal stability.[4]
Q4: What are the typical pharmacokinetic parameters of this compound in preclinical models?
A4: Pharmacokinetic studies in CD1 mice have been reported for this compound.[2] The key parameters are summarized in the table below. However, it's important to note that pharmacokinetic profiles can vary between species and experimental conditions.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in CD1 Mice [2]
| Parameter | Value | Unit |
| Dose (IV) | 2.5 | mg/kg |
| Dose (PO) | 2.5 | mg/kg |
| Clearance (CL) | 36.8 | mL/min/kg |
| Volume of Distribution (Vdss) | 1.1 | L/kg |
| Half-life (t1/2) | 0.4 | hours |
| Bioavailability (F) | 66 | % |
Note: This data is based on a single dose administration and may not fully reflect the compound's behavior under chronic dosing, where autoinduction of metabolism has been observed.[4]
Troubleshooting Guide
Problem 1: Higher than expected clearance of this compound in our in vivo model.
-
Possible Cause 1: Species-specific metabolism. Metabolic pathways can differ significantly between species.[10] The reported metabolic pathways for this compound were identified in mouse and human microsomes, but your model may have unique or more active metabolic routes.
-
Troubleshooting Steps:
-
Conduct an in vitro metabolic stability assay using liver microsomes from the specific species and strain you are using in your in vivo studies.[11]
-
Perform metabolite identification studies using plasma and excreta from your in vivo experiments to identify the major metabolites in your model system.
-
Compare the metabolite profiles between your model and what is known for this compound to pinpoint any differences.
-
-
Possible Cause 2: Autoinduction of metabolic enzymes. Repeated administration of a compound can lead to an increase in the expression of the enzymes responsible for its metabolism, resulting in accelerated clearance over time.[4] This has been observed with this compound.[4]
-
Troubleshooting Steps:
-
Conduct a pharmacokinetic study with serial sampling after the first dose and after a period of chronic dosing (e.g., 7 days) to determine if exposure (AUC) decreases over time.[4]
-
If autoinduction is confirmed, consider this phenomenon when designing your dosing regimen for efficacy studies. More frequent dosing or a higher dose may be required to maintain therapeutic concentrations.
-
Problem 2: Poor oral bioavailability in our experimental setup.
-
Possible Cause 1: Formulation issues. The way this compound is formulated can significantly impact its solubility and absorption.[12][13]
-
Troubleshooting Steps:
-
Ensure the formulation is appropriate for the route of administration. For oral gavage, a well-solubilized solution or a stable, uniform suspension is crucial.
-
Consult formulation guides for compounds with similar physicochemical properties. Solubilizing agents like DMSO, PEG300, and Tween80 are commonly used.[3]
-
If solubility is a major hurdle, consider particle size reduction techniques or lipid-based formulations to enhance absorption.[12][13]
-
-
Possible Cause 2: High first-pass metabolism. The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[11]
-
Troubleshooting Steps:
-
Conduct an in vitro metabolic stability assay with both liver and intestinal microsomes to assess the contribution of each to first-pass metabolism.[11]
-
If first-pass metabolism is high, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal (IP) injection, to bypass this effect.[13]
-
Experimental Protocols
1. Liver Microsomal Stability Assay
-
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound.[12]
-
Methodology:
-
Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.[11][12]
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine liver microsomes (from the relevant species), a NADPH-regenerating system (to support CYP450 enzyme activity), and buffer (e.g., phosphate (B84403) buffer, pH 7.4).[11][12]
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add this compound to initiate the metabolic reaction.[11][12]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]
-
Sample Processing: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.[11][12]
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound using a validated LC-MS/MS method.[12]
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t1/2) and subsequently the intrinsic clearance (CLint).[12]
-
2. In Vivo Pharmacokinetic Study
-
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, F%) of this compound in vivo.[12]
-
Methodology:
-
Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).[12]
-
Dosing: Administer this compound via the desired routes (e.g., intravenous and oral) at a specified dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the relevant parameters from the plasma concentration-time data.
-
Visualizations
Caption: this compound inhibits Polθ, inducing synthetic lethality in HR-deficient cancer cells.
Caption: Workflow for troubleshooting this compound metabolic instability and poor bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Why does RP-6685 show different potency in biochemical vs cellular assays?
This technical support guide addresses the frequently observed discrepancy between the biochemical and cellular potencies of the DNA Polymerase Theta (Polθ) inhibitor, RP-6685.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show a significant drop in potency from biochemical assays to cellular assays?
A1: It is a common phenomenon for small molecule inhibitors to exhibit a difference in potency between purified, isolated enzyme (biochemical) assays and whole-cell (cellular) assays. In the case of this compound, the difference is notable, with biochemical IC50 values in the low nanomolar to picomolar range, while cellular assays require micromolar concentrations for a similar effect.[1][2][3] This discrepancy can be attributed to a combination of factors inherent to the complexity of a cellular environment compared to a simplified in vitro system.
Several key factors can contribute to this shift in potency:
-
Cellular Permeability: For this compound to reach its intracellular target, Polθ, it must first cross the cell membrane. The compound's physicochemical properties, such as its size, charge, and lipophilicity, will determine its ability to passively diffuse or be actively transported into the cell. Inefficient cell penetration will result in a lower intracellular concentration of the inhibitor compared to the concentration added to the cell culture media, thus requiring a higher external concentration to achieve the desired inhibitory effect.
-
Intracellular Target Engagement: Inside the cell, this compound must compete with a multitude of other molecules to bind to Polθ.[4] The cellular environment is crowded, and non-specific binding to other proteins or lipids can reduce the free concentration of this compound available to inhibit Polθ.[5]
-
Drug Efflux Pumps: Cells possess active transporter proteins, such as P-glycoprotein (P-gp), that can recognize and pump foreign molecules, including small molecule inhibitors, out of the cell.[6] If this compound is a substrate for these efflux pumps, its intracellular concentration will be actively reduced, leading to a decrease in apparent cellular potency.
-
Metabolic Stability: Once inside the cell, this compound may be subject to metabolic modification by cellular enzymes. If the compound is metabolized to a less active form, a higher initial concentration will be needed to maintain a sufficient intracellular concentration of the active inhibitor.
-
Presence of Multiprotein Complexes: In a cellular context, Polθ may exist as part of a larger multiprotein complex, which could alter its conformation and accessibility to inhibitors like this compound compared to the isolated, purified enzyme used in biochemical assays.[4]
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays.
| Assay Type | Target/Cell Line | Potency (IC50) | Reference(s) |
| Biochemical | Polθ (PicoGreen Assay) | 5.8 nM | [2][7] |
| Biochemical | Full-length Polθ (pol activity) | 550 pM | [2][7] |
| Cellular | HCT116 BRCA2-/- (proliferation) | 0.32 µM | [1][2] |
| Cellular | HEK293 LIG4-/- | 0.94 µM | [2][7] |
Experimental Protocols
Biochemical Potency Assay (PicoGreen-based Primer Extension Assay)
This assay measures the ability of an inhibitor to block the DNA polymerase activity of purified Polθ.
-
Reaction Setup: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, a DNA template-primer substrate, and purified recombinant Polθ enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation: Start the polymerase reaction by adding a mixture of dNTPs.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for DNA synthesis.
-
Termination: Stop the reaction by adding a chelating agent like EDTA.
-
Quantification: Measure the amount of newly synthesized double-stranded DNA using a fluorescent dye such as PicoGreen, which selectively binds to dsDNA.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Potency Assay (Cell Proliferation/Viability Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines, particularly those with deficiencies in DNA repair pathways where Polθ is essential.
-
Cell Seeding: Plate cells (e.g., HCT116 BRCA2-/-) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a reagent such as resazurin (B115843) (alamarBlue) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the percentage of viability against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
Caption: Comparison of this compound action in biochemical vs. cellular assays.
Caption: A logical workflow for troubleshooting potency discrepancies.
References
- 1. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. biochemistry - What factors may lead to a difference in whole-cell potency compared to cell-free potency? - Biology Stack Exchange [biology.stackexchange.com]
- 6. Cellular uptake of protic ruthenium complexes is influenced by pH dependent passive diffusion and energy dependent efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
Technical Support Center: Optimizing RP-6685 Dosage for Sustained Tumor Regression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RP-6685, a potent and selective inhibitor of DNA polymerase theta (Polθ), for cancer research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the design and execution of effective in vivo studies aimed at achieving sustained tumor regression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active inhibitor of DNA polymerase theta (Polθ).[1] Polθ is a key enzyme in the microhomology-mediated end-joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism. In cancers with deficiencies in the high-fidelity homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on Polθ and the MMEJ pathway for survival. By inhibiting Polθ, this compound induces synthetic lethality in HR-deficient tumor cells, leading to their selective killing.[2][3]
Q2: In which cancer models is this compound expected to be most effective?
A2: this compound is predicted to be most effective in tumors with a deficient homologous recombination (HR) repair pathway.[2][3] This includes cancers with mutations in genes such as BRCA1, BRCA2, and other HR-related genes. Preclinical studies have demonstrated its efficacy in a BRCA2-deficient HCT116 human colorectal cancer xenograft model.[1][2]
Q3: What is a recommended starting dose for in vivo efficacy studies?
A3: Based on published preclinical data, a dose of 80 mg/kg administered orally twice daily (BID) has been shown to induce tumor regression in a BRCA2-deficient HCT116 mouse xenograft model.[1] However, it is crucial to perform a Maximum Tolerated Dose (MTD) study in your specific animal model to determine the optimal and safest dose range for your experiments.
Q4: How should I prepare this compound for oral administration in mice?
A4: this compound can be formulated for oral gavage by first dissolving it in a minimal amount of DMSO and then suspending the solution in corn oil. A common formulation is 5-10% DMSO and 90-95% corn oil.[4][5] It is recommended to prepare the formulation fresh daily and ensure it is thoroughly mixed before each administration.
Q5: Why was tumor regression with this compound not sustained in the initial preclinical study?
A5: The initial study in the HCT116 BRCA2-/- model showed tumor regression in the first 8 days of treatment, but the effect was not sustained over the full 21-day period.[1] This could be due to several factors, including the development of resistance mechanisms or pharmacokinetic challenges. One study noted that this compound exposure in mice can decrease over a week of dosing, possibly due to the autoinduction of its metabolism.[2] Further studies are needed to explore alternative dosing schedules or combination therapies to achieve more durable responses.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | System | IC50 |
| PicoGreen Assay | Enzymatic | 5.8 nM |
| Cellular Assay | HEK293 LIG4-/- Cells | 0.94 µM |
Data sourced from MedchemExpress and ACS Publications.[1][6]
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Animal Model | Tumor Genotype | Dosage | Administration | Duration | Outcome |
| CD1 Nude Mice | BRCA2 -/- | 80 mg/kg | p.o., BID | 21 days | Tumor regression observed in the first 8 days. |
| CD1 Nude Mice | BRCA2 +/+ | 80 mg/kg | p.o., BID | 21 days | No inhibition of tumor growth. |
Data sourced from MedchemExpress.[1]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Route of Administration | Oral |
| Bioavailability (F) | 66% |
| Half-life (t1/2) | 0.4 hours |
| Clearance (CL) | 36.8 mL/min/kg |
| Volume of Distribution (Vdss) | 1.1 L/kg |
Data from a single-dose study in CD1 mice. Sourced from TargetMol.[4]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound
Objective: To determine the highest dose of this compound that can be administered orally without causing significant toxicity in mice.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in corn oil)
-
Female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old
-
Oral gavage needles
-
Animal balance
Methodology:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Dose Selection: Based on available data, start with a dose range that brackets the known efficacious dose (e.g., 25, 50, 80, 120, 160 mg/kg).
-
Group Allocation: Randomly assign at least 3-5 mice per dose group, including a vehicle control group.
-
Formulation Preparation: Prepare fresh formulations of this compound for each day of dosing.
-
Administration: Administer the assigned dose of this compound or vehicle orally twice daily (e.g., 8-12 hours apart) for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe the animals daily for clinical signs of toxicity, such as changes in posture, activity, fur texture, and signs of dehydration or distress.
-
Note any mortality.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in animal death, more than a 15-20% loss of body weight, or other severe clinical signs of toxicity.
Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound at various doses in a relevant cancer xenograft model (e.g., BRCA-deficient).
Materials:
-
Cancer cell line with a known HR deficiency (e.g., HCT116 BRCA2-/-)
-
Matrigel (optional)
-
Female immunodeficient mice, 6-8 weeks old
-
Calipers
-
This compound and vehicle
Methodology:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile solution (e.g., PBS or serum-free media), with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at two or three dose levels below the MTD).
-
Administer this compound or vehicle orally according to the planned schedule (e.g., twice daily).
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
RP-6685 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RP-6685 in cancer cell line experiments. The information is based on preclinical data and focuses on the on-target effects and mechanism of action of this selective DNA polymerase theta (Polθ) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and orally active inhibitor of DNA polymerase theta (Polθ).[1][2] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, a DNA double-strand break (DSB) repair mechanism.[3] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the cells become highly dependent on MMEJ for survival. By inhibiting Polθ, this compound induces synthetic lethality in these HR-deficient cancer cells.[3][4]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is predicted to be most effective in cancer cells with mutations in genes involved in the homologous recombination (HR) pathway, such as BRCA1 and BRCA2.[3][4] This is due to the principle of synthetic lethality. Preclinical studies have demonstrated its efficacy in BRCA2-deficient HCT116 colon cancer cells.[2][3][5]
Q3: What are the reported IC50 values for this compound?
The inhibitory potency of this compound has been determined in various assays:
| Assay Type | Target | IC50 Value | Reference |
| PicoGreen Assay | Polθ | 5.8 nM | [2][6] |
| Full-length Polθ polymerase activity | Polθ | 550 pM | [2][6] |
| MMEJ traffic-light reporter assay | Polθ in HEK293 LIG4-/- cells | 0.94 µM | [7][8] |
Q4: Why am I not observing the expected level of cytotoxicity in my cancer cell line experiments?
Several factors could contribute to a lack of expected efficacy:
-
Homologous Recombination Proficiency: The cell line you are using may have a proficient homologous recombination (HR) pathway. The synthetic lethal effect of this compound is most pronounced in HR-deficient cells (e.g., with BRCA1/2 mutations).
-
MMEJ Pathway Redundancy: While Polθ is a key MMEJ enzyme, other backup DNA repair pathways might be active in your specific cell line, compensating for Polθ inhibition.
-
Drug Concentration and Exposure: Ensure that the concentration and duration of this compound treatment are sufficient to achieve target inhibition. Refer to the IC50 values in the table above as a starting point for dose-response experiments.
-
Cell Line Specific Factors: The genetic and epigenetic landscape of each cancer cell line is unique and can influence its response to targeted therapies.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
-
Possible Cause: Variability in cell seeding density, passage number, or reagent quality.
-
Troubleshooting Steps:
-
Maintain a consistent cell seeding density for all experiments.
-
Use cells within a defined low passage number range.
-
Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Include appropriate positive and negative controls in your assay plates.
-
Problem 2: Difficulty confirming on-target activity of this compound.
-
Possible Cause: The endpoint measurement (e.g., cell viability) may not directly reflect target engagement.
-
Troubleshooting Steps:
-
Western Blot Analysis: Measure the levels of downstream markers of DNA damage, such as γH2AX. Increased γH2AX levels can indicate the accumulation of DNA double-strand breaks due to Polθ inhibition.[9]
-
Micronuclei Formation Assay: Assess for an increase in micronuclei formation, which is a sign of genomic instability resulting from impaired DNA repair.[9]
-
MMEJ Reporter Assay: Utilize a cell-based reporter assay to directly measure the inhibition of the MMEJ pathway.[7][8]
-
Experimental Protocols
1. Cell Proliferation Assay (using isogenic HCT116 cell lines)
-
Objective: To evaluate the differential sensitivity of BRCA2-proficient (BRCA2+/+) and BRCA2-deficient (BRCA2-/-) cells to this compound.
-
Methodology:
-
Seed HCT116 BRCA2+/+ and HCT116 BRCA2-/- cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as CellTiter-Glo® or MTT assay.
-
Calculate the IC50 values for each cell line and compare the sensitivity.
-
2. In Vivo Xenograft Study (conceptual)
-
Objective: To assess the anti-tumor efficacy of this compound in a mouse model.
-
Methodology:
-
Implant HCT116 BRCA2-/- tumor cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., 80 mg/kg, twice daily for 21 days).[2][3]
-
Measure tumor volume regularly throughout the study.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., γH2AX staining).
-
Visualizations
Caption: DNA repair pathways and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound in cancer cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 7. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RP-6685 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the DNA polymerase theta (Polθ) inhibitor, RP-6685.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active inhibitor of DNA polymerase theta (Polθ).[1][2] It functions as an allosteric inhibitor of the polymerase domain of Polθ, meaning it binds to a site distinct from the active site to modulate the enzyme's activity.[3][4] This inhibition disrupts the microhomology-mediated end-joining (MMEJ) pathway, a critical DNA double-strand break (DSB) repair mechanism.[4][5]
Q2: In which experimental systems is this compound expected to be most effective?
A2: this compound is particularly effective in experimental systems with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as cancer cell lines with BRCA1 or BRCA2 mutations.[4][6] This is due to the principle of synthetic lethality, where the inhibition of two DNA repair pathways (HR and MMEJ) is lethal to the cell, while inhibition of only one is not.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro experiments, this compound can be dissolved in fresh, moisture-free DMSO.[1] Stock solutions should be aliquoted and stored at -80°C for up to a year to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to one month), -20°C is suitable.[1]
Q4: I am observing high variability in my IC50 values for this compound in cell-based assays. What are the potential causes?
A4: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range. Phenotypic drift can occur at high passage numbers, altering cellular responses.[7]
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variability in cell growth and drug response. Optimize and maintain a consistent seeding density for all experiments.
-
Compound Stability and Handling: Ensure your this compound stock solution is properly stored and that dilutions are made fresh for each experiment.[8] Repeated freeze-thaw cycles can degrade the compound.
-
Assay-Specific Parameters: Factors such as incubation time, ATP concentration (for assays where it's relevant, though less so for a DNA polymerase inhibitor), and the linear range of the detection method can all contribute to variability.[9][10]
Troubleshooting Guides
Guide 1: Inconsistent or Lower-Than-Expected Potency in Cell-Based Assays
This guide addresses situations where this compound shows variable or weak activity in cellular experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Cell Line | Verify the homologous recombination (HR) status of your cell line (e.g., BRCA1/2 mutation status). | This compound's synthetic lethal effect is most pronounced in HR-deficient cells.[4][6] |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. | The stability of the compound in solution can affect its potency.[8] |
| Incorrect Assay Duration | Perform a time-course experiment to determine the optimal treatment duration for observing the desired effect (e.g., decreased cell viability, increased DNA damage). | The cellular effects of inhibiting DNA repair may take time to manifest. |
| Cell Culture Conditions | Standardize cell culture conditions, including media, supplements, and passage number, to minimize biological variability.[7] | Inconsistent culture conditions can lead to phenotypic changes that alter drug sensitivity.[11] |
Guide 2: High Background Signal in Biochemical Assays
This guide provides steps to troubleshoot high background signals in in vitro assays with this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Interference | Run a control experiment with this compound and the detection reagents in the absence of the Polθ enzyme. | The compound itself may interfere with the assay's detection method (e.g., fluorescence or luminescence).[12] |
| Contaminated Reagents | Use fresh, high-quality reagents, including buffers, substrates, and enzymes. | Contaminants in reagents can lead to non-specific signals.[9] |
| Sub-optimal Assay Conditions | Optimize buffer composition, pH, and salt concentrations for the Polθ enzyme. | Enzyme activity is highly dependent on the reaction environment.[9] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of this compound
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as one based on resazurin (B115843) or ATP content.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for γH2AX to Assess DNA Damage
This protocol is for assessing the induction of DNA damage (visualized by the marker γH2AX) following treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., a known DNA damaging agent) and a vehicle control.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Caption: Mechanism of action of this compound in the MMEJ pathway.
Caption: Workflow for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polθ Inhibition: An Anticancer Therapy for HR-Deficient Tumours | MDPI [mdpi.com]
- 6. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellgs.com [cellgs.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing RP-6685 Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating resistance mechanisms to RP-6685, a potent and selective inhibitor of DNA polymerase theta (Polθ).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active inhibitor of DNA polymerase theta (Polθ) with an IC50 of 5.8 nM.[1] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, a DNA double-strand break (DSB) repair mechanism. In cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the MMEJ pathway becomes critical for survival. By inhibiting Polθ, this compound induces synthetic lethality in HR-deficient cancer cells.[2][3][4]
Q2: What are the potential mechanisms of acquired resistance to this compound?
While specific clinical resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from what is known about resistance to other DNA repair inhibitors, such as PARP inhibitors. These may include:
-
Reversion mutations in HR genes: Secondary mutations in genes like BRCA1 or BRCA2 that restore their function can reduce the cell's dependency on Polθ-mediated repair, thereby conferring resistance to this compound.
-
Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Alterations in the Polθ protein: Mutations in the POLQ gene could potentially alter the drug-binding site on the Polθ protein, preventing this compound from effectively inhibiting its function.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative DNA repair or survival pathways to compensate for the inhibition of Polθ.
-
Changes in drug metabolism: Altered metabolism of this compound within the cancer cells could lead to its inactivation.[5]
Q3: My cells are showing decreased sensitivity to this compound over time. How can I confirm this is acquired resistance?
To confirm acquired resistance, you should:
-
Establish a baseline IC50: Determine the initial half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line.
-
Develop a resistant cell line: Continuously culture the parental cells in the presence of gradually increasing concentrations of this compound over several weeks or months.
-
Periodically measure the IC50: Regularly assess the IC50 of this compound in the cultured cells. A significant and persistent increase in the IC50 value compared to the parental cell line indicates the development of acquired resistance.
Q4: Can this compound be effective in cancers that have developed resistance to PARP inhibitors?
Yes, there is pre-clinical evidence suggesting that Polθ inhibitors like this compound could be effective in tumors that have acquired resistance to PARP inhibitors through specific mechanisms. For example, cancers that develop PARP inhibitor resistance due to defects in the 53BP1/Shieldin complex may become sensitive to Polθ inhibition. This highlights the potential for using this compound as a subsequent line of therapy in certain PARP inhibitor-resistant cancers.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette carefully and practice consistent technique. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity. |
| Compound Precipitation | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitates. |
| Contamination | Regularly check for microbial contamination in cell cultures and reagents. |
| Assay Interference | Run controls with this compound in cell-free media to check for direct interaction with the assay reagents. |
Problem 2: Weak or no signal in Western blot for DNA damage markers (e.g., γH2AX).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient DNA Damage | Ensure the concentration of this compound and the treatment duration are sufficient to induce DSBs. Include a positive control (e.g., cells treated with a known DNA damaging agent like etoposide). |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis. |
| Poor Antibody Performance | Use a validated antibody for your target protein. Optimize primary and secondary antibody concentrations. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage. |
Problem 3: Inconsistent results in qPCR for POLQ gene expression.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor RNA Quality | Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer). |
| Genomic DNA Contamination | Treat RNA samples with DNase I. Include a no-reverse transcriptase control in your qPCR run. |
| Primer/Probe Issues | Design and validate primers for specificity and efficiency. Use a master mix to minimize pipetting errors. |
| Incorrect Data Normalization | Use appropriate and validated reference genes for normalization. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial drug exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: At each concentration, monitor the cells for signs of toxicity and allow them to recover and resume normal growth before the next dose escalation.
-
Confirmation of resistance: Periodically determine the IC50 of the cultured cells to this compound. A significant increase in the IC50 compared to the parental line confirms the development of resistance.
-
Cryopreservation: It is crucial to cryopreserve cells at different stages of resistance development for future experiments.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blotting for γH2AX
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in HR-deficient cancer cells.
Caption: Experimental workflow for studying this compound resistance.
Caption: A logical approach to troubleshooting cell viability assays.
References
- 1. Troubleshooting Western Blots with the Western Blot Doctor™ | Bio-Rad [bio-rad.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. blog.addgene.org [blog.addgene.org]
Improving the bioavailability of RP-6685 in mouse models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the DNA polymerase theta (Polθ) inhibitor, RP-6685. The focus is on addressing challenges related to its bioavailability in mouse models to ensure successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of DNA polymerase theta (Polθ) with an IC50 value of 5.8 nM.[1][2][3][4] Polθ is a key enzyme in DNA repair, particularly in microhomology-mediated end joining (MMEJ), an alternative DNA double-strand break repair pathway. By inhibiting Polθ, this compound can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[5][6][7] This makes it a promising agent for cancer therapy.
Q2: Is this compound orally bioavailable?
Yes, this compound is reported to be an orally bioavailable compound.[5][6][8][9] Pharmacokinetic studies in CD1 mice have shown a bioavailability (F) of 66% after a single oral dose of 2.5 mg/kg.[4]
Q3: What are the known chemical properties and solubility of this compound?
The key chemical properties of this compound are summarized in the table below. It is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][10]
| Property | Value | Reference |
| CAS Number | 2832047-80-8 | [1][10] |
| Molecular Formula | C22H14F7N5O | [1][10] |
| Molecular Weight | 497.37 g/mol | [1][3] |
| Solubility | Soluble in DMSO (≥10 mg/mL) | [3][10] |
Q4: What are the reported pharmacokinetic parameters for this compound in mice?
A study in CD1 mice provides the following pharmacokinetic data after a single intravenous or oral dose of 2.5 mg/kg.
| Parameter | Value | Unit |
| Clearance (CL) | 36.8 | mL/min/kg |
| Volume of distribution (Vdss) | 1.1 | L/kg |
| Half-life (t1/2) | 0.4 | hours |
| Bioavailability (F) | 66 | % |
| [4] |
Troubleshooting Guide: Improving this compound Bioavailability
This guide addresses potential issues that may lead to suboptimal exposure of this compound in mouse models and provides strategies for improvement.
Problem 1: Inconsistent or low plasma concentrations of this compound after oral gavage.
-
Possible Cause 1: Poor Compound Solubility in Formulation. While this compound is soluble in DMSO, precipitation can occur when the stock solution is diluted into aqueous vehicles for oral administration. This is a common issue for poorly water-soluble drugs.[11][12]
-
Solution 1a: Optimize the Formulation. For compounds with low aqueous solubility, using a co-solvent system or a lipid-based formulation can improve bioavailability. A reported formulation for this compound involves a mixture of DMSO, PEG300, Tween 80, and water. Another option is a corn oil-based suspension.[4][13] Experimenting with the ratios of these components can enhance solubility and absorption.
-
Solution 1b: Prepare Fresh Formulations. Ensure that the dosing solution is prepared fresh before each administration and visually inspect for any precipitation. If precipitation is observed, sonication may help to redissolve the compound.[4]
-
-
Possible Cause 2: Rapid Metabolism. The reported short half-life of 0.4 hours in mice suggests that this compound may be subject to rapid metabolism.[4]
-
Solution 2: Adjust Dosing Regimen. Consider a more frequent dosing schedule, such as twice daily (BID), to maintain therapeutic drug levels. Studies showing in vivo efficacy of this compound have utilized a BID dosing regimen.[4]
-
Problem 2: High variability in tumor growth inhibition despite consistent dosing.
-
Possible Cause: Inconsistent Drug Absorption. Variability in gastrointestinal tract conditions, such as pH and food content, can influence the absorption of orally administered drugs.
-
Solution: Standardize Administration Conditions. Administer this compound at the same time each day and standardize the fasting state of the mice before dosing. While some poorly soluble drugs show improved absorption with a high-fat diet, it is crucial to maintain consistency across all experimental groups.[14]
-
Experimental Protocols
Formulation of this compound for Oral Administration (Aqueous-Based)
This protocol is adapted from information provided by chemical suppliers.
-
Prepare a stock solution of this compound in DMSO (e.g., 24 mg/mL).[13]
-
For a 1 mL final working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of deionized water (ddH2O) to bring the final volume to 1 mL.
-
The final solution should be used immediately for oral gavage.[13]
Formulation of this compound for Oral Administration (Oil-Based)
-
Prepare a stock solution of this compound in DMSO (e.g., 24 mg/mL).[13]
-
For a 1 mL final working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly. Sonication is recommended to ensure a uniform suspension.[4]
-
The mixed solution should be used immediately.[13]
Visualizations
Caption: Signaling pathway of this compound inducing synthetic lethality.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (RP6685) | Polθ inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
- 11. mdpi.com [mdpi.com]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
RP-6685 stability in long-term storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of RP-6685.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable inhibitor of DNA polymerase theta (Polθ).[1] Polθ plays a crucial role in a DNA repair pathway known as microhomology-mediated end-joining (MMEJ), which is a major pathway for repairing DNA double-strand breaks (DSBs) in cancer cells, particularly those with deficiencies in other repair pathways like homologous recombination (HR), often seen in BRCA-mutant cancers.[2][3][4][5] By inhibiting Polθ, this compound disrupts this repair mechanism, leading to the accumulation of DNA damage and subsequent cell death in susceptible cancer cells.[1]
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a powder or in a DMSO stock solution under specific conditions. The following table summarizes the recommended storage and stability guidelines.
Data Presentation
Table 1: Long-Term Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep tightly sealed in a dry, dark place. |
| DMSO Stock Solution | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare stock and working solutions of this compound?
It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For experimental use, this stock solution can be further diluted in an appropriate solvent or cell culture medium. To avoid precipitation, the final concentration of DMSO in aqueous solutions should be kept low (typically below 0.5%).
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 99 mg/mL | Use fresh, anhydrous DMSO for best results. |
| Ethanol | ~12 mg/mL | May require warming to fully dissolve. |
| Water | Insoluble | Not a suitable solvent for stock solutions. |
Troubleshooting Guides
Issue 1: I am observing precipitation of this compound in my cell culture medium.
-
Possible Cause: The aqueous solubility of this compound is low, and high concentrations of the compound or the organic solvent used for the stock solution can lead to precipitation.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Lower the final concentration of this compound in your working solution.
-
Reduce DMSO Concentration: Ensure the final percentage of DMSO in the cell culture medium is below 0.5%. If necessary, perform serial dilutions to achieve a lower DMSO concentration.
-
Prepare Fresh Solutions: Prepare working solutions fresh from the DMSO stock for each experiment.
-
Gentle Warming: Gentle warming of the solution in a 37°C water bath may help to redissolve any precipitate. Avoid excessive heat.
-
Issue 2: I am not seeing the expected level of cytotoxicity in my cancer cell line.
-
Possible Cause: The cell line may not be dependent on the Polθ-mediated MMEJ pathway for survival, or there may be experimental issues.
-
Troubleshooting Steps:
-
Confirm Cell Line Sensitivity: this compound is particularly effective in cancer cells with defects in homologous recombination (e.g., BRCA1/2 mutations).[1] The HCT116 BRCA2-/- cell line is a known sensitive model.[1]
-
Optimize Concentration and Incubation Time: Perform a dose-response experiment with a range of this compound concentrations and vary the incubation time (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.
-
Verify Compound Activity: Test the activity of your this compound stock on a known sensitive cell line as a positive control.
-
Check for Drug Efflux: Some cancer cell lines overexpress drug efflux pumps that can reduce the intracellular concentration of small molecule inhibitors. Consider using a combination with an efflux pump inhibitor as a test.
-
Issue 3: I am observing inconsistent results between experiments.
-
Possible Cause: Inconsistent results can arise from variations in cell culture conditions, reagent preparation, or assay procedures.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent cell seeding density across all experiments.
-
Use Freshly Prepared Solutions: Always prepare fresh working solutions of this compound for each experiment.
-
Monitor Cell Health: Regularly check cells for viability and morphology to ensure they are healthy before starting an experiment.
-
Control for Solvent Effects: Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells) in all experiments.
-
Experimental Protocols
Detailed Methodology: In Vitro Cell Proliferation Assay (HCT116 BRCA2-/-)
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of the HCT116 BRCA2-/- cell line using a colorimetric assay such as MTT or MTS.
-
Cell Seeding:
-
Culture HCT116 BRCA2-/- cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from a 10 mM DMSO stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (MTS/MTT Assay):
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Detailed Methodology: In Vivo Tumor Xenograft Model (HCT116 BRCA2-/-)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous HCT116 BRCA2-/- xenograft mouse model. All animal experiments must be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.
-
Cell Preparation and Implantation:
-
Culture HCT116 BRCA2-/- cells as described above.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
A reported in vivo formulation for a similar compound involved 5% NMP and 95% of a 10% Vitamin E TPGS solution for intravenous administration. For oral administration, a suspension in a suitable vehicle like 0.5% methylcellulose (B11928114) with 0.2% Tween 80 can be considered. The exact formulation for this compound may require optimization.
-
Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., once or twice daily for a specified number of days). A previously reported study used a dose of 80 mg/kg.
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be collected for further analysis (e.g., histology, western blotting).
-
Mandatory Visualizations
Caption: Polθ-mediated Microhomology-Mediated End-Joining (MMEJ) Pathway and the inhibitory action of this compound.
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordinated transfer of DNA between Pol θ and Pol δ resets microhomology choice during double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polθ promotes the repair of 5′-DNA-protein crosslinks by microhomology-mediated end-joining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from RP-6685 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from studies involving the DNA Polymerase Theta (Polθ) inhibitor, RP-6685.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and unexpected outcomes that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: We observe a significant discrepancy between the high in vitro potency (nanomolar IC50) of this compound in biochemical assays and its lower efficacy (micromolar range) in our cell-based proliferation assays. Why is this happening?
A1: This is a frequently observed phenomenon with this compound and can be attributed to several factors:
-
Uncompetitive Mechanism of Action: this compound is an allosteric inhibitor that binds to the Polθ-DNA complex.[1][2] This means that Polθ must first engage with its DNA substrate before this compound can effectively bind and inhibit its polymerase activity. In a biochemical assay with purified components, this interaction is readily achievable. However, in a cellular context, the accessibility of DNA to Polθ and subsequently to this compound can be limited by chromatin structure and other cellular factors.
-
Cellular Uptake and Efflux: The compound's ability to penetrate the cell membrane and accumulate at the site of action can be a limiting factor.[3] Cells may also actively transport the inhibitor out via efflux pumps, reducing its intracellular concentration.
-
Intracellular ATP Concentrations: Cellular ATP levels are significantly higher than those typically used in in vitro kinase assays. While this compound is not a direct ATP competitor, high intracellular energy levels can influence DNA repair processes and potentially counteract the effects of Polθ inhibition.[3]
-
Compound Stability: this compound may be subject to metabolic degradation within the cell, reducing its effective concentration over time.
Troubleshooting Steps:
-
Verify On-Target Engagement in Cells: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or a reporter assay measuring microhomology-mediated end joining (MMEJ) to confirm that this compound is engaging with Polθ inside the cell.[3]
-
Optimize Assay Conditions: For cell-based assays, ensure the incubation time with this compound is sufficient for cellular uptake and target engagement. Consider a time-course experiment to determine the optimal duration of treatment.
-
Use 3D Cell Culture Models: Transitioning from 2D to 3D cell culture models (e.g., spheroids) can sometimes provide a more physiologically relevant system that may better reflect in vivo efficacy.
Q2: The in vivo anti-tumor effect of this compound in our xenograft model was transient, with tumor regrowth observed after an initial period of regression. What could explain this?
A2: The transient in vivo efficacy of this compound is a key challenge and can be due to several factors:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing regimen may not be sufficient to maintain a therapeutic concentration of this compound in the tumor tissue over time. The compound has a reported half-life of 0.4 hours in mice, which may necessitate frequent administration to sustain target inhibition.[4]
-
Development of Resistance: Tumor cells can develop resistance to Polθ inhibition. One potential mechanism is the reversion of BRCA2 mutations, which restores homologous recombination (HR) function and reduces the cell's dependency on the MMEJ pathway for DNA repair.[5]
-
Tumor Heterogeneity: The initial tumor may contain a mixed population of cells, some of which are inherently less sensitive to Polθ inhibition. The treatment may eliminate the sensitive population, allowing the resistant cells to proliferate and cause tumor relapse.
Troubleshooting Steps:
-
Optimize Dosing Regimen: Conduct PK/PD studies to correlate the concentration of this compound in plasma and tumor tissue with target engagement and anti-tumor activity. This may reveal the need for a different dosing schedule or formulation.
-
Investigate Resistance Mechanisms: Analyze tumor samples from the relapsed xenografts to look for genetic changes, such as BRCA2 reversion mutations.
-
Combination Therapies: Consider combining this compound with other agents. For example, combination with PARP inhibitors has been shown to be synergistic in preclinical models.[1]
Q3: We are seeing variability in our results between different batches of this compound. What are the potential causes and how can we address this?
A3: Batch-to-batch variability is a common issue with synthesized compounds.
-
Purity and Impurities: Minor differences in the synthesis and purification process can lead to variations in the purity of the compound and the presence of different impurities. Some impurities may have biological activity that can interfere with the assay.
-
Solubility and Formulation: Ensure that each batch of this compound is fully solubilized. Poor solubility can lead to inconsistent effective concentrations in your experiments. The provided datasheets indicate that this compound is insoluble in water and has a high solubility in DMSO.[4][6]
Troubleshooting Steps:
-
Quality Control of Each Batch: Perform analytical chemistry techniques such as HPLC and mass spectrometry to confirm the purity and identity of each new batch of this compound.
-
Standardize Solubilization Protocol: Develop and adhere to a strict protocol for dissolving this compound to ensure consistency across experiments.
Data Presentation
Table 1: Summary of this compound Potency in Different Assay Systems
| Assay Type | Target | Cell Line/System | IC50 | Reference(s) |
| Biochemical (PicoGreen) | DNA Polymerase Theta (Polθ) | Purified Enzyme | 5.8 nM | |
| Biochemical (Full-length Polθ) | DNA Polymerase Theta (Polθ) | Purified Enzyme | 550 pM | |
| Cell-Based (MMEJ Reporter) | DNA Polymerase Theta (Polθ) | HEK293 LIG4-/- | 0.94 µM | |
| Cell Proliferation | Cell Viability | HCT116 BRCA2-/- | Micromolar range | [7] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cell Line | Treatment | Observation | Reference(s) |
| Nude Mice | HCT116 BRCA2-/- | 80 mg/kg, p.o., BID for 21 days | Tumor regression during the first 8 days, followed by regrowth. | |
| Nude Mice | HCT116 BRCA2+/+ | 80 mg/kg, p.o., BID for 21 days | No significant tumor growth inhibition. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using a Polθ Inhibitor (this compound)
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cell lines, such as the isogenic HCT-116 BRCA2-/- and BRCA2+/+ pair.
Materials:
-
McCoy's 5A medium (or other appropriate growth medium)[4]
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Trypsin-EDTA
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HCT-116 BRCA2-/- and BRCA2+/+ cells in McCoy's 5A medium supplemented with 10% FBS and 2mM L-Glutamine at 37°C in a 5% CO2 incubator.[4]
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72-96 hours.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
For example, if using CellTiter-Glo®, add the reagent to each well, incubate as recommended, and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: HCT-116 BRCA2-/- Xenograft Model
This protocol provides a general framework for establishing and using a subcutaneous xenograft model with HCT-116 BRCA2-/- cells to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)[9]
-
Matrigel (optional, can enhance tumor take-rate)
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO + 90% Corn Oil)[4]
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture HCT-116 BRCA2-/- cells as described in Protocol 1.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Compound Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle. A common dosing regimen is 80 mg/kg administered orally twice daily (BID).[10]
-
Administer the compound or vehicle to the respective groups for the duration of the study (e.g., 21 days).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight of the mice throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect of this compound compared to the vehicle control.
-
Mandatory Visualization
Caption: DNA Damage Response Pathways and the Synthetic Lethal Action of this compound.
Caption: A logical workflow for the evaluation and troubleshooting of this compound.
Caption: A logical flowchart for troubleshooting common unexpected results with this compound.
References
- 1. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cancertools.org [cancertools.org]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. cancertools.org [cancertools.org]
- 9. altogenlabs.com [altogenlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
Adjusting RP-6685 protocols for different cancer cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RP-6685, a potent and selective inhibitor of DNA polymerase theta (Polθ).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that selectively inhibits the DNA polymerase activity of Polθ.[1][2][3][4][5][6] Polθ is a key enzyme in the microhomology-mediated end-joining (MMEJ) pathway, also known as alternative non-homologous end joining (alt-NHEJ).[7] This is a DNA double-strand break (DSB) repair pathway. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the cells become highly dependent on Polθ-mediated repair for survival. By inhibiting Polθ, this compound induces synthetic lethality in these HR-deficient cancer cells.[4][5][8]
Q2: Which cancer cell types are most sensitive to this compound?
A2: Cancer cell lines with defects in the HR repair pathway are expected to be most sensitive to this compound. This includes cell lines with mutations in genes such as BRCA1, BRCA2, PALB2, and other Fanconi Anemia pathway genes.[4][5][8] The efficacy of this compound has been demonstrated in BRCA2-deficient HCT116 colon cancer cells.[1][4][5][6][9]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the assay being performed. Based on available data, a starting point for cell viability assays could be in the range of 0.1 to 10 µM. The reported IC50 for this compound in HCT116 BRCA2-/- cells is in the sub-micromolar range, while in a biochemical assay, its IC50 is 5.8 nM.[1][3][9] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare this compound for in vitro and in vivo use?
A4: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[10] For in vivo studies, one reported formulation involved dissolving the compound in a vehicle of PEG300, Tween80, and water.[10] Always refer to the manufacturer's instructions for specific solubility information.
Troubleshooting Guides
Problem 1: Low or no observed cytotoxicity in expectedly sensitive cell lines.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a wide-range dose-response experiment (e.g., 0.01 µM to 50 µM) to determine the IC50 for your specific cell line. |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Drug Inactivity | Ensure the compound has been stored correctly and prepare fresh dilutions from a new stock for each experiment. |
| Cell Line Integrity | Verify the HR-deficiency status of your cell line through sequencing or functional assays. |
| Assay Duration | Extend the incubation time with this compound (e.g., from 72 hours to 5-7 days) as the cytotoxic effects may take longer to manifest in some cell lines. |
Problem 2: High background or inconsistent results in Western Blot for DNA damage markers (e.g., γH2AX).
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal dilutions that maximize signal-to-noise ratio. |
| Inappropriate Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation and integrity. |
| Timing of Lysate Collection | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) after this compound treatment to identify the peak of γH2AX expression. |
| Insufficient Protein Loading | Ensure equal protein loading across all wells by performing a protein quantification assay (e.g., BCA assay). |
Data Summary
Table 1: In Vitro Efficacy of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Background | Reported IC50 | Reference |
| HCT116 | Colon Carcinoma | BRCA2 -/- | Sub-micromolar | [9] |
| HCT116 | Colon Carcinoma | BRCA2 +/+ | Less sensitive than BRCA2 -/- | [1][9] |
| HEK293 | Embryonic Kidney | LIG4 -/- | 0.94 µM (MMEJ reporter assay) | [1][3] |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and calculate the IC50 values using appropriate software.
Western Blot for γH2AX
-
Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway illustrating the synthetic lethal interaction of this compound with HR-deficient cancer cells.
Caption: A general experimental workflow for evaluating the efficacy of this compound.
Caption: A logical troubleshooting workflow for addressing unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
RP-6685 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the hypothetical small molecule inhibitor, RP-6685, and troubleshooting strategies to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values in our cell-based assays with this compound. What could be the cause?
A1: Inconsistent results with small molecule inhibitors like this compound are often traced back to issues with the compound's integrity, the experimental setup, or the assay itself.[1] Key factors to investigate include:
-
Compound Degradation: this compound may be susceptible to degradation under certain experimental conditions. Common degradation pathways for similar small molecules include hydrolysis, oxidation, and photodegradation.[2][3][4] It is crucial to assess the stability of the compound in your specific cell culture medium and incubation conditions.[5][6]
-
Solubility Issues: Poor solubility can lead to inaccurate dosing and precipitation of the compound, resulting in high variability.[1] Always ensure that this compound is fully dissolved in the stock solution and that the final concentration of the solvent (e.g., DMSO) in the culture medium is kept low (typically ≤0.1%) to avoid toxicity.[5][6]
-
Experimental Variability: Inconsistencies in cell seeding density, passage number, and incubation times can all contribute to variable results.[1] Standardizing these parameters across experiments is essential.
Q2: What are the primary degradation pathways for this compound and how can we prevent them?
A2: While specific data for this compound is not publicly available, based on common small molecule inhibitors, the primary degradation pathways are hydrolysis, oxidation, and photodegradation.[2][3][4]
-
Hydrolysis: This involves the reaction of the compound with water, which can be catalyzed by acidic or basic conditions.[2][4][7] Molecules with ester and amide functional groups are particularly susceptible.[2][4] To prevent hydrolysis, it is recommended to prepare fresh solutions and avoid prolonged storage in aqueous buffers.[4] For long-term storage, keeping the compound as a dry powder at low temperatures is advisable.[8]
-
Oxidation: This can occur through auto-oxidation, which is a reaction with molecular oxygen, and can be initiated by light, heat, or trace metals.[4][9] To minimize oxidation, store this compound protected from light and consider purging solutions with an inert gas like nitrogen or argon.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[10][11] It is crucial to handle the compound in low-light conditions and store it in amber vials or other light-protecting containers.[4][12]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are critical to maintaining the integrity of this compound.
-
Solid Compound: Store solid this compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[8][12][13]
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous solvent like DMSO.[6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[6][8][13] Store these aliquots at -20°C or -80°C.[8][13]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.[6] If the compound needs to be incubated for extended periods, its stability in the culture medium at 37°C should be confirmed.[5]
Quantitative Data on this compound Stability
The following table summarizes the hypothetical stability data for this compound under various conditions. These values are illustrative and based on typical small molecule behavior.
| Condition | Parameter | Degradation Rate (% per 24 hours) | Remaining Compound after 72 hours (%) |
| Temperature | 4°C (in aqueous buffer, pH 7.4) | 1.5% | 95.6% |
| 25°C (in aqueous buffer, pH 7.4) | 5.0% | 85.7% | |
| 37°C (in cell culture medium) | 8.0% | 77.9% | |
| pH | pH 5.0 (aqueous buffer, 25°C) | 2.0% | 94.1% |
| pH 7.4 (aqueous buffer, 25°C) | 5.0% | 85.7% | |
| pH 9.0 (aqueous buffer, 25°C) | 12.0% | 68.2% | |
| Light Exposure | Ambient Light (in solution, 25°C) | 15.0% | 61.4% |
| Dark (in solution, 25°C) | 5.0% | 85.7% | |
| UV Light (254 nm, in solution) | >50% | <12.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions to minimize degradation and ensure consistency.
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates.
-
Aliquot for Storage: Dispense the stock solution into small, single-use aliquots in amber microcentrifuge tubes.
-
Long-Term Storage: Store the aliquots at -80°C for long-term stability.
-
Prepare Working Solution: For each experiment, thaw a single aliquot of the stock solution. Prepare fresh serial dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture is below 0.5%, and ideally at or below 0.1%.[6]
Protocol 2: Forced Degradation Study for this compound
This protocol can be used to identify the potential degradation pathways of this compound under stress conditions.
-
Prepare Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 N HCl to a sample and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to a separate sample and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a sample and incubate at room temperature for 24 hours.
-
Photodegradation: Expose a sample to a UV light source (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.
-
Thermal Degradation: Incubate a solid sample and a solution sample at a high temperature (e.g., 70°C) for 24 hours.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and detect any degradation products.
Visualizations
Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 3. Mechanism of drug degradation and protection | PPTX [slideshare.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academically.com [academically.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. iipseries.org [iipseries.org]
- 10. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. captivatebio.com [captivatebio.com]
Technical Support Center: Managing Cytotoxicity of RP-6685 in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing the potential cytotoxicity of RP-6685 in normal (non-cancerous) cells during pre-clinical research. Our goal is to equip you with the knowledge to design robust experiments, interpret your results accurately, and minimize off-target effects.
Introduction to this compound
This compound is a potent and selective inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break (DSB) repair. This pathway is particularly crucial for the survival of cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. This creates a synthetic lethal relationship, where inhibition of Polθ is highly cytotoxic to these cancer cells while having a minimal effect on normal, HR-proficient cells. However, understanding and managing any potential cytotoxicity in normal cells is critical for the pre-clinical development of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound selectively inhibits the polymerase activity of Polθ. This enzyme is a critical component of the MMEJ pathway, an error-prone DNA repair mechanism that joins double-strand breaks by aligning short homologous sequences (microhomologies) at the break ends.
Q2: Why is this compound expected to have low cytotoxicity in normal cells?
A2: Normal, healthy cells primarily rely on high-fidelity DNA repair pathways like homologous recombination (HR) and non-homologous end joining (NHEJ). The MMEJ pathway, which is inhibited by this compound, is generally considered a secondary or backup pathway in these cells. Therefore, inhibition of Polθ is not expected to be significantly detrimental to the survival of normal cells. In contrast, many cancer cells, particularly those with mutations in HR genes like BRCA1 and BRCA2, are heavily dependent on MMEJ for survival, making them highly sensitive to this compound.
Q3: At what concentrations might I observe cytotoxicity in normal cells?
A3: While specific IC50 values for a wide range of normal human cell lines are not extensively published, it is anticipated that cytotoxic effects would only be observed at significantly higher concentrations than those required to kill HR-deficient cancer cells. It is crucial to perform a dose-response curve for each specific normal cell line used in your experiments to determine the precise cytotoxic threshold.
Q4: What are the potential off-target effects of this compound?
A4: Currently, there is limited publicly available information on the specific off-target effects of this compound. As with any small molecule inhibitor, off-target activities are possible, especially at higher concentrations. If you observe unexpected phenotypes or cytotoxicity at concentrations that are not consistent with on-target Polθ inhibition, further investigation into potential off-target interactions is warranted. Techniques such as kinase profiling or proteome-wide thermal shift assays can be employed to identify potential off-target binders.
Q5: How can I distinguish between on-target and off-target cytotoxicity?
A5: A key strategy is to use a combination of experimental controls. This includes comparing the cytotoxic effects of this compound in your normal cell line to a well-characterized HR-deficient cancer cell line (positive control) and its isogenic HR-proficient counterpart (negative control). Additionally, genetic knockdown or knockout of the POLQ gene (which encodes Polθ) in your normal cell line can help to determine if the observed cytotoxicity is dependent on the presence of the target protein. If the POLQ-knockout cells are resistant to this compound, it strongly suggests the cytotoxicity is on-target.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high cytotoxicity in normal cells at low concentrations of this compound. | 1. Cell line contamination or misidentification.2. High passage number of cells leading to genetic drift and altered sensitivity.3. Errors in drug concentration calculation or dilution.4. Off-target effects of this compound. | 1. Authenticate your cell line using short tandem repeat (STR) profiling.2. Use low-passage cells for all experiments.3. Double-check all calculations and prepare fresh drug dilutions from a verified stock solution.4. Perform control experiments as described in FAQ Q5 to investigate off-target effects. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density.2. Differences in drug incubation time.3. Variability in reagent quality or preparation.4. Inconsistent solvent (e.g., DMSO) concentration across wells. | 1. Ensure a consistent number of cells are seeded in each well. Allow cells to adhere and resume logarithmic growth before adding the drug.2. Standardize the incubation time with this compound for all experiments.3. Prepare fresh reagents for each experiment and ensure proper storage of stock solutions.4. Maintain a consistent and low final concentration of the solvent in all wells, including controls. |
| No cytotoxicity observed in HR-deficient cancer cells (positive control). | 1. Inactive this compound compound.2. Incorrect drug concentration.3. The cancer cell line may have developed resistance or does not have the expected HR deficiency. | 1. Verify the integrity and activity of your this compound stock.2. Confirm the concentration of your stock solution and the accuracy of your dilutions.3. Verify the HR-deficient status of your positive control cell line. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Genotype | IC50 (µM) |
| HCT116 | BRCA2 -/- | ~0.32 |
| HCT116 | BRCA2 +/+ | >15 |
| DLD1 | BRCA2 -/- | Data not publicly available |
| DLD1 | BRCA2 +/+ | Data not publicly available |
Note: This table is based on currently available public data and will be updated as more information becomes available. Researchers are strongly encouraged to determine the IC50 of this compound in their specific normal and cancer cell lines of interest.
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound in Normal Human Fibroblasts using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a framework for assessing the cytotoxic effects of this compound on normal human fibroblasts. It can be adapted for other adherent normal cell types.
Materials:
-
Normal human fibroblasts (e.g., IMR-90, WI-38)
-
Complete growth medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom, opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the fibroblasts.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting concentration range for normal cells is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Also, include a "no-cell" control (medium only) for background luminescence subtraction.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" control from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Visualizations
Signaling Pathway: Microhomology-Mediated End Joining (MMEJ)
Caption: The MMEJ pathway for DNA double-strand break repair, highlighting the inhibitory action of this compound on Polymerase Theta (Polθ).
Experimental Workflow: Cytotoxicity Assessment
Navigating the Nuances of RP-6685: A Technical Guide to In Vitro to In Vivo Translation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the selective Polθ inhibitor, RP-6685. The following information addresses common challenges encountered when translating promising in vitro data into in vivo models, offering insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We observe high potency of this compound in our biochemical assays, but this potency significantly drops in cell-based proliferation assays. Is this expected?
A1: Yes, a significant potency shift between biochemical and cell-based assays is a known challenge with this compound.[1] While this compound demonstrates picomolar to low nanomolar efficacy in enzymatic assays such as the PicoGreen assay (IC50 ≈ 5.8 nM) and against the full-length Polθ polymerase domain (IC50 ≈ 550 pM), its potency in cellular proliferation assays, like those using HCT116 BRCA2-/- cells, is in the micromolar range (IC50 ≈ 0.94 μM).[2]
Several factors can contribute to this discrepancy:
-
Cellular Uptake and Efflux: The compound must cross the cell membrane to reach its intracellular target. Limited permeability or active efflux by transporters can reduce the intracellular concentration of this compound.
-
Target Engagement in a Cellular Context: Within the cell, Polθ is part of a complex DNA repair machinery. The accessibility of the inhibitor to its binding site on Polθ might be different in the cellular environment compared to an isolated enzyme assay.
-
Off-Target Effects: At higher concentrations required for cellular activity, off-target effects could contribute to cytotoxicity, complicating the interpretation of proliferation assays.
Troubleshooting:
-
Optimize Assay Conditions: Ensure that the cell density, serum concentration, and incubation time in your proliferation assay are optimized and consistent.
-
Measure Intracellular Concentration: If feasible, use techniques like mass spectrometry to determine the intracellular concentration of this compound to assess its cell permeability.
-
Use a Target Engagement Assay: Employ a cellular thermal shift assay (CETSA) or a related technique to confirm that this compound is engaging with Polθ inside the cell.
Q2: Our in vivo study with this compound in a BRCA2-deficient xenograft model showed initial tumor regression, but the anti-tumor effect was not sustained. Why might this be happening?
A2: This observation of transient efficacy is consistent with published preclinical studies of this compound. In the HCT116 BRCA2-/- mouse xenograft model, oral administration of this compound at 80 mg/kg twice daily led to tumor regression for the first 8 days of treatment, but this effect was not maintained for the full 21-day study period.[2]
A primary hypothesis for this phenomenon is the autoinduction of metabolism . Pharmacokinetic data has shown that the exposure to this compound can decrease significantly over a week of dosing, which would lead to a reduction in the time that the drug concentration remains above the IC50 required for efficacy in the tumor.
Troubleshooting:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct serial blood sampling to determine the pharmacokinetic profile of this compound in your model over the course of the study. This will help to understand if drug exposure is decreasing over time.
-
Assess Target Engagement in vivo: At the end of the study, or at various time points, harvest tumor tissue to measure pharmacodynamic markers of Polθ inhibition, such as increased levels of γH2AX and micronuclei formation.[1][3] This can help to correlate drug exposure with target engagement and the anti-tumor response.
-
Alternative Dosing Regimens: Consider exploring different dosing schedules or formulations to maintain adequate drug exposure throughout the study.
Q3: We are not observing a significant increase in DNA damage markers (γH2AX, micronuclei) in our this compound-treated xenograft tumors. What could be the issue?
A3: A modest trend towards increased γH2AX and micronuclei has been reported in HCT116 BRCA2-/- tumors treated with this compound.[3] If you are not observing this, several factors could be at play:
-
Insufficient Drug Exposure: As mentioned in Q2, declining drug levels due to metabolic induction can lead to a lack of sustained target engagement.
-
Timing of Measurement: The induction of DNA damage markers can be transient. The timing of tumor harvesting relative to the last dose of this compound is critical.
-
Assay Sensitivity: The methods used to detect and quantify γH2AX and micronuclei need to be sufficiently sensitive.
-
Tumor Heterogeneity: The response within the tumor may not be uniform.
Troubleshooting:
-
Confirm Drug Exposure: Analyze plasma samples to ensure adequate drug levels were achieved and maintained.
-
Optimize Timing: Conduct a time-course experiment to determine the optimal time point for observing an increase in DNA damage markers after this compound administration.
-
Refine Quantification Methods: For immunofluorescence-based detection of γH2AX, ensure proper antibody validation and use a robust, unbiased method for quantification, such as automated image analysis. For micronuclei scoring, adhere to established criteria to ensure consistency.
Data Presentation
Table 1: Summary of this compound In Vitro Potency
| Assay Type | System | Target | IC50 |
| Biochemical | PicoGreen Assay | Polθ | 5.8 nM |
| Biochemical | Full-length Polθ | Polθ Polymerase Domain | 550 pM |
| Cellular | HEK293 LIG4-/- | Polθ-mediated End Joining | 0.94 µM |
| Cellular | HCT116 BRCA2-/- | Cell Proliferation | Micromolar range |
Table 2: Summary of this compound In Vivo Data in HCT116 BRCA2-/- Xenograft Model
| Parameter | Details |
| Animal Model | Female CD1 Nude Mice with subcutaneous HCT116 BRCA2-/- xenografts |
| Dosing Regimen | 80 mg/kg, oral (p.o.), twice daily (BID) for 21 days |
| Efficacy | Tumor regression observed during the first 8 days of treatment. Efficacy was not sustained for the full 21-day period. No significant tumor growth inhibition was observed in the corresponding BRCA2+/+ HCT116 xenograft model. |
| Pharmacokinetics (Mouse) | Oral Bioavailability (F): 66% Half-life (t1/2): 0.4 hours Clearance (CL): 36.8 mL/min/kg Volume of Distribution (Vdss): 1.1 L/kg Note: Evidence of autoinduction of metabolism with repeated dosing. |
| Pharmacodynamics | A modest trend towards increased micronuclei and γH2AX was observed in cells isolated from treated tumors. |
| Toxicity | Not explicitly detailed in the reviewed sources. Researchers should conduct their own tolerability studies. |
Experimental Protocols
Note: The following are generalized protocols based on standard laboratory procedures. Researchers should optimize these protocols for their specific experimental conditions.
1. PicoGreen-Based Polθ Inhibition Assay
This assay measures the inhibition of DNA polymerase activity by quantifying the amount of double-stranded DNA (dsDNA) produced.
-
Reagents: Recombinant Polθ enzyme, primed DNA template, dNTPs, assay buffer, PicoGreen dsDNA quantitation reagent, this compound.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, primed DNA template, and dNTPs.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the Polθ enzyme.
-
Incubate the reaction at the optimal temperature and for a set duration.
-
Stop the reaction.
-
Add the PicoGreen reagent to the reaction wells.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value.
-
2. Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
-
Reagents: HCT116 BRCA2-/- cells, complete cell culture medium, this compound, CellTiter-Glo® reagent.
-
Procedure:
-
Seed HCT116 BRCA2-/- cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
-
3. HCT116 BRCA2-/- Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., CD1 Nude or NOD/SCID).
-
Cell Inoculation: Subcutaneously inject a suspension of HCT116 BRCA2-/- cells (typically 1-10 million cells in a suitable medium like PBS or Matrigel) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a specified average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer this compound (e.g., 80 mg/kg, p.o., BID) and vehicle control for the duration of the study.
-
Efficacy Assessment: Continue to measure tumor volumes and body weights throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, harvest tumors for analysis of pharmacodynamic markers. This may involve dissociating the tumors into single-cell suspensions for flow cytometry or immunofluorescence analysis of γH2AX and micronuclei.
Mandatory Visualizations
Caption: Challenges in translating this compound efficacy from in vitro to in vivo.
Caption: A generalized workflow for an this compound in vivo xenograft study.
Caption: The mechanism of action of this compound leading to synthetic lethality.
References
RP-6685 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with RP-6685, a potent and selective inhibitor of DNA polymerase theta (Polθ). Here you will find troubleshooting guidance, frequently asked questions, and best practices to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active and selective small molecule inhibitor of DNA polymerase theta (Polθ).[1][2] Polθ is a key enzyme in the microhomology-mediated end-joining (MMEJ) pathway, an alternative DNA double-strand break (DSB) repair mechanism.[3] By inhibiting the polymerase activity of Polθ, this compound disrupts this repair process, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (HR).[3][4]
Q2: In which types of cancer cell lines is this compound expected to be most effective?
A2: this compound demonstrates a synthetic lethal interaction in cancer cells with deficiencies in the homologous recombination (HR) pathway.[3][4] Therefore, it is expected to be most effective in cell lines with mutations in genes such as BRCA1 or BRCA2.[3][4] For example, studies have shown its efficacy in HCT116 BRCA2-/- mouse tumor xenograft models.[3][5]
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO.[6] For in vivo studies, formulations in a solution for intravenous administration or a suspension for oral administration have been used.[3] A specific oral formulation mentioned is 10% DMSO + 90% Corn Oil.[6]
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to be highly selective for Polθ. It was found to be inactive against human DNA polymerases α, ε, γ, λ, and μ, indicating a high degree of specificity.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Cell line instability or passage number variation.2. Inconsistent seeding density.3. Variability in drug preparation and dilution.4. Contamination of cell cultures. | 1. Use cells within a consistent and low passage number range. Regularly perform cell line authentication.2. Ensure precise cell counting and even distribution in plates.3. Prepare fresh stock solutions of this compound and perform serial dilutions accurately. Validate the concentration if possible.4. Routinely check for mycoplasma and other contaminants. |
| High levels of cytotoxicity in wild-type (HR-proficient) cell lines | 1. Concentration of this compound is too high.2. Prolonged exposure time.3. Off-target effects at supra-physiological concentrations.4. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal concentration range. Start with concentrations around the published IC50 values.2. Optimize the duration of drug exposure.3. While this compound is selective, extremely high concentrations may lead to off-target effects. Stay within the recommended concentration range.4. Ensure the final concentration of the solvent in the culture medium is low and consistent across all treatments, including vehicle controls. |
| Low or no observable effect in HR-deficient cell lines | 1. Incorrect cell line characterization (cell line may not be truly HR-deficient).2. Sub-optimal drug concentration.3. Drug degradation.4. Insufficient incubation time. | 1. Verify the HR status of your cell line through sequencing or functional assays.2. Increase the concentration of this compound. Perform a wide-range dose-response experiment.3. Store this compound stock solutions at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.[6]4. Extend the incubation period to allow for sufficient accumulation of DNA damage. |
| Precipitation of this compound in culture medium | 1. Poor solubility at the working concentration.2. Interaction with components of the culture medium. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells. Sonication may be recommended for some formulations.[6]2. Visually inspect the medium after adding the compound. If precipitation occurs, consider using a different formulation or a lower concentration. |
| Inconsistent in vivo anti-tumor efficacy | 1. Sub-optimal dosing or schedule.2. Poor oral bioavailability in the specific animal model.3. Rapid metabolism of the compound.4. Tumor heterogeneity. | 1. Optimize the dose and frequency of administration. Published studies have used 80 mg/kg orally twice a day.[6]2. While this compound has shown good oral bioavailability in mice, this can vary. Consider pharmacokinetic studies in your model.[6]3. Refer to pharmacokinetic data. The reported half-life in CD1 mice is 0.4 hours.[6]4. Ensure tumors are of a consistent size at the start of treatment and randomize animals into treatment groups. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay / Cell Line | Target | IC50 Value | Reference |
| PicoGreen Assay | Polθ | 5.8 nM | [2][6] |
| Full-length Polθ (polymerase activity) | Polθ | 550 pM | [2][6] |
| Full-length Polθ (ATPase activity) | Polθ | Inactive | [2][6] |
| HEK293 LIG4-/- cells | Polθ | 0.94 µM | [2][6] |
Table 2: Pharmacokinetic Parameters of this compound in CD1 Mice
| Parameter | Value | Unit | Dosing | Reference |
| Clearance (CL) | 36.8 | mL/min/kg | 2.5 mg/kg IV | [6] |
| Volume of distribution (Vdss) | 1.1 | L/kg | 2.5 mg/kg IV | [6] |
| Half-life (t1/2) | 0.4 | hours | 2.5 mg/kg IV | [6] |
| Bioavailability (F) | 66 | % | 2.5 mg/kg Oral | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of this compound in Cancer Cell Lines
This protocol describes a general method for assessing the cytotoxic effects of this compound on both homologous recombination-proficient (e.g., HCT116 BRCA2+/+) and -deficient (e.g., HCT116 BRCA2-/-) cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Homologous recombination-proficient and -deficient cell lines
-
Appropriate cell culture medium and supplements
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to prepare 2x concentrated solutions for addition to the cells.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells per well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Add 100 µL of the 2x concentrated this compound dilutions to the respective wells to achieve the final desired concentrations.
-
Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Also include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 7. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Polθ Inhibitors: RP-6685 vs. ART558
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical profiles of two prominent DNA Polymerase Theta (Polθ) inhibitors.
In the landscape of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) such as those harboring BRCA1/2 mutations, DNA Polymerase Theta (Polθ, encoded by the POLQ gene) has emerged as a critical synthetic lethal target.[1][2] Polθ plays a key role in an error-prone DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ) or theta-mediated end joining (TMEJ).[2][3] Cancer cells deficient in HR become reliant on this pathway for survival, making Polθ an attractive therapeutic target.[4] This guide provides a comparative analysis of two novel, potent, and selective allosteric inhibitors of the Polθ polymerase domain: RP-6685 and ART558.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative data for this compound and ART558 based on available preclinical studies.
Table 1: In Vitro Potency of this compound vs. ART558
| Parameter | This compound | ART558 | Reference(s) |
| Biochemical IC50 | |||
| Polθ Polymerase Activity (PicoGreen Assay) | 5.8 nM | 7.9 nM | [5][6] |
| Full-Length Polθ Polymerase Activity | 550 pM | Not Reported | [6] |
| Polθ ATPase Activity | Inactive | Not Reported | [6] |
| Cellular Potency | |||
| MMEJ Reporter Assay IC50 | Not Reported | ~150 nM | Not Reported |
| HEK293 LIG4-/- IC50 | 0.94 µM | Not Reported | [6] |
| DLD1 BRCA2-/- Cell Viability IC50 | Sub-micromolar | Not Reported | [7] |
| HCT116 BRCA2-/- Cell Viability IC50 | Slightly reduced potency compared to RTx-161 | Slightly reduced potency compared to RTx-161 | [8] |
Table 2: Preclinical Efficacy and Pharmacokinetic Profile
| Feature | This compound | ART558 | Reference(s) |
| Synthetic Lethality | Demonstrated in BRCA2-/- cells | Demonstrated in BRCA1/2-mutant cells | [7][9][10] |
| Combination Therapy | Potentiates topoisomerase II and Chk1/2 inhibitors | Enhances PARP inhibitor effects; Radiosensitizer | [10][11] |
| In Vivo Efficacy | Tumor regression in HCT116 BRCA2-/- xenograft | Efficacy demonstrated for analog ART812 in a BRCA1/SHLD2 deficient model | [6][12] |
| Oral Bioavailability | Orally bioavailable | Poor metabolic stability; more stable analog (ART899) developed | [13][14] |
Mechanism of Action: Allosteric Inhibition of Polθ Polymerase Activity
Both this compound and ART558 are allosteric inhibitors that target the polymerase domain of Polθ.[5][7] This means they bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its DNA synthesis activity.[15] This inhibition disrupts the TMEJ pathway, leading to an accumulation of DNA damage and subsequent cell death, particularly in HR-deficient cancer cells that are heavily reliant on Polθ for survival.[7][10]
dot
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Mechanism of Action: Two Inhibitors Targeting a Single Enzyme
An Objective Comparison of RP-6685 and Novobiocin (B609625) in Targeting DNA Polymerase Theta
In the landscape of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR), DNA Polymerase theta (Polθ) has emerged as a critical synthetic lethal target.[1][2] Two notable inhibitors of this enzyme, this compound and the antibiotic novobiocin, offer distinct mechanisms for disrupting Polθ's function in DNA repair. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their activity.
This compound is a potent, selective, and orally bioavailable small molecule specifically designed to inhibit the DNA polymerase activity of Polθ.[1][3][4] In contrast, novobiocin, an aminocoumarin antibiotic known for inhibiting bacterial DNA gyrase, also inhibits Polθ, but by targeting its ATPase domain.[5][6][7] This fundamental difference in their binding sites—this compound at the polymerase domain and novobiocin at the ATPase domain—underpins their distinct inhibitory profiles.
Polθ plays a crucial role in an alternative DNA double-strand break (DSB) repair pathway known as microhomology-mediated end-joining (MMEJ).[1] In cancer cells with HR defects, such as those with BRCA1/2 mutations, reliance on the MMEJ pathway for survival is heightened. Inhibition of Polθ by either compound disrupts this critical repair pathway, leading to the accumulation of lethal DNA damage and selective killing of these cancer cells.[8]
Efficacy Data: A Quantitative Comparison
The efficacy of this compound and novobiocin has been evaluated through various in vitro and in vivo studies. This compound demonstrates high potency against the Polθ polymerase domain, with inhibitory concentrations in the nanomolar and even picomolar range. Novobiocin's activity against Polθ's ATPase domain is also established, though direct IC50 values for this specific interaction are less commonly reported than its antibacterial metrics.
| Compound | Target Domain | Assay Type | IC50 / Efficacy Metric | Reference(s) |
| This compound | Polymerase | PicoGreen (pol domain) | 5.8 nM | [3][4][9] |
| Polymerase | Full-Length Polθ | 550 pM | [9] | |
| Cellular | HEK293 LIG4-/- Cells | 0.94 µM | [9] | |
| Novobiocin | ATPase | Polθ ATPase Activity | Identified as a direct inhibitor | [5][7] |
| Antibacterial | B. anthracis | MIC: 0.82 µg/mL | [10] | |
| Antibacterial | B. pseudomallei | MIC: 1.63 µg/mL | [10] | |
| Antibacterial | E. faecium (VRE) | MIC: ≤ 2 µg/mL for all strains | [11] | |
| Anticancer | Hsp90 (C-terminus) | High micromolar IC50 | [5] |
In Vivo Antitumor Activity
In preclinical models, this compound has shown significant, targeted antitumor efficacy. In a mouse xenograft model using HCT116 colorectal cancer cells, this compound administered orally at 80 mg/kg twice daily induced tumor regression specifically in BRCA2-deficient tumors, while having no effect on BRCA2-proficient tumors.[1][3] This highlights the synthetic lethal relationship exploited by the inhibitor.
Experimental Protocols and Methodologies
The evaluation of these compounds relies on specific and reproducible experimental designs.
In Vitro Polθ Inhibition Assay (PicoGreen)
This high-throughput screening assay quantifies the enzymatic activity of the Polθ polymerase domain.
-
Reaction Setup : The Polθ polymerase domain is incubated with a DNA primer/template substrate and deoxynucleotide triphosphates (dNTPs).
-
Inhibitor Addition : Test compounds, such as this compound, are added at varying concentrations.
-
Quantification : The reaction measures the extension of the DNA primer. The resulting double-stranded DNA (dsDNA) is quantified using the PicoGreen intercalating dye, which fluoresces upon binding to dsDNA.
-
Data Analysis : The fluorescence intensity is proportional to the amount of DNA synthesis. IC50 values are calculated by plotting the inhibition of DNA synthesis against the compound concentration.[1]
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cells, particularly comparing cell lines with and without specific DNA repair defects.
-
Cell Culture : Isogenic cell lines (e.g., HCT116 BRCA2+/+ and BRCA2-/-) are cultured in appropriate media.[1]
-
Treatment : Cells are treated with a range of concentrations of the inhibitor (e.g., this compound) for a set period (e.g., 72 hours).
-
Viability Measurement : Cell viability is assessed using reagents like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Analysis : The results demonstrate the selective cytotoxicity of the compound against cells with specific genetic vulnerabilities, such as BRCA2 deficiency.
Summary and Conclusion
Both this compound and novobiocin are valuable research tools for investigating the function of Polθ in DNA repair and as potential therapeutic agents.
-
This compound is a highly potent and specific inhibitor of the Polθ polymerase domain . Its efficacy is clearly demonstrated in HR-deficient cancer models, making it a promising candidate for targeted cancer therapy.[1][2][9]
-
Novobiocin , while primarily an antibiotic, acts as a first-in-class inhibitor of the Polθ ATPase domain .[7] Its broader activity profile, including effects on DNA gyrase and Hsp90, offers a different therapeutic approach and potential for combination therapies, although this can also imply more off-target effects.[5][8]
The choice between these two compounds depends on the specific research or clinical objective. This compound offers precision and high potency for targeting the polymerase function of Polθ, while novobiocin provides a tool to understand the role of the enzyme's ATPase activity and explore broader therapeutic strategies. Future research, including head-to-head clinical trials, will be necessary to fully elucidate their comparative therapeutic potential.
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Novobiocin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 10. Efficacy of Treatment with the Antibiotic Novobiocin against Infection with Bacillus anthracis or Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of novobiocin against multiresistant strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: RP-6685 vs. PARP Inhibitors in BRCA-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Synthetic Lethality Approaches
In the landscape of precision oncology, targeting the inherent vulnerabilities of cancer cells has led to significant therapeutic advancements. For tumors harboring mutations in the BRCA1 and BRCA2 genes, the principle of synthetic lethality has been successfully exploited by Poly (ADP-ribose) polymerase (PARP) inhibitors, which have become a standard of care in several cancer types. Now, a new agent, RP-6685, targeting DNA polymerase theta (Polθ), is emerging as a promising therapeutic strategy, also based on the concept of synthetic lethality in BRCA-deficient tumors. This guide provides a comprehensive comparison of this compound and approved PARP inhibitors, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate them.
Executive Summary
While both this compound and PARP inhibitors leverage the concept of synthetic lethality in BRCA-mutant cancers, they do so by targeting distinct DNA damage repair (DDR) pathways. PARP inhibitors block the repair of single-strand DNA breaks, leading to the formation of double-strand breaks that are lethal to BRCA-deficient cells, which lack efficient homologous recombination (HR) repair. In contrast, this compound inhibits Polθ, a key enzyme in the alternative DNA repair pathway of theta-mediated end joining (TMEJ), which becomes critical for the survival of HR-deficient cells. This fundamental mechanistic difference suggests that this compound could be effective in tumors that have developed resistance to PARP inhibitors.
Currently, PARP inhibitors such as Olaparib, Niraparib, and Talazoparib have a wealth of clinical data supporting their efficacy and have received regulatory approval for various BRCA-mutant cancers. This compound, on the other hand, is in the earlier stages of development, with promising preclinical data in BRCA-mutant cancer models. This guide will delve into the available data for a detailed comparison.
Mechanism of Action: Targeting Different Nodes in the DNA Damage Response
The synthetic lethal interaction in BRCA-mutant cancers arises from the cell's inability to repair DNA double-strand breaks (DSBs) when a key DNA repair pathway is pharmacologically inhibited.
PARP Inhibitors: These drugs target PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, collapse into DSBs.[2] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, for which BRCA1 and BRCA2 proteins are essential. However, in BRCA-mutant cancer cells with a deficient HR pathway, these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death.[2] A key aspect of the efficacy of some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion that further contributes to cell death.[3]
This compound (Polθ Inhibitor): this compound targets DNA polymerase theta (Polθ), a key enzyme in the theta-mediated end joining (TMEJ) pathway, an alternative, error-prone DSB repair mechanism.[4][5] In cells with deficient HR, such as BRCA-mutant cancers, the reliance on alternative repair pathways like TMEJ for survival increases.[6] By inhibiting Polθ, this compound blocks this crucial survival pathway, leading to the accumulation of unrepaired DSBs and subsequent cell death in BRCA-deficient cells.[4][5] This distinct mechanism suggests that this compound could be effective in tumors that have developed resistance to PARP inhibitors, particularly if the resistance mechanism does not involve the restoration of HR function.
Comparative Efficacy Data
A direct clinical comparison between this compound and PARP inhibitors is not yet available. Therefore, this section presents the existing preclinical data for this compound alongside the established clinical efficacy of leading PARP inhibitors in BRCA-mutant cancers.
This compound: Preclinical Efficacy
The preclinical development of this compound has demonstrated its potential in BRCA-deficient models.
| Parameter | This compound | Cell Line/Model | Reference |
| IC50 (PicoGreen Assay) | 5.8 nM | In vitro enzymatic assay | [7] |
| IC50 (Full-length Polθ) | 550 pM | In vitro enzymatic assay | [7] |
| IC50 (Cell Proliferation) | 0.32 µM | HCT116 BRCA2-/- | [8] |
| IC50 (Cell Proliferation) | >15 µM | HCT116 BRCA2+/+ | [8] |
| In Vivo Efficacy | Tumor regression observed in the first 8 days of treatment | HCT116 BRCA2-/- xenograft model (80 mg/kg, oral, BID) | [7] |
PARP Inhibitors: Clinical Efficacy in BRCA-Mutant Cancers
The following tables summarize key efficacy data from pivotal clinical trials for Olaparib, Niraparib, and Talazoparib in patients with BRCA-mutant breast and ovarian cancers.
Olaparib
| Trial (Cancer Type) | Metric | Olaparib | Control | Hazard Ratio (95% CI) | Reference |
| SOLO-1 (Ovarian) | Median PFS (months) | Not Reached | 13.8 | 0.30 (0.23-0.41) | [9] |
| OlympiAD (Breast) | Median PFS (months) | 7.0 | 4.2 | 0.58 (0.43-0.80) | [10] |
| OlympiA (Adjuvant Breast) | 3-year Invasive Disease-Free Survival | 85.9% | 77.1% | 0.58 (0.41-0.82) | [11] |
Niraparib
| Trial (Cancer Type) | Metric | Niraparib | Placebo | Hazard Ratio (95% CI) | Reference |
| PRIMA (Ovarian) | Median PFS (months) | 22.1 | 10.9 | 0.40 (0.27-0.62) | [12] |
| NOVA (Ovarian) | Median PFS (months) | 21.0 | 5.5 | 0.27 (0.17-0.41) | [12] |
Talazoparib
| Trial (Cancer Type) | Metric | Talazoparib | Chemotherapy | Hazard Ratio (95% CI) | Reference |
| EMBRACA (Breast) | Median PFS (months) | 8.6 | 5.6 | 0.54 (0.41-0.71) | [13] |
| Real-world data (Breast) | Median PFS (months) | 8.5 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and PARP inhibitors.
This compound Experimental Protocols
In Vitro Polθ Enzymatic Assay (PicoGreen Assay) This assay quantifies the DNA polymerase activity of the Polθ catalytic domain. The reaction typically contains the purified Polθ enzyme, a DNA primer/template substrate, and dNTPs. The inhibitor (this compound) is added at various concentrations. The amount of newly synthesized double-stranded DNA is measured using the PicoGreen intercalating dye, which fluoresces upon binding to dsDNA. The IC50 value, representing the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated.[8]
Cell Proliferation Assay BRCA-mutant and wild-type cells are seeded in multi-well plates and treated with a range of concentrations of this compound. After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells. The IC50 is determined by plotting cell viability against the drug concentration.[8]
In Vivo Xenograft Studies Immunocompromised mice are subcutaneously implanted with human BRCA-mutant cancer cells (e.g., HCT116 BRCA2-/-). Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally at a defined dose and schedule (e.g., 80 mg/kg, twice daily). Tumor volume and body weight are measured regularly to assess efficacy and toxicity. At the end of the study, tumors may be excised for further analysis.[7]
PARP Inhibitor Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo) Similar to the cell proliferation assay for this compound, cancer cell lines with known BRCA status are treated with various concentrations of a PARP inhibitor. After incubation (typically 72-96 hours), cell viability is measured using methods like the MTT assay (colorimetric) or CellTiter-Glo assay (luminescent). The IC50 values are then calculated to determine the drug's potency.
Clonogenic Survival Assay This assay assesses the long-term ability of single cells to proliferate and form colonies after drug treatment. Cells are treated with a PARP inhibitor for a shorter duration (e.g., 24 hours), then washed and allowed to grow for 10-14 days. The resulting colonies are fixed, stained, and counted. This assay provides a measure of the drug's cytotoxic versus cytostatic effects.[3]
PARP Trapping Assay This assay measures the ability of a PARP inhibitor to trap PARP1 on chromatin. Cells are treated with the PARP inhibitor, and then chromatin-bound proteins are isolated through fractionation. The amount of PARP1 in the chromatin fraction is quantified by Western blotting. This allows for the comparison of the PARP trapping potential of different inhibitors.
In Vivo Xenograft Studies The protocol is similar to that described for this compound, where human BRCA-mutant tumor cells are implanted in immunocompromised mice. The mice are then treated with a PARP inhibitor, and tumor growth is monitored over time to evaluate the drug's anti-tumor activity in a living organism.[1]
Future Directions and Conclusion
The development of this compound as a Polθ inhibitor represents a significant advancement in the field of synthetic lethality for BRCA-mutant cancers. Its distinct mechanism of action offers the potential to overcome resistance to PARP inhibitors and provides a new therapeutic avenue for this patient population.
While PARP inhibitors are well-established with robust clinical data, the journey for this compound is just beginning. Future research will need to focus on:
-
Clinical Trials: Phase I and II clinical trials are necessary to establish the safety, tolerability, and preliminary efficacy of this compound in patients with BRCA-mutant cancers.
-
Biomarker Development: Identifying biomarkers beyond BRCA mutations that predict sensitivity to this compound will be crucial for patient selection.
-
Combination Therapies: Investigating the synergistic potential of combining this compound with other agents, including PARP inhibitors, chemotherapy, and immunotherapy, could lead to more effective treatment regimens.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Clinical Use of PARP Inhibitors in BRCA Mutant and Non-BRCA Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating RP-6685's On-Target Activity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RP-6685, a potent and selective inhibitor of DNA Polymerase Theta (Polθ), with other alternatives. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows.
Executive Summary
This compound is a highly selective, orally active small molecule inhibitor of the polymerase domain of Polθ. Its on-target activity in cells has been validated through multiple orthogonal methods, demonstrating its potential as a therapeutic agent, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations. This guide compares this compound with two other known Polθ inhibitors, ART558 and novobiocin, highlighting their respective mechanisms of action, potencies, and cellular activities.
Comparison of Polθ Inhibitors
The following table summarizes the key characteristics and performance data of this compound and its alternatives.
| Feature | This compound | ART558 | Novobiocin |
| Target Domain | Polymerase Domain | Polymerase Domain | ATPase/Helicase Domain |
| Mechanism of Action | Allosteric Inhibition of Polymerase Activity | Allosteric Inhibition of Polymerase Activity | Inhibition of ATPase Activity |
| Biochemical IC50 | 5.8 nM (PicoGreen assay)[1], 550 pM (full-length Polθ)[1][2], 6.9 nM[3] | 7.9 nM[4], 11.4 nM[3] | ~24 µM (ATPase activity)[5] |
| Cellular Potency (BRCA2-/- HCT116) | 0.32 µM[5] | Slightly reduced potency compared to this compound in BRCA2-null cells[3] | Not explicitly reported in BRCA2-/- HCT116 |
| On-Target Validation Methods | Cellular Thermal Shift Assay (CETSA), CRISPR/Cas9-mediated MMEJ assay[6] | Selectivity against other DNA polymerases[3] | Pulldown assays, cellular activity in POLQ knockout cells[5] |
| Key Differentiator | Potent and selective polymerase inhibitor with demonstrated in vivo efficacy.[1] | Potent and selective polymerase inhibitor.[4] | Targets the helicase domain, offering a different mechanism of action.[5] |
Validating On-Target Activity of this compound
Confirming that a compound engages its intended target within the complex cellular environment is crucial for drug development. The on-target activity of this compound in cells has been demonstrated using sophisticated techniques like the Cellular Thermal Shift Assay (CETSA) and a CRISPR/Cas9-based DNA repair assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a physiological context.[7] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
dot
CETSA Experimental Workflow
CRISPR/Cas9-Mediated Microhomology-Mediated End Joining (MMEJ) Assay
This assay directly measures the inhibition of Polθ's function in its primary DNA repair pathway, MMEJ. A site-specific double-strand break (DSB) is introduced into the genome using CRISPR/Cas9, and the subsequent repair by MMEJ is quantified. A reduction in MMEJ efficiency in the presence of this compound confirms its on-target activity.[6]
dot
CRISPR/Cas9 MMEJ Assay Workflow
Polθ Signaling Pathway in DNA Repair
Polθ is a key enzyme in the MMEJ pathway, an alternative DNA double-strand break repair mechanism.[8] This pathway is particularly important in cells with deficient homologous recombination, making Polθ an attractive target in such cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. pelagobio.com [pelagobio.com]
- 8. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
RP-6685 and Topoisomerase II Inhibitors: A Synergistic Combination for Cancer Therapy
A new frontier in precision oncology is emerging with the combination of RP-6685, a first-in-class oral inhibitor of DNA polymerase theta (Polθ), and traditional topoisomerase II inhibitors. This guide provides a comprehensive comparison of their mechanisms and the compelling preclinical evidence supporting their synergistic use in cancer treatment.
Recent findings indicate that the combination of this compound with topoisomerase II inhibitors, such as doxorubicin (B1662922) and etoposide (B1684455), results in a potentiation of their anti-cancer effects. This synergy is particularly promising for tumors with specific genetic alterations, such as those with ATM and BRCA2 variants. As single agents, Polθ inhibitors like this compound have shown minimal cytotoxicity, highlighting the combination's potential to selectively enhance the efficacy of established chemotherapies.[1][2]
Mechanism of Action: A Two-Pronged Attack on DNA Repair
The synergistic effect of this combination therapy stems from the distinct but complementary mechanisms of action of each agent, both of which ultimately lead to overwhelming the cancer cell's ability to repair DNA damage.
This compound: Targeting the MMEJ Pathway
This compound is a potent and selective inhibitor of the DNA polymerase activity of Polθ. Polθ is a key enzyme in an alternative DNA double-strand break (DSB) repair pathway known as microhomology-mediated end-joining (MMEJ). In healthy cells, high-fidelity pathways like homologous recombination (HR) and non-homologous end joining (NHEJ) are the primary mechanisms for DSB repair. However, in many cancers, particularly those with mutations in HR genes like BRCA1 and BRCA2, cells become reliant on the error-prone MMEJ pathway for survival. By inhibiting Polθ, this compound effectively shuts down this crucial backup repair pathway, leading to a synthetic lethal interaction in HR-deficient tumors.
Topoisomerase II Inhibitors: Inducing DNA Double-Strand Breaks
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. Topoisomerase II inhibitors, such as doxorubicin and etoposide, function by stabilizing the covalent complex between topoisomerase II and DNA. This "trapping" of the enzyme on the DNA prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DSBs. The persistence of these breaks triggers cell cycle arrest and, ultimately, apoptosis.
Preclinical Evidence of Synergy
The most direct evidence for the synergistic activity of this compound in combination with topoisomerase II inhibitors comes from a study presented at the American Association for Cancer Research (AACR) Annual Meeting in 2024.[1][2] While the full peer-reviewed article with detailed quantitative data is not yet available, the abstract provides key insights into the potentiation of doxorubicin and etoposide by this compound in a 3D spheroid model of serous endometrial adenocarcinoma with ATM and BRCA2 variants.
Summary of Preclinical Findings
| Cell Line | Genetic Background | Combination | Observed Effect |
| Serous endometrial adenocarcinoma (922993-354-T-J3) | ATM and BRCA2 variants | This compound + Doxorubicin | Potentiation of cytotoxicity |
| Serous endometrial adenocarcinoma (922993-354-T-J3) | ATM and BRCA2 variants | This compound + Etoposide | Potentiation of cytotoxicity |
Note: Detailed quantitative data (e.g., IC50 values, combination indices, and statistical analysis) from this study are not yet publicly available. The information presented is based on the published abstract.[1][2]
Experimental Protocols
As the detailed experimental protocol for the aforementioned spheroid study has not been published, a general methodology for assessing combination therapy in a 3D spheroid model is provided below.
General Protocol for 3D Spheroid Combination Cytotoxicity Assay
-
Cell Culture and Spheroid Formation:
-
The selected cancer cell line (e.g., serous endometrial adenocarcinoma with known genetic variants) is cultured in appropriate media.
-
To form spheroids, cells are seeded into ultra-low attachment round-bottom plates at a specific density (e.g., 1,000-5,000 cells/well).
-
The plates are centrifuged at a low speed to facilitate cell aggregation and incubated for 3-4 days to allow for spheroid formation.
-
-
Drug Treatment:
-
Stock solutions of this compound, doxorubicin, and etoposide are prepared in a suitable solvent (e.g., DMSO).
-
A dose-response matrix is designed, including single-agent titrations and combination titrations at various concentrations.
-
The spheroids are treated with the drugs, and a vehicle control (e.g., DMSO) is included.
-
-
Cytotoxicity Assessment:
-
After a set incubation period (e.g., 72-96 hours), cell viability is assessed using a luminescent 3D cell viability assay (e.g., CellTiter-Glo® 3D).
-
This assay measures ATP levels, which correlate with the number of viable cells.
-
Luminescence is read using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is normalized to the vehicle control to determine the percentage of cell viability.
-
Dose-response curves are generated for single agents to determine IC50 values.
-
The combination data is analyzed using synergy models, such as the Bliss independence model or the Chou-Talalay method, to calculate a combination index (CI). A CI value less than 1 indicates synergy.
-
Visualizing the Mechanisms of Action and Synergy
To better understand the intricate molecular interactions, the following diagrams illustrate the signaling pathways and the proposed synergistic mechanism of the this compound and topoisomerase II inhibitor combination therapy.
References
RP-6685 Demonstrates Synergistic Antitumor Activity with DNA Damaging Agents in Preclinical Models
Cambridge, MA – The novel DNA polymerase theta (Polθ) inhibitor, RP-6685, has shown significant synergistic effects in combination with other DNA damaging agents, particularly PARP inhibitors and topoisomerase II inhibitors, in preclinical cancer models. These findings highlight the potential of this compound to enhance the efficacy of existing cancer therapies, especially in tumors with specific DNA repair deficiencies.
This compound is a potent and selective inhibitor of Polθ, a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Tumors with defects in other DNA repair pathways, such as homologous recombination (HR), often become reliant on Polθ for survival. This creates a synthetic lethal relationship, where inhibiting Polθ in HR-deficient cancer cells leads to cell death.
Synergy with PARP Inhibitors in HR-Deficient Cancers
The most pronounced synergistic effects of this compound have been observed in combination with PARP inhibitors in cancer models with mutations in BRCA1 or BRCA2 genes, which are critical for HR. Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which are converted to double-strand breaks during replication. In HR-deficient tumors, these breaks cannot be efficiently repaired, leading to increased reliance on the error-prone MMEJ pathway, which is dependent on Polθ.
A key study demonstrated the in vivo synergy of this compound with the PARP inhibitor olaparib (B1684210) in a leukemia model. The combination therapy resulted in a statistically significant increase in the median survival time of mice with homologous recombination-deficient acute myeloid leukemia (AML), while individual treatments showed no significant survival benefit.[1]
In Vivo Synergistic Efficacy of this compound and Olaparib in a Leukemia Model
| Treatment Group | Median Survival Time (days) | Statistical Significance (vs. other groups) |
| Vehicle | 6.5 ± 0.7 | - |
| This compound (80 mg/kg) | 8.8 ± 0.8 | Not Significant |
| Olaparib (50 mg/kg) | 8.5 ± 0.9 | Not Significant |
| This compound + Olaparib | 20.7 ± 2.0 | p < 0.001 |
This synergistic interaction is based on the principle of dual pathway inhibition, leading to catastrophic DNA damage and subsequent apoptosis in cancer cells.
Potentiation of Topoisomerase II Inhibitor Activity
Emerging evidence also points to the synergistic potential of this compound with topoisomerase II inhibitors, such as doxorubicin (B1662922) and etoposide. These agents induce double-strand DNA breaks by trapping topoisomerase II-DNA cleavage complexes. The potentiation of their cytotoxic effects by this compound is thought to be due to the inhibition of the MMEJ pathway, which would otherwise contribute to the repair of these breaks.
While detailed in vitro quantitative data for these combinations are still emerging, a study using multi-cell type spheroids from a patient-derived serous endometrial adenocarcinoma cell line with ATM and BRCA2 variants showed that this compound potentiated the cytotoxic effects of doxorubicin and etoposide.
Further research is warranted to fully elucidate the quantitative and mechanistic details of this synergy across various cancer types.
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound with PARP inhibitors is rooted in the concept of synthetic lethality in the context of DNA damage response (DDR) pathways.
Caption: Synergistic mechanism of this compound and PARP inhibitors in HR-deficient cancer cells.
The experimental workflow to assess in vivo synergy typically involves treating tumor-bearing animal models with the individual agents and their combination, followed by monitoring tumor growth and survival.
Caption: General workflow for in vivo synergy studies.
Experimental Protocols
In Vivo Synergy Study in a Leukemia Model [1]
-
Animal Model: Non-obese diabetic/severe combined immunodeficient gamma (NRGS) mice.
-
Cell Line: Lin-CD34+ primary human AML cells with homologous recombination deficiency.
-
Procedure:
-
Mice were sublethally irradiated (600 cGy).
-
1 x 10^6 AML cells were injected intravenously.
-
Treatment was initiated when approximately 50% of peripheral blood leukocytes were hCD45+ cells.
-
Mice were treated daily for up to 14 consecutive days with one of the following:
-
Vehicle (control)
-
This compound (80 mg/kg, oral gavage)
-
Olaparib (50 mg/kg, intraperitoneal injection)
-
Combination of this compound and Olaparib
-
-
Median survival time was determined for each group.
-
In Vitro Synergy Assessment (General Protocol)
-
Cell Lines: Cancer cell lines with and without specific DNA repair deficiencies (e.g., BRCA1/2 mutations).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
A matrix of concentrations for this compound and the DNA damaging agent is prepared.
-
Cells are treated with single agents and combinations for a defined period (e.g., 72 hours).
-
Cell viability is assessed using assays such as CellTiter-Glo.
-
The combination index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Conclusion
The synergistic effects of this compound with PARP inhibitors and topoisomerase II inhibitors in preclinical models provide a strong rationale for the clinical development of this compound in combination therapies for cancers with specific DNA repair vulnerabilities. These combinations have the potential to overcome drug resistance and improve therapeutic outcomes for patients. Further clinical investigation is needed to confirm these promising preclinical findings.
References
A Head-to-Head Comparison of Polθ Inhibitors: Novobiocin vs. ART558
For Researchers, Scientists, and Drug Development Professionals
The DNA repair enzyme Polymerase Theta (Polθ), with its critical role in microhomology-mediated end joining (MMEJ), has emerged as a promising therapeutic target in oncology, particularly for tumors with deficiencies in the homologous recombination (HR) pathway, such as those harboring BRCA1/2 mutations. This guide provides a head-to-head comparison of two key Polθ inhibitors, Novobiocin and ART558, summarizing their performance based on available experimental data.
At a Glance: Key Differences
| Feature | Novobiocin | ART558 |
| Target Domain | ATPase domain of Polθ | Polymerase domain of Polθ |
| Mechanism of Action | ATPase inhibitor | Allosteric polymerase inhibitor |
| Biochemical Potency (IC50) | ~15-17 µM (ATPase activity)[1] | 7.9 nM (Polymerase activity)[2] |
| Cellular Potency (EC50) | Not available for DLD-1 BRCA2-/- | 0.8 nM (in DLD-1 BRCA2-/- cells)[2] |
| Selectivity for BRCA-deficient cells | Selectively kills BRCA-deficient cells[3][4] | Highly selective for BRCA2-deficient cells (EC50 >12 µM in DLD-1 WT)[2] |
In Vitro Performance: A Quantitative Comparison
The in vitro efficacy of Novobiocin and ART558 has been evaluated across various cancer cell lines, with a particular focus on those with and without BRCA mutations.
Table 1: Comparison of In Vitro Activity of Novobiocin and ART558
| Inhibitor | Cell Line | Genotype | Assay Type | IC50/EC50 | Reference |
| Novobiocin | - | - | ATPase Activity | ~15-17 µM | [1] |
| ART558 | - | - | Polymerase Activity | 7.9 nM | [2] |
| ART558 | DLD-1 | BRCA2 -/- | Antiproliferative | 0.8 nM | [2] |
| ART558 | DLD-1 | BRCA2 WT | Antiproliferative | >12 µM | [2] |
| ART558 | HEK293 | - | MMEJ Inhibition | 180 nM | [2] |
Note: Directly comparable cell viability data (IC50/EC50) for Novobiocin in DLD-1 BRCA2-/- versus wildtype cells was not available in the searched literature.
In Vivo Efficacy
Both Novobiocin and ART558 (and its derivative ART812) have demonstrated anti-tumor activity in preclinical xenograft models, particularly in the context of BRCA deficiency.
Novobiocin: In mouse models of triple-negative breast cancer with DNA-repair gene mutations, Novobiocin treatment led to tumor shrinkage.[5] Studies have shown that Novobiocin is effective in killing tumor cells in animal models with abnormal BRCA1 or BRCA2 genes.[3][4]
ART558/ART812: Due to the poor metabolic stability of ART558 in vivo, a more stable derivative, ART812, was used in animal studies. ART812 significantly inhibited the growth of PARP-resistant BRCA1 mutant tumors in rats.
Note: A direct head-to-head in vivo comparison of Novobiocin and an ART558 derivative in the same xenograft model was not found in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Detailed Experimental Methodologies
1. Polθ ATPase Activity Assay (for Novobiocin)
This assay measures the ATP hydrolysis activity of the Polθ ATPase domain. A common method is the ADP-Glo™ Kinase Assay.
-
Principle: The assay quantifies the amount of ADP produced in the enzymatic reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal proportional to the ADP concentration.
-
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine the Polθ ATPase domain, assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and varying concentrations of Novobiocin.
-
Initiation: Start the reaction by adding a solution containing ATP and ssDNA (to stimulate ATPase activity).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and calculate IC50 values by fitting the data to a dose-response curve.[6]
-
2. Polθ Polymerase Activity Assay (for ART558)
This assay measures the DNA synthesis activity of the Polθ polymerase domain, often using a primer extension assay.
-
Principle: A fluorescently labeled DNA primer annealed to a template is extended by the Polθ polymerase in the presence of dNTPs. The extension product is then separated by gel electrophoresis and quantified.
-
Protocol Outline:
-
Reaction Setup: In a reaction tube, combine the purified Polθ polymerase domain, reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA), a fluorescently labeled primer-template DNA substrate, and varying concentrations of ART558.
-
Initiation: Start the reaction by adding a mixture of dNTPs.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA).
-
Gel Electrophoresis: Denature the samples and separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the fluorescently labeled DNA using a gel imager and quantify the intensity of the unextended primer and the extended product bands.
-
Data Analysis: Calculate the percentage of primer extension for each inhibitor concentration and determine the IC50 value.
-
3. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active cells. The assay reagent lyses the cells, releases ATP, and generates a luminescent signal through a luciferase reaction.
-
Protocol Outline:
-
Cell Seeding: Seed cells (e.g., DLD-1 BRCA2-/- and DLD-1 WT) into a 96-well opaque-walled plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Polθ inhibitor (Novobiocin or ART558) for a specified duration (e.g., 72-144 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the EC50 values.[7][8][9]
-
4. In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of Polθ inhibitors in a living organism.
-
Principle: Human cancer cells (e.g., DLD-1 BRCA2-/-) are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
-
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Polθ inhibitor (or vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Plot the average tumor growth curves for each group and calculate the tumor growth inhibition (TGI).
-
Conclusion
Both Novobiocin and ART558 demonstrate promise as Polθ inhibitors, with a clear synthetic lethal effect in BRCA-deficient cancer cells. ART558 exhibits significantly higher biochemical and cellular potency compared to Novobiocin, targeting the polymerase domain with nanomolar efficacy. While both have shown in vivo activity, a direct comparative study is needed to definitively assess their relative therapeutic potential. The development of more stable derivatives of ART558, such as ART812, highlights the ongoing efforts to optimize the pharmacological properties of this class of inhibitors. Further research, including head-to-head clinical trials, will be crucial in determining the future roles of these and other Polθ inhibitors in cancer therapy.
References
- 1. DLD-1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic Novobiocin found to kill tumor cells with DNA-repair glitch [dana-farber.org]
- 4. researchgate.net [researchgate.net]
- 5. ulab360.com [ulab360.com]
- 6. Primer Extension Reactions for the PCR- based α- complementation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing Novobiocin in PARP Inhibitor-Resistant Cancers - NCI [cancer.gov]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
Overcoming PARP Inhibitor Resistance: A Comparative Guide to Novel Therapeutic Strategies—RP-6685 (Polθ Inhibitor) vs. ATR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in homologous recombination repair, particularly those harboring BRCA1/2 mutations. However, the emergence of resistance to PARP inhibitors (PARPi) presents a growing clinical challenge. This guide provides a comparative analysis of two promising therapeutic strategies aimed at overcoming PARPi resistance: inhibition of DNA Polymerase Theta (Polθ) with a focus on Repare Therapeutics' developmental candidate RP-6685 and its successor RP-3467, and the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.
This guide summarizes preclinical and clinical data, details experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for the scientific community. While direct head-to-head comparative studies are not yet available, this document juxtaposes the mechanistic rationale and available efficacy data for these two distinct approaches.
Quantitative Data Summary
The following tables summarize the available quantitative data for Polθ inhibitors (represented by RP-3467) and ATR inhibitors (represented by camonsertib (B10830843)/RP-3500) in the context of PARP inhibitor sensitivity and resistance.
Table 1: Preclinical Efficacy of Polθ Inhibitor RP-3467 in Combination with PARP Inhibitors
| Compound | Cell Line/Model | Genetic Background | Treatment | Key Findings | Source |
| RP-3467 | HCT-116 Xenograft | BRCA2-/- | RP-3467 (0.3-10 mg/kg) + Olaparib (B1684210) | Significant and maintained tumor regressions. No increased hematotoxicity compared to olaparib alone. | Conference Abstract[1] |
| RP-3467 | PALB2 Patient-Derived Tumor Model | PALB2 mutant | RP-3467 + Olaparib | Relevant antitumor effect. | Conference Abstract[1] |
| RP-3467 | Preclinical Models | Not specified | RP-3467 + PARP Inhibitors | Complete, sustained regressions. | Press Release[2][3][4] |
Note: Detailed quantitative data from peer-reviewed publications for RP-3467 are not yet available. The information is sourced from conference abstracts and company press releases.
Table 2: Preclinical and Clinical Efficacy of ATR Inhibitor Camonsertib (RP-3500) in PARPi-Experienced Settings
| Compound | Study Phase | Cancer Types | Patient Population | Treatment | Key Efficacy Data | Source |
| Camonsertib (RP-3500) | Phase 1/2 (TRESR & ATTACC Trials) | Advanced Solid Tumors | Prior PARPi exposure (57%), Platinum resistant (64%) | Camonsertib + Talazoparib/Niraparib/Olaparib | Overall Clinical Benefit Rate (CBR): 48%. Advanced Ovarian Cancer (n=19): ORR 32%, CBR 58%, mPFS ~7 months. | Clinical Trial Data[5][6] |
| Camonsertib (RP-3500) | Preclinical | SUM149PT (Breast Cancer Cell Line) | BRCA1 mutant | Camonsertib + Olaparib (concomitant) | Maximized tumor growth inhibition compared to sequential treatment. | Preclinical Study[7][8] |
| Camonsertib (RP-3500) | Preclinical | Multiple Xenograft Models | ATM or BRCA1/2 deficient | Monotherapy | Potent single-agent efficacy and/or tumor regression at MED of 5-7 mg/kg QD. | Preclinical Study[7] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in the evaluation of Polθ and ATR inhibitors.
In Vitro Cell Viability and Synergy Assays
Objective: To determine the cytotoxic effects of the inhibitors alone and in combination and to quantify synergistic interactions.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., BRCA-mutant, PARPi-resistant) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of the Polθ or ATR inhibitor and a PARP inhibitor for a specified duration (e.g., 72-144 hours).
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: IC50 values are calculated using non-linear regression. Synergy is quantified using models such as the ZIP (Zero Interaction Potency) score, where a score >10 is indicative of synergy[3].
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Animal Models: Immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cell lines (xenografts) or patient tumor fragments (PDXs) are implanted subcutaneously into the flanks of the mice.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups. Drugs are administered via oral gavage at specified doses and schedules (e.g., daily, intermittent).
-
Efficacy Endpoints: Tumor volume is measured regularly with calipers. Mouse body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Tumor tissues are analyzed for biomarkers of drug activity, such as phosphorylation of CHK1 (for ATR inhibitors) or markers of DNA damage (γH2AX).
DNA Damage Response (DDR) Assays (Immunofluorescence)
Objective: To visualize and quantify markers of DNA damage and repair within cells.
Protocol:
-
Cell Treatment: Cells are grown on coverslips and treated with inhibitors.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with primary antibodies against DDR proteins (e.g., γH2AX, RAD51) followed by fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Images are captured using a fluorescence microscope, and the number of nuclear foci per cell is quantified using image analysis software. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the proposed mechanisms by which Polθ and ATR inhibitors overcome PARP inhibitor resistance.
Figure 1: Mechanism of PARP inhibitor action and the emergence of resistance.
Figure 2: Mechanism of Polθ inhibition in PARPi-resistant cancers.
Figure 3: Mechanism of ATR inhibition in overcoming PARPi resistance.
Figure 4: Workflow for evaluating inhibitors in PARPi-resistant models.
Comparative Analysis of Mechanisms and Efficacy
Polθ Inhibition (RP-3467): The rationale for targeting Polθ stems from its critical role in an alternative DNA double-strand break repair pathway known as theta-mediated end joining (TMEJ)[2]. In cancers that have developed PARPi resistance by mechanisms that do not restore homologous recombination, such as the loss of the 53BP1/Shieldin complex which protects stalled replication forks, the cells become highly dependent on TMEJ for survival[9]. By inhibiting Polθ, RP-3467 is designed to create a synthetic lethal vulnerability in these PARPi-resistant tumors. Preclinical data, although preliminary, suggests that this approach can lead to significant and sustained tumor regressions when combined with a PARP inhibitor, without exacerbating toxicity[1][3]. This indicates a potentially wide therapeutic window. The first patient has been dosed in a Phase 1 clinical trial of RP-3467 in combination with olaparib, with initial data expected in the third quarter of 2025[2][4].
ATR Inhibition (Camonsertib/RP-3500): The ATR kinase is a master regulator of the cellular response to replication stress[10]. PARP inhibitors induce replication stress, leading to the activation of the ATR-CHK1 signaling pathway, which in turn promotes cell cycle arrest and replication fork stabilization, allowing time for DNA repair and contributing to cell survival and resistance[7]. ATR inhibitors like camonsertib block this adaptive response. By preventing fork stabilization and abrogating the cell cycle checkpoint, ATR inhibitors induce the collapse of replication forks and push cancer cells into mitosis with damaged DNA, leading to cell death[7]. This mechanism is effective even in tumors that have developed resistance to PARP inhibitors through various mechanisms. Clinical data from the TRESR and ATTACC trials have shown that the combination of camonsertib with PARP inhibitors is well-tolerated and results in durable clinical benefit in heavily pre-treated patients, including those who have previously progressed on PARP inhibitors[5][6].
Conclusion
Both Polθ and ATR inhibition represent highly promising and mechanistically distinct strategies for overcoming resistance to PARP inhibitors.
-
Polθ inhibition with RP-3467 offers a targeted approach for tumors that have become dependent on the TMEJ pathway for survival after acquiring certain types of PARPi resistance. The preclinical data showing complete and durable tumor regressions with a lack of additive toxicity in combination with PARP inhibitors is highly encouraging. The ongoing Phase 1 trial will be critical in validating this approach in the clinical setting.
-
ATR inhibition with camonsertib has a broader mechanistic rationale, targeting the universal replication stress response induced by PARP inhibitors. This strategy has already demonstrated clinical proof-of-concept, with promising efficacy and a manageable safety profile in patients with advanced solid tumors who are resistant to PARP inhibitors.
For drug development professionals and researchers, the choice of which pathway to target may ultimately depend on the specific molecular mechanisms of PARPi resistance in a given tumor type and the identification of predictive biomarkers. The development of both Polθ and ATR inhibitors will likely provide much-needed therapeutic options for patients with PARPi-resistant cancers. Further clinical investigation and direct comparative studies will be essential to fully elucidate the relative merits of these two innovative approaches.
References
- 1. login.medscape.com [login.medscape.com]
- 2. ir.reparerx.com [ir.reparerx.com]
- 3. Repare doses first subject in Phase I solid tumour treatment trial [clinicaltrialsarena.com]
- 4. ir.reparerx.com [ir.reparerx.com]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. Repare Therapeutics Presents Initial Clinical Data from the Phase 1/2 TRESR and ATTACC Trials Evaluating Camonsertib in Combination with Three PARP Inhibitors at the 2023 AACR Annual Meeting | Financial Post [financialpost.com]
- 7. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. reparerx.com [reparerx.com]
RP-6685: A Highly Selective Inhibitor of DNA Polymerase Theta (POLQ)
A Comparative Guide for Researchers and Drug Development Professionals
RP-6685 has emerged as a potent and selective small molecule inhibitor of DNA Polymerase Theta (POLQ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2] This guide provides a comprehensive comparison of this compound's selectivity for POLQ over other DNA polymerases, supported by experimental data and detailed methodologies.
Unprecedented Selectivity for POLQ
This compound demonstrates exquisite selectivity for POLQ, with minimal to no activity against a panel of other human DNA polymerases.[1][3] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity of this compound was quantified using a PicoGreen assay, which measures the amount of double-stranded DNA synthesized by the respective polymerases.
Table 1: Comparative Inhibitory Activity (IC50) of this compound Against Various Human DNA Polymerases
| Polymerase | This compound IC50 (nM) |
| POLQ (Polymerase Theta) | 5.8 |
| POLα (Polymerase Alpha) | > 10,000 |
| POLε (Polymerase Epsilon) | > 10,000 |
| POLγ (Polymerase Gamma) | > 10,000 |
| POLλ (Polymerase Lambda) | > 10,000 |
| POLμ (Polymerase Mu) | > 10,000 |
Data sourced from Bubenik et al., J Med Chem, 2022.[1]
The data clearly indicates that this compound is highly potent against POLQ, with an IC50 value of 5.8 nM.[4] In stark contrast, the IC50 values for other key human DNA polymerases, including those from the A, B, and X families, were all determined to be greater than 10,000 nM, highlighting the remarkable selectivity of the compound.[1][3]
Experimental Protocol: Polymerase Activity PicoGreen Assay
The selectivity of this compound was determined using a biochemical assay that measures the DNA polymerase activity in the presence of the inhibitor.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a panel of human DNA polymerases.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing the specific DNA polymerase, a DNA template/primer, and deoxynucleotide triphosphates (dNTPs) is prepared in a suitable buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also included.
-
Initiation of Polymerization: The reaction is initiated by the addition of the enzyme.
-
Incubation: The reaction mixtures are incubated at the optimal temperature for the specific polymerase to allow for DNA synthesis.
-
Quantification of DNA Synthesis: After the incubation period, the amount of newly synthesized double-stranded DNA is quantified using the PicoGreen dsDNA quantitation reagent. PicoGreen dye specifically binds to dsDNA and fluoresces upon excitation.
-
Data Analysis: The fluorescence intensity is measured using a plate reader. The IC50 value is then calculated by plotting the percentage of polymerase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the polymerase activity assay used to determine the selectivity of this compound.
Caption: Workflow for determining polymerase inhibition using a PicoGreen-based assay.
The POLQ Signaling Pathway and the Role of this compound
POLQ plays a critical role in the MMEJ pathway, a form of alternative end-joining for repairing DNA double-strand breaks (DSBs). This pathway is particularly important in cancer cells that have deficiencies in other DNA repair pathways, such as homologous recombination (HR), often due to mutations in genes like BRCA1 or BRCA2.[1] This dependency creates a synthetic lethal relationship, where inhibiting POLQ in HR-deficient cancer cells leads to cell death.
This compound acts as an allosteric inhibitor of the polymerase domain of POLQ.[1] By binding to a site distinct from the active site, it induces a conformational change that prevents the enzyme from carrying out its DNA synthesis function, thereby blocking the MMEJ pathway.
Caption: Simplified diagram of POLQ's role in MMEJ and its inhibition by this compound.
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cross-Validation of RP-6685 Results with Genetic Knockouts of POLQ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of DNA Polymerase Theta (POLQ) by RP-6685 and the genetic knockout of the POLQ gene. The data presented herein is intended to assist researchers in evaluating the on-target effects of this compound and its utility as a tool to probe POLQ function, particularly in the context of synthetic lethality with homologous recombination deficiencies, such as BRCA mutations.
Executive Summary
DNA Polymerase Theta, encoded by the POLQ gene, is a key enzyme in the alternative non-homologous end joining (alt-NHEJ) or theta-mediated end joining (TMEJ) pathway for DNA double-strand break repair.[1][2][3][4] This pathway is crucial for the survival of cancer cells with deficiencies in the high-fidelity homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations.[5][6][7] This dependency creates a synthetic lethal relationship, making POLQ an attractive therapeutic target.[5][6][7][8] this compound is a potent, selective, and orally bioavailable inhibitor of the polymerase activity of POLQ.[5][9] This guide cross-validates the phenotypic effects of this compound with those observed upon genetic knockout of POLQ, providing supporting experimental data and detailed methodologies.
Data Presentation
Table 1: In Vitro Efficacy of this compound vs. POLQ Knockout in Cancer Cell Lines
| Cell Line | Genetic Background | Treatment/Modification | Endpoint | Result | Reference |
| HCT116 | BRCA2+/+ | This compound | Cell Proliferation (IC50) | > 50 µM | [5] |
| HCT116 | BRCA2-/- | This compound | Cell Proliferation (IC50) | ~1 µM | [5] |
| LA1-55n (Neuroblastoma) | High-risk | POLQ Knockout (CRISPR-Cas9) | Cell Proliferation | Significantly reduced vs. control | [10] |
| LA1-55n (Neuroblastoma) | High-risk | POLQ Knockout (CRISPR-Cas9) | Colony Formation | Significantly fewer and smaller colonies vs. control | [10] |
| Colorectal Cancer Cells (SW480, HCT116) | N/A | POLQ Knockdown (siRNA) | Colony Formation | Significantly reduced vs. control |
Table 2: In Vivo Efficacy of this compound vs. POLQ Knockout in Xenograft Models
| Xenograft Model | Genetic Background | Treatment/Modification | Endpoint | Result | Reference |
| HCT116 | BRCA2+/+ | This compound (80 mg/kg, BID) | Tumor Growth | No significant inhibition | [5] |
| HCT116 | BRCA2-/- | This compound (80 mg/kg, BID) | Tumor Growth | Tumor regression observed in the first 8 days | [5][11] |
| LA1-55n (Neuroblastoma) | High-risk | POLQ Knockout (CRISPR-Cas9) | Tumor Growth | Significantly slower tumor progression vs. control | [10] |
| LA1-55n (Neuroblastoma) | High-risk | POLQ Knockout (CRISPR-Cas9) | Metastasis | No lung metastases observed in knockout cohort | [10] |
Experimental Protocols
Cell Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of a compound or genetic modification on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1,000 cells) into 6-well plates.
-
Treatment: For this compound studies, add the compound at various concentrations to the medium. For knockout studies, use previously generated knockout cell lines.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Gently wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.5% crystal violet solution.
-
Quantification: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).
CRISPR-Cas9 Mediated POLQ Knockout
This protocol outlines the generation of POLQ knockout cell lines.
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting an early exon of the POLQ gene into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cells using a suitable transfection reagent.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Expansion and Validation: Expand the single-cell clones and screen for POLQ knockout by Western blotting for the POLQ protein and by DNA sequencing of the targeted genomic region to confirm the presence of insertions or deletions (indels).
γH2AX Immunofluorescence Staining
This method is used to detect DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or use POLQ knockout cells, with or without a DNA damaging agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[12][13]
-
Blocking and Antibody Incubation: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against γH2AX overnight at 4°C.[12]
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[13] Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. Quantify the number of foci per cell.
In Vivo Xenograft Studies
This protocol describes the evaluation of this compound or the effect of POLQ knockout on tumor growth in mice.[14][15]
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).[15] Subcutaneously inject the cell suspension into the flank of immunodeficient mice.[14][15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment Administration (for this compound): Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or a vehicle control orally at the specified dose and schedule.
-
Data Collection and Analysis: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Mandatory Visualization
Caption: POLQ in the alt-NHEJ DNA repair pathway.
Caption: Workflow for comparing this compound and POLQ knockout.
References
- 1. researchgate.net [researchgate.net]
- 2. Polq-mediated end joining is essential for surviving DNA double-strand breaks during early zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Polymerase Theta Promotes Alternative-NHEJ and Suppresses Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are POLQ inhibitors and how do they work? [synapse.patsnap.com]
- 9. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. POLQ mediated end-joining promotes DNA damage tolerance in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
A Comparative Guide to DNA Damage Response Inhibitors: RP-6685 (Polθ Inhibitor) vs. Prexasertib (Chk1/2 Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oncology, targeting the DNA Damage Response (DDR) network has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two key inhibitors targeting different nodes of the DDR pathway: RP-6685, a selective inhibitor of DNA Polymerase Theta (Polθ), and prexasertib (B560075), a dual inhibitor of Checkpoint Kinase 1 and 2 (Chk1/2). While direct comparative studies are not yet available, this document synthesizes existing preclinical and clinical data to offer a comprehensive overview of their individual mechanisms, performance, and the scientific rationale for their potential combination.
Introduction to the Targets and Inhibitors
This compound: A Novel Polθ Inhibitor
This compound is a potent, selective, and orally active small molecule inhibitor of DNA Polymerase Theta (Polθ), an enzyme crucial for a specific type of DNA double-strand break (DSB) repair known as microhomology-mediated end joining (MMEJ).[1][2][3] Polθ is minimally expressed in healthy tissues but is often overexpressed in cancer cells, particularly those with deficiencies in other DNA repair pathways like Homologous Recombination (HR), such as tumors with BRCA1/2 mutations.[4] This makes Polθ an attractive "synthetic lethal" target. By inhibiting Polθ, this compound can selectively kill cancer cells that are dependent on MMEJ for survival.[4]
Prexasertib: A Dual Chk1/2 Inhibitor
Prexasertib (LY2606368) is a selective, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2.[5] These kinases are critical regulators of cell cycle checkpoints (intra-S and G2/M phases) that are activated in response to DNA damage.[6][7][8] By inhibiting Chk1 and Chk2, prexasertib abrogates the cell's ability to arrest its cycle for DNA repair, forcing cells with damaged DNA to enter mitosis prematurely. This can lead to a form of mitotic catastrophe and subsequent apoptosis.[5] Prexasertib has been investigated as a monotherapy and in combination with DNA-damaging agents.[9]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and prexasertib within the broader DNA Damage Response pathway highlight their potential for both individual and combined therapeutic application.
This compound and the Polθ-Mediated End Joining (MMEJ) Pathway
In cells with deficient homologous recombination (HR), such as those with BRCA mutations, the MMEJ pathway, which is driven by Polθ, becomes a critical survival mechanism for repairing DNA double-strand breaks. This compound directly inhibits the polymerase activity of Polθ, leading to the accumulation of unrepaired DNA damage and selective cell death in these HR-deficient tumors.[4]
Prexasertib and the Chk1/2-Mediated Cell Cycle Checkpoint Pathway
Upon DNA damage, sensor proteins like ATM and ATR activate Chk1 and Chk2.[10] These kinases then phosphorylate and inactivate Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and thereby halting the cell cycle to allow time for DNA repair.[11] Prexasertib inhibits Chk1 and Chk2, overriding this checkpoint and forcing cells with damaged DNA to proceed through the cell cycle, leading to genomic instability and cell death.
Preclinical and Clinical Data: A Comparative Overview
The following tables summarize the available quantitative data for this compound and prexasertib. It is important to note that these data are from different studies and experimental systems, and therefore direct comparisons should be made with caution.
Table 1: In Vitro Potency of this compound and Prexasertib
| Compound | Target(s) | Assay Type | IC50 / Ki | Reference(s) |
| This compound | Polθ | PicoGreen (enzymatic) | 5.8 nM | [1][3][12] |
| Full-length Polθ | Enzymatic | 550 pM | [1][3] | |
| Polθ in HEK293 LIG4-/- cells | Cellular | 0.94 µM | [1][3] | |
| Prexasertib | Chk1 | Cell-free | Ki = 0.9 nM | [13] |
| Chk2 | Cell-free | IC50 = 8 nM | [13] |
Table 2: In Vivo Efficacy of this compound and Prexasertib
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| This compound | HCT116 BRCA2-/- xenograft | 80 mg/kg, p.o., BID for 21 days | Tumor regression during the first 8 days of treatment | [1][12] |
| HCT116 BRCA2+/+ xenograft | 80 mg/kg, p.o., BID for 21 days | Did not inhibit tumor growth | [1][12] | |
| Prexasertib | Pediatric solid tumors (Phase 1) | 150 mg/m², i.v., on days 1 and 15 of a 28-day cycle | Stable disease in 3 patients | [14][15] |
| Squamous cell carcinoma (Phase 1b) | 105 mg/m², i.v., on day 1 of a 14-day cycle | ORR = 15% (anal), 5% (head and neck) | [16] |
Table 3: Clinical Trial Information for Prexasertib
| Phase | Conditions | Status | Key Findings | Reference(s) |
| Phase 2 | Advanced Solid Tumors with Replicative Stress or HR Deficiency | Completed | Explored anti-tumor activity of prexasertib in patients with specific genetic alterations. | [17] |
| Phase 1 | Pediatric Recurrent or Refractory Solid Tumors | Completed | Recommended Phase 2 dose determined as 150 mg/m². Most common grade 3/4 toxicities were hematologic. | [14][15] |
| Phase 1b | Squamous Cell Carcinoma | Completed | Acceptable safety profile and single-agent activity observed. | [16] |
Potential for Combination Therapy
A logical therapeutic strategy involves the combination of a Polθ inhibitor with a Chk1/2 inhibitor. In HR-deficient tumors, inhibiting Polθ with this compound would block a key DNA repair pathway. The resulting accumulation of DNA damage would then be exacerbated by prexasertib, which would prevent the cell from arresting to repair the damage, thereby pushing the cell into mitotic catastrophe. This dual-pronged attack on the DDR could lead to synergistic anti-tumor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prexasertib - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. fda.gov [fda.gov]
- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of RP-6685: A Potent Polθ Inhibitor for the Treatment of HR-Deficient Cancers
This guide provides a detailed comparative analysis of RP-6685, an orally bioavailable inhibitor of DNA Polymerase Theta (Polθ), in various homologous recombination (HR) deficient backgrounds. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound as a targeted cancer therapeutic.
Introduction: The Principle of Synthetic Lethality
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that, if left unrepaired, can lead to genomic instability and cell death.[1] Eukaryotic cells have evolved multiple pathways to repair DSBs, with Homologous Recombination (HR) being a high-fidelity pathway, and Theta-Mediated End Joining (TMEJ), which relies on the Polθ enzyme, acting as a major error-prone backup pathway.[1][2]
Many cancers exhibit deficiencies in the HR pathway due to mutations in key genes such as BRCA1, BRCA2, ATM, or PALB2.[3][4] These HR-deficient tumors become critically dependent on alternative repair pathways like TMEJ for survival.[5] This dependency creates a therapeutic opportunity known as "synthetic lethality," where inhibiting a second pathway (TMEJ) in a cell with a pre-existing defect in the first pathway (HR) leads to selective cancer cell death, while sparing normal, HR-proficient cells.[2]
This compound is a potent and selective inhibitor of the DNA polymerase activity of Polθ.[6][7] By targeting Polθ, this compound exploits the synthetic lethal relationship between TMEJ and HR deficiency, offering a promising therapeutic strategy for a range of HR-deficient tumors.[1][8] This guide compares the efficacy of this compound in different HR-deficient contexts and provides the underlying experimental data and protocols.
Signaling Pathway: DNA Double-Strand Break Repair
The following diagram illustrates the major DNA double-strand break repair pathways and the critical role of Polθ (encoded by the POLQ gene) in HR-deficient cells. In HR-proficient cells, DSBs are primarily repaired by the high-fidelity HR pathway. When HR is compromised due to mutations in genes like BRCA1/2, cells become reliant on the TMEJ pathway. Inhibition of Polθ by this compound in this context blocks the last major repair option, leading to the accumulation of lethal DSBs and selective cell death.
Data Presentation
The following tables summarize the quantitative data on the potency and selective efficacy of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound This table details the half-maximal inhibitory concentration (IC50) of this compound against Polθ in various biochemical and cellular assays.
| Assay Type | Target/System | IC50 Value | Reference |
| PicoGreen Assay | DNA Polymerase Theta (Polθ) | 5.8 nM | [6][9] |
| Polymerase Activity Assay | Full-length Polθ | 550 pM | [6][9] |
| Cellular Assay | Polθ in HEK293 LIG4-/- cells | 0.94 µM | [6][9] |
Table 2: Comparative Cell Viability of this compound in HR-Proficient vs. HR-Deficient Models This table highlights the selective cytotoxic effect of this compound on cancer cells with deficient HR, specifically comparing isogenic cell lines with and without BRCA2 function.
| Cell Line | HR Status | Effect of this compound | Key Finding | Reference |
| HCT116 | BRCA2+/+ (Proficient) | Minimal cytotoxicity | Low sensitivity | [6][8] |
| HCT116 | BRCA2-/- (Deficient) | Potent cytotoxicity | High sensitivity | [6][8] |
Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model This table summarizes the results from an in vivo study using a mouse xenograft model of human colorectal cancer with proficient and deficient BRCA2.
| Animal Model | HR Status | Dosage & Administration | Outcome | Reference |
| CD1 nude mice with HCT116 xenografts | BRCA2+/+ | 80 mg/kg, oral, BID for 21 days | No inhibition of tumor growth | [6] |
| CD1 nude mice with HCT116 xenografts | BRCA2-/- | 80 mg/kg, oral, BID for 21 days | Tumor regression during the first 8 days of treatment | [6][10] |
Comparative Performance Analysis
Performance in BRCA-Deficient Backgrounds
Experimental data consistently demonstrates the potent and selective activity of this compound in cancer models with BRCA2 mutations. In vitro, this compound is significantly more cytotoxic to BRCA2-/- cells compared to their genetically matched BRCA2+/+ counterparts.[8] This selective killing is validated in vivo, where oral administration of this compound led to tumor regression in mice bearing BRCA2-/- xenografts, while having no effect on tumors that were proficient in BRCA2.[6] Furthermore, treatment with this compound in BRCA2 knockout tumor models resulted in an increase in DNA damage markers, such as γH2AX and micronuclei, confirming its mechanism of action.[8]
Performance in Other HR-Deficient Backgrounds (ATM, PALB2, etc.)
The synthetic lethal interaction with Polθ inhibition is not exclusive to BRCA1/2 mutations but is a feature of a broader HR-deficient phenotype.[5] Genes such as ATM and PALB2 are also critical components of the HR pathway.[4][11] Therefore, tumors with loss-of-function mutations in these or other HR-related genes are also predicted to be hypersensitive to Polθ inhibition. While direct experimental data for this compound in ATM or PALB2 deficient models is emerging, the underlying biological principle strongly supports its efficacy in these contexts. The loss of any critical HR protein forces a dependency on the TMEJ pathway for DSB repair, rendering the cancer cells vulnerable to this compound.[2][5]
Comparison with PARP Inhibitors
PARP inhibitors (PARPis) are an established class of drugs that also exploit synthetic lethality in HR-deficient tumors, and have been approved for treating cancers with BRCA1/2 mutations.[12][13] However, PARPis and Polθ inhibitors have distinct mechanisms. PARPis primarily inhibit PARP1/2 enzymes, which are crucial for repairing single-strand DNA breaks (SSBs).[14] Unrepaired SSBs are converted to toxic DSBs during replication, which cannot be repaired in HR-deficient cells.[15] A key component of the efficacy of some PARPis is their ability to "trap" the PARP enzyme on DNA, which is a highly cytotoxic lesion.[12]
This compound offers a complementary and potentially advantageous mechanism:
-
Distinct Target: It targets TMEJ, a direct DSB repair pathway, rather than an SSB repair pathway.
-
Overcoming Resistance: Tumors can develop resistance to PARP inhibitors through various mechanisms, including the restoration of HR function.[10] Because Polθ inhibition targets a different pathway, it has the potential to be effective in tumors that have acquired resistance to PARP inhibitors.[8]
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating a Polθ inhibitor like this compound in HR-deficient backgrounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (Luminescent ATP Assay)
This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed isogenic HR-proficient (e.g., HCT116 BRCA2+/+) and HR-deficient (e.g., HCT116 BRCA2-/-) cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Drug Treatment: Prepare a 2x serial dilution of this compound in culture medium. Remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Luminescence Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert raw luminescence units to percentage of viability relative to the vehicle-only control. Plot the results on a log scale to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
In Vivo Xenograft Study
This protocol outlines the process for evaluating the antitumor efficacy of this compound in a mouse model.[6]
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., CD1 nude).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 BRCA2+/+ or BRCA2-/- cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = (length x width²)/2). When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound (formulated in an appropriate vehicle) orally by gavage at the specified dose (e.g., 80 mg/kg) twice daily (BID). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21 days). Monitor animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth curves between the treated and vehicle groups for each cell line. Statistical analysis (e.g., two-way ANOVA) can be used to determine significance. For pharmacodynamic studies, a satellite group of animals can be euthanized at specific time points after the final dose for tumor collection and biomarker analysis.
DNA Damage Response Assay (γ-H2AX Immunofluorescence)
This assay measures the phosphorylation of histone H2AX (γ-H2AX), a sensitive biomarker for DNA double-strand breaks, to confirm the downstream effects of this compound.[8]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound at a relevant concentration (e.g., the IC50 value) for a set time, typically 24 hours. Include a vehicle-treated control.
-
Fixation and Permeabilization: Wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody and Counterstain: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark. Wash again and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Quantification: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope. Quantify the number and intensity of γ-H2AX foci per nucleus using automated image analysis software (e.g., ImageJ). Compare the results between treated and control cells.
References
- 1. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP inhibitors beyond BRCA-mutated cancers: precision medicine at the crossroads - Tomasik - Precision Cancer Medicine [pcm.amegroups.org]
- 4. PALB2, CHEK2 and ATM rare variants and cancer risk: data from COGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homologous recombination-deficient tumors are hyper-dependent on POLQ-mediated repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 14. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthetic Lethal Interaction of RP-6685 (RP-3467) with Specific Gene Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data validating the synthetic lethal interaction between RP-6685 (now known as RP-3467), a potent and selective inhibitor of DNA Polymerase Theta (Polθ), and specific gene mutations, particularly in the homologous recombination (HR) pathway, such as BRCA1 and BRCA2. The guide also benchmarks this compound against other Polθ inhibitors, ART558 and novobiocin (B609625).
Executive Summary
This compound (RP-3467) is a clinical-stage, orally bioavailable small molecule inhibitor of Polθ that has demonstrated significant preclinical efficacy in tumor models with defective HR DNA repair pathways. This synthetic lethal approach offers a promising therapeutic strategy for cancers harboring BRCA1/2 mutations. Preclinical studies show that this compound selectively targets and kills cancer cells with these mutations while sparing normal cells. This guide summarizes the key experimental data, protocols, and a comparative analysis of this compound with other known Polθ inhibitors.
Data Presentation
Table 1: In Vitro Potency of Polθ Inhibitors
| Compound | Target | Assay Type | IC50 | Cell Line | Notes |
| This compound | Polθ Polymerase Domain | PicoGreen Assay | 5.8 nM | - | Enzymatic assay measuring DNA synthesis. |
| This compound | Full-length Polθ | - | 550 pM | - | High potency against the full-length enzyme. |
| This compound | Polθ | Cell-based | 0.94 µM | HEK293 LIG4-/- | Demonstrates cellular target engagement. |
| ART558 | Polθ Polymerase Domain | - | 7.9 nM | - | Allosteric inhibitor. |
| Novobiocin | Polθ ATPase Domain | - | - | - | An antibiotic repurposed as a Polθ inhibitor. |
Table 2: Preclinical Efficacy of this compound in a BRCA2-deficient Tumor Model
| Cell Line | Genotype | Treatment | Dosage | Outcome |
| HCT116 | BRCA2+/+ | This compound | 80 mg/kg, p.o., BID | No significant tumor growth inhibition. |
| HCT116 | BRCA2-/- | This compound | 80 mg/kg, p.o., BID | Tumor regression observed in the first 8 days of treatment.[1] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: Isogenic HCT116 BRCA2+/+ and BRCA2-/- colorectal cancer cell lines were used.
-
Methodology: While the specific viability assay was not detailed in the reviewed sources, a common method involves seeding cells in 96-well plates, treating them with a range of concentrations of the inhibitor (e.g., this compound), and incubating for a period of 72 to 120 hours. Cell viability is then assessed using a colorimetric or luminescent assay such as MTT or CellTiter-Glo, which measures metabolic activity or ATP content, respectively. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
In Vivo Xenograft Model
-
Animal Model: Female CD1 nude mice were used for the tumor xenograft studies.
-
Cell Line and Implantation: 2 x 10^7 HCT116 BRCA2-/- or BRCA2+/+ cells were resuspended in sterile PBS and injected subcutaneously into the mice.[2]
-
Treatment: Once tumors reached a palpable size, mice were treated orally (p.o.) with this compound at a dose of 80 mg/kg twice daily (BID) for 21 days.
-
Tumor Volume Measurement: Tumor growth was monitored regularly using caliper measurements. The tumor volume (TV) was calculated using the formula: TV = 0.52 x L x W² , where L is the longest diameter and W is the shortest diameter.[2]
Mandatory Visualization
Caption: Synthetic lethality of this compound in HR-deficient cancer cells.
Caption: Experimental workflow for preclinical validation of this compound.
Clinical Development of this compound (RP-3467)
Repare Therapeutics has advanced this compound, now identified as RP-3467, into clinical development. In late 2024, the company initiated a Phase 1 clinical trial (NCT06560632), named POLAR. This trial is evaluating the safety, tolerability, and preliminary efficacy of RP-3467 as a monotherapy and in combination with the PARP inhibitor olaparib (B1684210) in patients with advanced solid tumors harboring specific molecular alterations.[3]
Comparison with Alternative Polθ Inhibitors
ART558
ART558 is another potent and selective allosteric inhibitor of the Polθ polymerase domain. Preclinical studies have shown that ART558 also exhibits synthetic lethality in BRCA1/2-deficient cancer cells and can overcome PARP inhibitor resistance.[4] Like this compound, it has demonstrated the ability to potentiate the effects of PARP inhibitors.
Novobiocin
Novobiocin, an antibiotic, has been identified as an inhibitor of the ATPase activity of Polθ's helicase-like domain. This represents a different mechanism of Polθ inhibition compared to this compound and ART558, which target the polymerase domain. Preclinical data suggest that novobiocin can also selectively kill HR-deficient cancer cells and overcome PARP inhibitor resistance.[4] A Phase 1 clinical trial (NCT05687110) is currently evaluating novobiocin in patients with tumors that have alterations in DNA repair genes.[5]
Conclusion
The preclinical data strongly support the synthetic lethal interaction between this compound (RP-3467) and mutations in HR pathway genes like BRCA1/2. The selective cytotoxicity in BRCA2-deficient cells and the in vivo tumor regression in xenograft models provide a solid rationale for its clinical development. The initiation of the Phase 1 POLAR trial is a significant step towards validating this therapeutic approach in patients. Compared to other Polθ inhibitors, this compound demonstrates high potency and a clear mechanism of action. The ongoing clinical evaluation of RP-3467, alongside other Polθ inhibitors like ART558 and novobiocin, will be crucial in determining the therapeutic potential of targeting Polθ in precision oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repare Therapeutics Begins Phase 1 Trial Dosing with RP-3467, a Polθ ATPase Inhibitor [synapse.patsnap.com]
- 4. Testing Novobiocin in PARP Inhibitor-Resistant Cancers - NCI [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
RP-6685 Demonstrates Potent and Selective Anti-Cancer Activity in Preclinical Models
For Immediate Release
MONTREAL, QC – Preclinical data on RP-6685, a novel small molecule inhibitor of DNA Polymerase Theta (Polθ), reveals its potent and selective cytotoxic activity against cancer cells with specific DNA repair deficiencies. These findings, targeted towards researchers, scientists, and drug development professionals, highlight the therapeutic potential of this compound in precision oncology, particularly in tumors harboring mutations in the BRCA genes.
This compound's mechanism of action is rooted in the concept of synthetic lethality. It selectively targets cancer cells that have a pre-existing defect in the Homologous Recombination (HR) pathway for DNA double-strand break repair, a hallmark of cancers with BRCA1 or BRCA2 mutations. In these HR-deficient cells, the inhibition of Polθ, a key enzyme in the alternative Theta-Mediated End Joining (TMEJ) repair pathway, leads to catastrophic DNA damage and subsequent cell death. Normal cells, with their intact HR pathway, are significantly less affected, suggesting a favorable therapeutic window for this compound.
In Vitro Efficacy of this compound
The selective anti-proliferative activity of this compound has been demonstrated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values underscore the compound's heightened potency in cancer cells with compromised DNA repair pathways.
| Cell Line | Cancer Type | Key Genetic Background | IC50 (µM) |
| HCT116 BRCA2-/- | Colorectal Carcinoma | BRCA2 knockout | 0.32 |
| HCT116 BRCA2+/+ | Colorectal Carcinoma | BRCA2 wild-type | >15 |
| HEK293 LIG4-/- | Embryonic Kidney | LIG4 knockout | 0.94 |
Data on the efficacy of this compound in breast and ovarian cancer cell lines, which are predicted to be sensitive to Polθ inhibition, are not extensively available in the public domain at the time of this publication.
Mechanism of Action: Exploiting Synthetic Lethality
This compound's targeted efficacy stems from its ability to induce synthetic lethality in cancer cells with deficient Homologous Recombination (HR) repair. The following diagram illustrates the key DNA double-strand break (DSB) repair pathways and the critical role of Polθ in HR-deficient cells.
Caption: DNA Double-Strand Break Repair Pathways and this compound's Mechanism of Action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (Crystal Violet Staining)
This assay is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixing solution: 4% paraformaldehyde in PBS or 100% methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Solubilization solution: 10% acetic acid
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only wells as a control. Incubate for the desired treatment duration (e.g., 72 hours).
-
Fixation: Gently wash the cells with PBS to remove dead, non-adherent cells. Add the fixing solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixing solution and wash the plates with water. Add the crystal violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry completely.
-
Solubilization: Add the solubilization solution to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance of each well at 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
γH2AX Immunofluorescence Assay for DNA Damage
This assay is employed to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
PBS
-
Fixing solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-γH2AX antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound at the desired concentration and for the specified duration.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody diluted in the blocking solution for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the γH2AX foci and DAPI-stained nuclei. The number of γH2AX foci per nucleus is quantified using image analysis software.
The following diagram outlines the workflow for the γH2AX immunofluorescence assay.
Caption: Workflow for γH2AX Immunofluorescence Staining.
Conclusion
This compound is a promising, selective inhibitor of Polθ with demonstrated potent activity in cancer cell lines characterized by deficiencies in the Homologous Recombination DNA repair pathway. The presented data and experimental protocols provide a solid foundation for further investigation into the therapeutic potential of this compound across a broader range of cancer types. Future studies are warranted to explore its efficacy in well-characterized breast and ovarian cancer models to further define its clinical utility.
A Comparative Analysis of the Therapeutic Window of RP-6685 and Other Polθ Inhibitors
For Immediate Release
MONTREAL, QC – In the rapidly evolving landscape of targeted cancer therapy, the concept of a wide therapeutic window is paramount for the successful clinical translation of novel drug candidates. This guide provides a detailed evaluation of the therapeutic window of RP-6685, a potent and selective inhibitor of DNA Polymerase Theta (Polθ), in comparison to other inhibitors of the same target, namely ART558 and novobiocin (B609625). This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and DNA damage response.
At the core of this comparison is the principle of synthetic lethality, a key strategy in precision oncology. Polθ has emerged as a critical enzyme for the survival of cancer cells with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations. By inhibiting Polθ, compounds like this compound can selectively eliminate these cancer cells while sparing normal, HR-proficient cells.
Quantitative Comparison of In Vitro Cytotoxicity
The therapeutic window of a drug is a measure of its safety and is often initially assessed by comparing its cytotoxic effects on cancer cells versus normal cells. The following tables summarize the available quantitative data for this compound, ART558, and novobiocin.
| This compound: In Vitro Cytotoxicity | |
| Cell Line | IC50 |
| HCT116 BRCA2-/- (Colon Cancer) | 0.32 µM[1] |
| HCT116 BRCA2+/+ (Colon Cancer) | >15 µM[1] |
| Therapeutic Index (BRCA2+/+ vs BRCA2-/-) | >46 |
| ART558: In Vitro Cytotoxicity | |
| Cell Line | Observation |
| BRCA1/2-mutant tumor cells | Effective cell growth inhibition[1] |
| Non-tumor epithelial cells | Minimal effects at concentrations that inhibit BRCA mutant cells[1] |
| Normal fibroblasts | Not radiosensitized by Polθ inhibition[2] |
| Novobiocin: In Vitro Cytotoxicity | |
| Cell Line | IC50 / Observation |
| SKBr3 (Breast Cancer) | ~700 µM[3] |
| BRCA-deficient tumor cells | Selectively killed[4] |
| Normal cells | Left unharmed in preclinical models[4] |
| MRC-5 (Normal Human Lung Fibroblast) | Higher IC50 compared to cancer cell lines for some analogs[3] |
In Vivo Efficacy and Tolerability
Preclinical in vivo studies are crucial for evaluating the therapeutic window in a more complex biological system. The data below highlights the efficacy and tolerability of the compared Polθ inhibitors in animal models.
| In Vivo Performance of Polθ Inhibitors | | | :--- | :--- | :--- | | Inhibitor | Model | Key Findings | | This compound | HCT116 BRCA2-/- xenograft (mice) | 80 mg/kg BID for 21 days (maximum tolerated dose) led to tumor regression. No inhibition of tumor growth was observed in BRCA2+/+ xenografts at the same dose.[5] | | ART558 | In vivo models | The combination of ART558 with radiation was well-tolerated and resulted in a significant reduction in tumor growth compared to radiation alone.[6] | | Novobiocin | In vivo cancer models | In murine tumors, novobiocin potentiated the cytotoxicity of alkylating agents without a concomitant increase in host toxicity.[7] A Phase I clinical trial in combination with cyclophosphamide (B585) established a maximum tolerated dose of 6 g/day , with vomiting as the dose-limiting toxicity.[7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic lethality of Polθ inhibition in HR-deficient cancer cells.
Caption: Experimental workflow for evaluating the therapeutic window.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
PicoGreen Assay for DNA Polymerase Activity
The inhibitory activity of compounds on Polθ is often determined using a PicoGreen-based assay. This method quantifies the amount of double-stranded DNA (dsDNA) synthesized by the polymerase.
-
Reaction Setup: A reaction mixture is prepared containing a DNA template-primer, dNTPs, and the Polθ enzyme in a suitable buffer.
-
Inhibitor Addition: The test compounds (e.g., this compound) are added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated and incubated at a specific temperature (e.g., 37°C) for a defined period to allow for DNA synthesis.
-
Quantification: The reaction is stopped, and PicoGreen dye is added. PicoGreen intercalates with dsDNA and fluoresces upon excitation.
-
Data Analysis: The fluorescence intensity is measured using a plate reader. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT116 BRCA2-/- and BRCA2+/+) and normal cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitors for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the inhibitor concentration.
HCT116 Xenograft Model
In vivo efficacy and toxicity are often evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
Cell Implantation: HCT116 cells (BRCA2-/- or BRCA2+/+) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). The overall health of the animals is also monitored for any signs of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Toxicity is assessed by changes in body weight and other clinical observations.
Conclusion
The evaluation of the therapeutic window is a critical step in the development of any new anti-cancer agent. The available data suggests that Polθ inhibitors, including this compound, ART558, and novobiocin, exhibit a favorable therapeutic window by selectively targeting cancer cells with defects in homologous recombination. This compound, in particular, demonstrates a significant in vitro therapeutic index and in vivo efficacy in a BRCA2-deficient model at a well-tolerated dose. Further preclinical and clinical studies are warranted to fully characterize the therapeutic window of these promising agents and to identify the patient populations most likely to benefit from this targeted therapeutic strategy.
References
- 1. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Novobiocin found to kill tumor cells with DNA-repair glitch [dana-farber.org]
- 5. Identification of this compound, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for RP-6685
Researchers and drug development professionals utilizing RP-6685, a potent and selective inhibitor of DNA polymerase theta (Polθ), must adhere to strict safety and disposal protocols to ensure a secure laboratory environment and compliance with regulatory standards. This document provides essential, step-by-step guidance for the proper handling and disposal of this compound, alongside pertinent technical data and experimental context.
Physicochemical and Solubility Data
Proper handling and storage are critical for maintaining the stability and efficacy of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Weight | 497.37 g/mol | [1][2] |
| Molecular Formula | C₂₂H₁₄F₇N₅O | [1][3] |
| CAS Number | 2832047-80-8 | [1][3] |
| Purity | >98% | [1][3] |
| IC₅₀ (PicoGreen assay) | 5.8 nM | [2][4][5] |
| IC₅₀ (full-length Polθ) | 550 pM | [2][5] |
| Solubility in DMSO | 99 mg/mL (199.04 mM) | [1] |
| Solubility in Ethanol | 12 mg/mL | [1] |
| Water Solubility | Insoluble | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (in Solvent) | 1 year at -80°C | [1] |
Proper Disposal Procedures for this compound
It is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and specific disposal instructions. The following are general best-practice procedures for a chemical of this nature.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
Lab coat
Step 2: Waste Categorization
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or ethanol) must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with aqueous waste, given its insolubility in water.[1]
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of in a designated solid chemical waste container.
Step 3: Waste Collection and Storage
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure all waste containers are properly labeled with the chemical name ("this compound") and any associated hazards.
Step 4: Final Disposal
-
Disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Mechanism of Action and Experimental Context
This compound is a potent, selective, and orally active inhibitor of the DNA polymerase theta (Polθ) enzyme.[1][4][6] Polθ plays a critical role in a DNA repair pathway known as microhomology-mediated end joining (MMEJ). By inhibiting Polθ, this compound disrupts this repair process, leading to an accumulation of DNA damage, particularly in cells with pre-existing defects in other DNA repair pathways, such as those with BRCA mutations. This creates a synthetic lethal effect, making this compound a promising agent for cancer therapy.[7]
Simplified Signaling Pathway
Caption: this compound inhibits Polθ, disrupting DNA repair and promoting cell death.
Cited Experimental Protocols
While detailed, step-by-step experimental protocols are not available in the provided documentation, published research describes the use of this compound in mouse tumor xenograft models.[4][5][7]
General Methodology: In Vivo Antitumor Efficacy Study
-
Model: HCT116 BRCA2-deficient (BRCA2-/-) human colorectal carcinoma cells are implanted in mice to generate tumors.[4][7]
-
Treatment: Once tumors are established, mice are treated with this compound. A cited dosing regimen is 80 mg/kg, administered orally, twice daily for a period of 21 days.[4][5]
-
Outcome Measurement: Tumor volume is measured regularly throughout the treatment period to assess antitumor efficacy. The studies report that this compound treatment leads to tumor regression in the BRCA2-/- models, while not inhibiting tumor growth in BRCA2-proficient (BRCA2+/+) models, demonstrating its synthetic lethal effect.[4][5]
-
Pharmacokinetics: In separate studies, a single dose of 2.5 mg/kg (intravenous or oral) was administered to CD1 mice to determine pharmacokinetic parameters such as clearance, half-life, and bioavailability.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (RP6685) | Polθ inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound|2832047-80-8|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Identification of this compound, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling of RP-6685: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like RP-6685 is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans for the selective DNA polymerase theta (Polθ) inhibitor, this compound.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, product information from suppliers explicitly states the material should be considered hazardous. Users are strongly advised to obtain and review the complete SDS from their supplier before handling. The following guidelines are based on general safety protocols for potent, powdered small molecule inhibitors and available product warnings.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact with the compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Prevents contamination of personal clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Recommended when handling the powdered form to avoid inhalation. |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Guidelines:
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact : Handle this compound with care to prevent any direct contact. A general warning advises to not ingest, inhale, or get the compound in eyes, on skin, or on clothing.
-
Work in a Ventilated Area : All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or other suitable ventilated enclosure to minimize the risk of inhalation.
-
Thorough Washing : After handling, wash hands and any exposed skin thoroughly with soap and water.
Storage Conditions:
Proper storage is essential for maintaining the stability and efficacy of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 24 months |
| In DMSO | -20°C | Up to 1 month |
| In DMSO | -80°C | Up to 6 months |
Note: For solutions in DMSO, it is recommended to prepare and use them on the same day. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste.
-
Disposal Method : Dispose of all hazardous waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram illustrates the recommended workflow for handling this compound, from preparation to disposal, incorporating key safety checkpoints.
This guide provides a foundational framework for the safe handling of this compound. Always prioritize obtaining the official Safety Data Sheet from your supplier and adhere to your institution's specific safety protocols. By integrating these practices into your laboratory workflow, you can mitigate risks and ensure a safe research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
